2,2-Diphenylcyclopropanecarbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2,2-diphenylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXGMJDRNWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292080 | |
| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30932-41-3 | |
| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30932-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030932413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30932-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylcyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Cyclopropane Motif
An In-depth Technical Guide to the Synthesis of 2,2-Diphenylcyclopropanecarbonitrile
The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Its inherent ring strain imparts unique electronic properties and a rigid, three-dimensional conformation that can facilitate precise interactions with biological targets. This compound is a valuable synthetic intermediate, notably serving as a precursor in the synthesis of molecules like the antiarrhythmic drug Cibenzoline.[2] This guide provides a comprehensive overview of a robust and scalable method for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing the selection of reagents and conditions.
Core Synthetic Strategy: Phase-Transfer Catalyzed Cyclopropanation
The construction of the strained cyclopropane ring requires specific and often highly reactive chemical transformations.[1] For the synthesis of this compound, a highly effective and industrially scalable approach is the cyclopropanation of diphenylacetonitrile with a dihaloalkane under phase-transfer catalysis (PTC) conditions.
This method is favored for several reasons:
-
Safety and Cost-Effectiveness: It obviates the need for expensive anhydrous solvents and hazardous, highly reactive bases like sodium amide (NaNH₂) or sodium hydride (NaH), instead utilizing inexpensive and safer bases like aqueous sodium hydroxide.[3]
-
Enhanced Reactivity: PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate), leading to faster reaction times and higher yields.[3][4]
-
Green Chemistry Principles: The reduced reliance on hazardous reagents and organic solvents aligns with the principles of green chemistry, making it an environmentally benign option.[4]
Mechanistic Deep Dive
The reaction proceeds through a well-established mechanism involving the generation of a carbanion and its subsequent intramolecular cyclization.
-
Deprotonation: The process begins with the deprotonation of diphenylacetonitrile at the carbon alpha to the nitrile group. This proton is particularly acidic due to the resonance stabilization of the resulting carbanion by both the electron-withdrawing nitrile group and the two adjacent phenyl rings. A concentrated aqueous solution of a strong base, such as sodium hydroxide, is sufficient for this step.
-
Phase Transfer: The generated diphenylacetonitrile carbanion (residing in the aqueous or solid phase) forms an ion pair with the lipophilic cation of the phase-transfer catalyst (e.g., a tetraalkylammonium salt). This ion pair is soluble in the organic phase.
-
Nucleophilic Substitution (SN2): Once in the organic phase, the highly reactive, "naked" carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the dihaloalkane (e.g., 1,2-dibromoethane), displacing one of the bromide ions.
-
Intramolecular Cyclization (SN2): The resulting intermediate undergoes a rapid intramolecular nucleophilic substitution. The carbanionic center attacks the carbon bearing the second halogen atom, displacing it and forming the stable cyclopropane ring in a 1,3-elimination reaction.[5]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add diphenylacetonitrile (19.3 g, 0.1 mol), benzyltriethylammonium chloride (2.28 g, 0.01 mol, 10 mol%), and toluene (100 mL).
-
Reagent Addition: Begin vigorous stirring to create a well-mixed suspension. Add 1,2-dibromoethane (20.7 g, 0.11 mol) to the flask. Subsequently, add a 50% aqueous solution of sodium hydroxide (40 mL) dropwise via the addition funnel over 30 minutes. An exothermic reaction may be observed.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to 60-70°C and maintain vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (100 mL) to dissolve the sodium salts. Transfer the entire mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic (toluene) layer. Wash the organic layer sequentially with water (2 x 50 mL) and a saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual base and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield this compound as a white crystalline solid.
Product Characterization
Confirmation of the final product's identity and purity is essential. Standard analytical techniques are employed.
| Property | Description | Reference |
| Molecular Formula | C₁₆H₁₃N | [2] |
| Molecular Weight | 219.28 g/mol | [2] |
| Appearance | White crystalline solid | |
| IUPAC Name | 2,2-diphenylcyclopropane-1-carbonitrile | [2][6] |
| ¹H NMR | Spectral data confirms the presence of aromatic and cyclopropyl protons. | [7] |
| ¹³C NMR | Confirms the number of unique carbon environments. | [7] |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight. | [6][7] |
| CAS Number | 30932-41-3 | [2] |
Conclusion
The synthesis of this compound via phase-transfer catalyzed cyclopropanation of diphenylacetonitrile represents a highly efficient, robust, and scalable method. This guide elucidates the mechanistic rationale behind the chosen synthetic route, providing a detailed protocol suitable for implementation in research and development settings. The principles of phase-transfer catalysis offer significant advantages in terms of safety, cost, and environmental impact, making this approach particularly attractive for the synthesis of pharmaceutical intermediates where such factors are of paramount importance.
References
- Title: Synthesis of 2,2-Diphenyl-cyclopentanone from Diphenylacetonitrile: A Technical Overview Source: Benchchem URL
- Title: this compound(30932-41-3)
- Title: Cyclopropanation via the Michael Addition Source: Kyoto University Research Information Repository URL
- Title: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW Source: Indo American Journal of Pharmaceutical Research URL
- Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL
- Title: Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones Source: Arkat USA URL
- Title: diphenylacetonitrile - Organic Syntheses Procedure Source: Organic Syntheses URL
- Title: this compound, 95% | 30932-41-3 Source: J&K Scientific LLC URL
- Title: Cyclopropanation - Wikipedia Source: Wikipedia URL
- Title: Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions Source: PMC - NIH URL
- Title: Industrial Phase-Transfer Catalysis Source: PTC Organics URL
- Title: this compound (C16H13N)
- Title: Diphenylacetonitrile - Wikipedia Source: Wikipedia URL
- Title: Process for the production of 2-[4-(cyclopropanecarbonyl)
- Title: A Minireview of Phase-Transfer Catalysis and Recent Trends Source: Scilight URL
- Title: Application Notes and Protocols: The Role of Diphenylacetonitrile in Pharmaceutical Intermediate Synthesis Source: Benchchem URL
- Title: Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid Source: ResearchGate URL
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- 7. This compound(30932-41-3) 1H NMR spectrum [chemicalbook.com]
2,2-Diphenylcyclopropanecarbonitrile CAS number 30932-41-3
An In-Depth Technical Guide to 2,2-Diphenylcyclopropanecarbonitrile
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 30932-41-3), a specialized chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. The document delineates its physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, and explores its spectroscopic signature for structural verification. Furthermore, this guide discusses its emerging applications as a molecular scaffold and a versatile precursor for the development of novel therapeutic agents. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.
Introduction and Molecular Overview
This compound is a crystalline organic solid characterized by a unique trifecta of functional groups: a strained cyclopropane ring, two bulky phenyl substituents at the C2 position, and a cyano (nitrile) group at the C1 position. This distinct architecture imparts a combination of rigidity, lipophilicity, and chemical reactivity, making it an attractive building block in medicinal chemistry. The cyclopropane motif is a known bioisostere for phenyl rings and double bonds, often introduced to enhance metabolic stability, improve binding affinity, and confer specific conformational constraints upon a molecule. The nitrile group serves as a versatile synthetic handle, capable of transformation into amines, amides, or carboxylic acids, thereby providing a gateway to a diverse range of derivatives for structure-activity relationship (SAR) studies.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 30932-41-3 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃N | [1][3] |
| Molecular Weight | 219.28 g/mol | [1][3] |
| IUPAC Name | 2,2-diphenylcyclopropane-1-carbonitrile | [3] |
| Synonyms | 1-Cyano-2,2-diphenylcyclopropane, NSC 120433 | [1][4] |
| Appearance | White solid | [1] |
| Melting Point | 108-110 °C | [1] |
| Boiling Point | 374.9 ± 42.0 °C (Predicted) | [1][4] |
| Density | 1.14 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |
| InChI Key | DHLFXGMJDRNWME-UHFFFAOYSA-N | [3] |
| SMILES | C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C#N | [3] |
Synthesis and Mechanistic Rationale
The construction of the strained cyclopropane ring is the critical step in synthesizing this compound. The most common and efficient method involves a base-mediated intramolecular cyclization, a variant of the Michael addition-cyclization strategy.[5] The process begins with the deprotonation of a suitable precursor, diphenylacetonitrile.
Synthetic Workflow: Cyclopropanation of Diphenylacetonitrile
The synthesis is predicated on the reaction between diphenylacetonitrile and a 1,2-dielectrophile, such as 1,2-dibromoethane, in the presence of a strong base.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Step 1: Deprotonation and Carbanion Formation. Diphenylacetonitrile is dissolved in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).[6] A strong, non-nucleophilic base like sodium hydride (NaH) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The proton on the carbon atom alpha to the nitrile group is acidic (pKa ≈ 16-18 in DMSO). This acidity is due to the potent electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion across the two phenyl rings. NaH is an ideal base as it irreversibly deprotonates the substrate, and the only byproduct, hydrogen gas, evolves from the reaction mixture, driving the equilibrium forward.[7] Anhydrous conditions are critical to prevent the base from being quenched by water.
-
-
Step 2: Nucleophilic Attack and Intramolecular Cyclization. To the solution containing the newly formed carbanion, 1,2-dibromoethane is added slowly. The reaction proceeds via an initial nucleophilic attack of the carbanion on one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 fashion. This forms a bromo-alkylated intermediate. This intermediate is not typically isolated; it rapidly undergoes a second, intramolecular Sₙ2 reaction. The carbanionic center attacks the remaining carbon atom, displacing the second bromide ion to form the stable cyclopropane ring.[5]
-
Causality: The use of a 1,2-dihaloalkane is a classic strategy for forming three-membered rings.[8] The reaction is a tandem process where the initial intermolecular alkylation sets up the substrate for a rapid intramolecular ring closure. The favorability of this 3-membered ring formation is driven by the proximity of the reacting centers in the intermediate.
-
-
Step 3: Workup and Purification. The reaction is quenched by the careful addition of water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is typically purified by recrystallization or column chromatography to yield the final white solid.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.[9]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons (10H) | δ 7.2 - 7.5 ppm (multiplet) | Protons on the two phenyl rings. |
| Methine Proton (1H) | δ 2.5 - 2.8 ppm (triplet) | The CH-CN proton on the cyclopropane ring, coupled to the two CH₂ protons. | |
| Methylene Protons (2H) | δ 1.6 - 1.9 ppm (doublet) | The CH₂ protons of the cyclopropane ring, coupled to the methine proton. | |
| ¹³C NMR | Nitrile Carbon | δ 118 - 122 ppm | Characteristic shift for a C≡N group. |
| Aromatic Carbons | δ 125 - 140 ppm | Multiple signals for the carbons of the phenyl rings. | |
| Quaternary Carbon | δ 35 - 40 ppm | The C(Ph)₂ carbon of the cyclopropane ring. | |
| Methine Carbon | δ 20 - 25 ppm | The CH-CN carbon of the cyclopropane ring. | |
| Methylene Carbon | δ 15 - 20 ppm | The CH₂ carbon of the cyclopropane ring. | |
| IR Spectroscopy | C≡N Stretch | 2240 - 2260 cm⁻¹ (sharp, medium) | A highly characteristic absorption for the nitrile functional group.[10] |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ (medium) | Stretching vibration for sp² C-H bonds.[11] | |
| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ (medium) | Stretching vibration for sp³ C-H bonds of the cyclopropane ring.[11] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 219.10 | Corresponds to the monoisotopic mass of C₁₆H₁₃N.[12] |
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and a versatile intermediate for creating libraries of novel compounds.
A Scaffold for Bioactive Molecules
The cyclopropane ring is increasingly utilized in drug design to fine-tune pharmacological properties. It can enhance metabolic stability by replacing more labile groups and can lock rotatable bonds, presenting a specific conformation to a biological target. The lipophilic diphenyl groups can facilitate membrane permeability and engage in hydrophobic interactions within protein binding pockets. This combination makes the 2,2-diphenylcyclopropane core a promising starting point for developing agents targeting CNS disorders, ion channels, or other targets that recognize bulky, lipophilic ligands. For example, the structurally related motif of a cyclopropyl group attached to an aromatic ring is a key component in several quinolone antibiotics.[8]
A Versatile Synthetic Intermediate
The true power of this compound in drug discovery lies in the synthetic versatility of its nitrile group. This group can be readily converted into other key functional groups, allowing for rapid diversification and the exploration of SAR.
Caption: Key synthetic transformations of the nitrile group.
-
Reduction to Primary Amines: The nitrile can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the corresponding primary amine. This introduces a basic center, crucial for forming salts to improve solubility or for interacting with acidic residues in a target protein.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. This functional group is a common pharmacophore, capable of forming strong hydrogen bonds and ionic interactions.
-
Conversion to Tetrazoles: Through a [3+2] cycloaddition reaction with an azide (e.g., sodium azide), the nitrile can be transformed into a tetrazole ring. Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering similar acidity and interaction profiles but with improved metabolic stability and cell permeability.
-
Partial Hydrolysis to Amides: Under controlled conditions, the nitrile can be partially hydrolyzed to a primary amide, another important functional group in drug molecules, known for its hydrogen bonding capabilities.
These transformations allow chemists to rapidly generate a diverse library of compounds from a single, advanced intermediate, accelerating the drug discovery process.[13]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound may be harmful if swallowed.[4] It may also cause respiratory irritation.[14] The chemical, physical, and toxicological properties have not been thoroughly investigated.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[14] Avoid contact with skin and eyes.[1]
-
First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[14]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
Conclusion
This compound is a molecule of significant synthetic utility. Its unique structure, combining a rigid cyclopropane core with lipophilic phenyl groups and a versatile nitrile handle, establishes it as a valuable building block for modern drug discovery. The straightforward and mechanistically understood synthesis allows for its reliable preparation. The ability to transform the nitrile group into a range of key pharmacophores provides a platform for the rapid development of compound libraries for biological screening. For researchers and scientists in the pharmaceutical industry, this compound represents not just a chemical intermediate, but a strategic tool for accelerating the design and synthesis of next-generation therapeutics.
References
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- Aladdin. (n.d.). Safety Data Sheet: 2,2-DIPHENYL-CYCLOPROPANECARBONITRILE.
- Oda, R., & Hanafusa, T. (1974). Cyclopropanation via the Michael Addition. Bulletin of the Institute for Chemical Research, Kyoto University, 52(4), 579-584.
- Arkat USA, Inc. (n.d.). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones.
- PubChem. (n.d.). This compound.
- Methylamine Supplier. (n.d.). This compound.
- Wikipedia. (n.d.). Cyclopropanation.
- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Fasan, R., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- D'Souza, A. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
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An In-Depth Technical Guide to the Physical Properties of 2,2-Diphenylcyclopropanecarbonitrile
Abstract: This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 2,2-Diphenylcyclopropanecarbonitrile (CAS No: 30932-41-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, purification, and characterization of this compound. We will explore its molecular structure, physicochemical parameters, detailed spectroscopic profile, and solubility characteristics. Furthermore, this guide includes self-validating, step-by-step experimental protocols for its preparation and analysis, ensuring both technical accuracy and practical applicability in a laboratory setting.
Molecular and Physicochemical Properties
This compound is a solid organic compound featuring a unique strained cyclopropane ring geminally substituted with two phenyl groups and a nitrile functional group. This combination of an aliphatic strained ring, aromatic moieties, and a polar cyano group results in a distinct set of physical properties that are critical for its handling, reaction design, and application.
The fundamental identifying properties are summarized in the table below. It is crucial to note the discrepancy in reported melting points from various commercial suppliers. While most sources indicate a range of 108-110°C, at least one provides a higher range of 127-131°C.[1] This highlights the imperative for empirical verification in the laboratory, as variations can arise from impurities or different crystalline polymorphs.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,2-diphenylcyclopropane-1-carbonitrile | [2] |
| CAS Number | 30932-41-3 | [2][3] |
| Molecular Formula | C₁₆H₁₃N | [2][3] |
| Molecular Weight | 219.28 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [1][3] |
| Melting Point | 108-110 °C (also reported as 127-131 °C) | [1][3][4][5] |
| Boiling Point | 374.9 ± 42.0 °C (Predicted) | [3][4][5] |
| Density | 1.14 g/cm³ (Predicted) |[3][4][5] |
Caption: Molecular Structure of this compound.
Spectroscopic Profile (Predicted)
As direct experimental spectra are not always published, a competent scientist must be able to predict the expected spectroscopic features based on the known molecular structure. This predictive analysis is fundamental for confirming the identity and purity of a synthesized sample.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative. The unique electronic environment of the cyclopropane ring, influenced by ring strain and aromatic anisotropy, results in characteristic upfield shifts for its protons compared to typical alkanes.[4][6][7]
-
Aromatic Protons (10H): A complex multiplet is expected in the range of δ 7.20-7.50 ppm . The ten protons on the two phenyl groups are not chemically equivalent due to restricted rotation and proximity to the chiral center (C1 of the cyclopropane ring is prochiral, but C2 is a stereocenter), but their signals will likely overlap significantly.
-
Cyclopropyl Methine Proton (1H, CH-CN): This proton is adjacent to the electron-withdrawing nitrile group and is part of the strained ring. It is expected to appear as a multiplet (a doublet of doublets) in the region of δ 2.0-2.5 ppm .
-
Cyclopropyl Methylene Protons (2H, CH₂): These two protons are diastereotopic. They will exhibit distinct signals and complex splitting patterns due to geminal coupling with each other and cis/trans coupling with the methine proton. They are expected to appear as two separate multiplets in the highly shielded region of δ 1.5-2.0 ppm .[8]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, reflecting the molecule's symmetry.
-
Nitrile Carbon (-C≡N): A signal with moderate intensity is expected in the range of δ 118-122 ppm .[9][10]
-
Aromatic Carbons (6 signals):
-
ipso-Carbons (2C, attached to the ring): Weak signals around δ 138-142 ppm .
-
ortho-, meta-, para-Carbons (8C): A series of strong signals between δ 127-130 ppm .
-
-
Quaternary Cyclopropyl Carbon (C(Ph)₂): A signal for the carbon bearing the two phenyl groups, expected around δ 35-40 ppm .
-
Methine Cyclopropyl Carbon (CH-CN): The carbon attached to the nitrile is expected to be shielded, appearing around δ 15-20 ppm .
-
Methylene Cyclopropyl Carbon (CH₂): This carbon is highly shielded due to the nature of the cyclopropane ring and should appear significantly upfield, potentially in the range of δ 18-25 ppm . The parent cyclopropane signal is notably at -2.7 ppm.[11]
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid and reliable method for confirming the presence of key functional groups.
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ . This is a highly characteristic peak for nitriles.
-
Aromatic C-H Stretch: A group of sharp peaks will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.
-
Cyclopropyl C-H Stretch: Due to ring strain, the C-H bonds on a cyclopropane ring are slightly stronger and absorb at a higher frequency than typical aliphatic C-H bonds, expected in the 3000-3080 cm⁻¹ region.[3]
-
Aromatic C=C Stretch: Multiple sharp peaks of variable intensity will be present in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.
-
CH₂ Scissoring: A deformation band for the cyclopropyl CH₂ group is expected around 1440-1480 cm⁻¹ .[12]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will provide the molecular weight and key structural information through fragmentation analysis.
-
Molecular Ion (M⁺•): The parent peak should be clearly visible at m/z = 219 , corresponding to the molecular formula C₁₆H₁₃N⁺•. The stability of the aromatic systems should make this peak reasonably intense.
-
Key Fragmentation Pathways:
-
Loss of HCN (M-27): A common fragmentation for nitriles, leading to a peak at m/z = 192 .
-
Formation of Diphenylmethyl Cation (m/z = 167): Cleavage of the cyclopropane ring can lead to the formation of the very stable [ (C₆H₅)₂CH ]⁺ cation. This is often a prominent peak for compounds containing this moiety.
-
Formation of Tropylium Ion (m/z = 91): Fragmentation of a phenyl ring often leads to the formation of the [ C₇H₇ ]⁺ ion.
-
Loss of Phenyl Group (M-77): Cleavage of a phenyl radical can result in a peak at m/z = 142 .
-
Solubility Profile
Understanding the solubility is paramount for selecting appropriate solvents for synthesis, purification, and analysis.
-
Water: Insoluble.[1]
-
Polar Aprotic Solvents (DMSO, DMF): Slightly soluble.[3][4] This is useful for preparing stock solutions for biological assays.
-
Chlorinated Solvents (Chloroform, Dichloromethane): Slightly soluble to soluble.[3][4] These are excellent choices for NMR analysis and chromatographic purification.
-
Alcohols (Methanol, Ethanol): Slightly soluble.[1][3][4] Can be used in mixed-solvent systems for recrystallization.
-
Ethers (Diethyl Ether, THF): Expected to have moderate solubility.
-
Non-polar Solvents (Hexanes, Toluene): Low solubility is expected, making them suitable as anti-solvents for recrystallization.
Experimental Protocols
The following protocols are designed as self-validating systems, where the successful outcome of each step can be confirmed by the analytical methods described.
Plausible Synthesis via Phase-Transfer Catalysis
This synthesis is based on the well-established alkylation of an active methylene compound (diphenylacetonitrile) with a dihaloalkane under phase-transfer catalysis (PTC) conditions. The PTC is crucial as it facilitates the transport of the hydroxide or alkoxide base from the aqueous phase to the organic phase to deprotonate the diphenylacetonitrile, which can then react with 1,2-dibromoethane.[13]
Reaction: (C₆H₅)₂CHCN + BrCH₂CH₂Br + 2 NaOH → C₁₆H₁₃N + 2 NaBr + 2 H₂O
Step-by-Step Methodology:
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add diphenylacetonitrile (9.65 g, 50 mmol).[14]
-
Reagents: Add toluene (100 mL), 1,2-dibromoethane (10.3 g, 55 mmol, 1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (1.61 g, 5 mmol, 0.1 eq).
-
Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (20 mL) and add it to the flask.
-
Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring. The causality of vigorous stirring is to maximize the interfacial area between the aqueous and organic phases, which is critical for the efficiency of the phase-transfer catalyst.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the diphenylacetonitrile spot indicates reaction completion (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Add 100 mL of water and separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
Purification by Recrystallization
-
Solvent Selection: Take the crude solid residue obtained from the synthesis and dissolve it in a minimum amount of a hot solvent in which it is moderately soluble, such as isopropanol or a toluene/hexane mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white or off-white crystalline solid.
Characterization Workflow
Caption: Workflow for Synthesis, Purification, and Characterization.
Protocol for Melting Point Determination:
-
Load a small amount of the dried, purified solid into a capillary tube.
-
Place the tube in a calibrated digital melting point apparatus.
-
Heat at a rate of 10°C/min initially, then slow to 1-2°C/min when the temperature is within 15°C of the expected melting point (108°C).
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2°C) is indicative of high purity.
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is the highest priority. All protocols must be conducted with a thorough understanding of the potential hazards.
-
Hazards: May cause an allergic skin reaction (GHS Hazard statement H317).[7] Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[6][7] Gloves must be inspected before use and disposed of properly after contact.[7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4]
-
Disposal: The compound and any contaminated materials should be disposed of as chemical waste through a licensed professional waste disposal service.[6] Incineration in a suitable facility may be an appropriate disposal method.[6] Do not allow the product to enter drains.[6][7]
Conclusion
This compound is a compound with a well-defined set of physical and spectroscopic properties derived from its unique molecular architecture. While its fundamental characteristics are established, variations in reported data, such as the melting point, underscore the necessity of rigorous, in-house verification. The predictive spectroscopic analyses and detailed experimental protocols provided in this guide offer researchers a robust framework for the synthesis, purification, and confident identification of this molecule, ensuring both scientific integrity and practical success in the laboratory.
References
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- This compound | 30932-41-3. (n.d.). ChemicalBook.
- 1H NMR spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry.
- Infrared spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(5), 2084-2091.
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- The features of IR spectrum. (n.d.). Course Hero.
- 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. (n.d.). AWS.
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- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2009). PMC - NIH.
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- Diphenylacetonitrile. (n.d.). Wikipedia.
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2,2-Diphenylcyclopropanecarbonitrile melting point and solubility
An In-Depth Technical Guide to the Physicochemical Characterization of 2,2-Diphenylcyclopropanecarbonitrile
Introduction
This compound (CAS No. 30932-41-3) is a crystalline organic compound featuring a strained cyclopropane ring substituted with two phenyl groups and a nitrile functional group. This unique structural arrangement makes it a valuable building block in organic synthesis.[1] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for its effective use in research and development. These parameters govern critical aspects of its application, from reaction kinetics and purification strategies to formulation and material handling.
This guide provides a comprehensive overview of the melting point and solubility of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only established data but also detailed, field-proven protocols for the empirical determination of these properties. The methodologies described herein are grounded in established principles to ensure data integrity and reproducibility.
Part 1: Melting Point Analysis
The melting point of a crystalline solid is a fundamental thermal property that provides significant insights into its identity and purity.[2] For a pure compound, the transition from solid to liquid occurs over a narrow, well-defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[3] Therefore, accurate melting point determination is a critical first step in the characterization of any solid compound.
Reported Melting Point Data
The established melting point for this compound is summarized below. This value serves as a crucial reference for verifying the purity of synthesized or procured batches.
| Compound | CAS Number | Reported Melting Point (°C) |
| This compound | 30932-41-3 | 108 - 110 |
Data sourced from ChemicalBook.[1][4][5]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard method for determining the melting point range of a solid organic compound using a modern melting point apparatus. The causality behind each step is explained to ensure a robust and self-validating measurement.
Methodology Steps:
-
Sample Preparation:
-
Place a small amount of this compound onto a clean, dry watch glass or mortar.
-
Using a spatula or pestle, crush the solid into a fine powder.
-
Causality: Finely powdered material ensures uniform packing and efficient heat transfer within the capillary tube, leading to a more accurate and sharp melting point reading.
-
-
-
Capillary Tube Packing:
-
Take a glass capillary tube sealed at one end.[3]
-
Press the open end of the capillary into the powdered sample until a small amount of solid enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[6]
-
Repeat until the packed sample is approximately 1-2 mm high.
-
Causality: A small, tightly packed sample ensures that the entire sample melts at nearly the same temperature. Overfilling the tube can lead to a broad melting range due to thermal gradients.
-
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[6]
-
Rapid Determination (Optional but Recommended): Heat the block rapidly (e.g., 10-15 °C/min) to find an approximate melting temperature. This saves time in subsequent, more precise measurements.[6]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Accurate Determination: Begin heating again, but at a slow rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.[6]
-
Causality: A slow heating rate is critical for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing the thermometer reading from lagging behind the actual sample temperature.
-
-
-
Data Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal of the solid just disappears, and the sample is completely liquid.[2][7]
-
The melting point is reported as the range T1 - T2. For a pure sample, this range should be narrow (0.5-1.0 °C).
-
Part 2: Solubility Profile
Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[8] Understanding the solubility of this compound is crucial for selecting appropriate solvents for chemical reactions, extraction, and, most importantly, for purification via crystallization. The equilibrium solubility represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure.[9]
Reported Solubility Data
Quantitative solubility data for this compound is not widely available in the literature. However, qualitative assessments have been reported, providing a starting point for solvent selection.
| Solvent | Solubility Description |
| Chloroform | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
Data sourced from ChemicalBook.[1][4][5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[9] It is a robust and reliable method that ensures the system has reached a true thermodynamic equilibrium.
Methodology Steps:
-
System Preparation:
-
Add an excess amount of solid this compound to a series of vials or flasks.
-
Causality: Using an excess of the solid is essential to ensure that the solution becomes saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
-
-
Add a known volume of the desired solvent (e.g., Methanol, Acetonitrile, Water) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Causality: Equilibrium, the state where the rate of dissolution equals the rate of precipitation, can be slow to achieve. Extended agitation at a constant temperature is necessary to reach this state, ensuring the measured solubility is the true thermodynamic solubility, not a kinetically limited value.
-
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.
-
Causality: Filtration is a critical step to separate the saturated solution from any undissolved solid particles.[10] Failure to do so would lead to an overestimation of the solubility.
-
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the filtered sample using a suitable analytical technique (e.g., HPLC-UV, GC-MS, or gravimetric analysis after solvent evaporation).
-
For gravimetric analysis, carefully evaporate the solvent from the vial and weigh the remaining solid residue.
-
The solubility is then calculated and typically expressed in units such as mg/mL, mol/L, or g/100g of solvent.
-
Conclusion
The physicochemical properties of this compound, specifically its melting point of 108-110 °C and its slight solubility in solvents like chloroform, DMSO, and methanol, are foundational data points for its application in scientific research. While reported values serve as an excellent guide, empirical verification using standardized protocols, such as the capillary method for melting point and the shake-flask method for solubility, is essential for ensuring the purity of the material and the success of experimental designs. Adherence to these robust methodologies provides the trustworthy and reproducible data required for high-quality research and development.
References
- University of Calgary. (n.d.). Melting point determination.
- Faculty of Pharmacy, Kufa University. (2021). Experiment (1) determination of melting points.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Clarion University. (n.d.). Determination of Melting Point.
- JoVE. (2017). Melting Point Determination of Solid Organic Compounds.
- Slideshare. (n.d.). Solubility & Method for determination of solubility.
- Quora. (2021). How do you determine the solubility of a solid?.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Technobis. (n.d.). Determining solubility curves.
- J&K Scientific LLC. (n.d.). This compound, 95% | 30932-41-3.
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Spectroscopic Characterization of 2,2-Diphenylcyclopropanecarbonitrile: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Diphenylcyclopropanecarbonitrile, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this molecule, ensuring scientific integrity and providing actionable insights for laboratory application.
Introduction
This compound is a fascinating molecule characterized by a strained three-membered cyclopropane ring, two phenyl substituents, and a nitrile functional group. This unique combination of structural features gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, purity, and for understanding its chemical behavior in various synthetic transformations. This guide will delve into the core principles of each spectroscopic technique, provide detailed experimental protocols, and present an analysis of the expected spectral data.
Molecular Structure
The structural formula of this compound is C₁₆H₁₃N, with a molecular weight of 219.28 g/mol . The molecule's architecture is pivotal to understanding its spectroscopic properties.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.
Experimental Protocol: Acquiring NMR Spectra
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyclopropane ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~ 2.5 - 2.7 | Multiplet | 1H | Methine proton (CH-CN) |
| ~ 1.6 - 1.8 | Multiplet | 2H | Methylene protons (CH₂) |
-
Aromatic Protons (7.2 - 7.5 ppm): The ten protons of the two phenyl groups will resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The overlapping signals will appear as a complex multiplet.
-
Cyclopropane Protons (1.6 - 2.7 ppm): The three protons on the cyclopropane ring are diastereotopic and will exhibit complex spin-spin coupling, resulting in multiplets. The methine proton (CH-CN) is expected to be the most deshielded of the three due to the electron-withdrawing effect of the adjacent nitrile group.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | Quaternary aromatic carbons (ipso-C) |
| ~ 127 - 130 | Aromatic CH carbons |
| ~ 118 - 122 | Nitrile carbon (C≡N) |
| ~ 30 - 35 | Quaternary cyclopropane carbon (C(Ph)₂) |
| ~ 25 - 30 | Methine cyclopropane carbon (CH-CN) |
| ~ 15 - 20 | Methylene cyclopropane carbon (CH₂) |
-
Aromatic Carbons (127 - 140 ppm): The phenyl groups will show multiple signals in this region. The quaternary carbons directly attached to the cyclopropane ring will be at the downfield end of this range.
-
Nitrile Carbon (118 - 122 ppm): The carbon of the nitrile group typically resonates in this region.
-
Cyclopropane Carbons (15 - 35 ppm): The carbons of the strained cyclopropane ring are significantly shielded and appear in the upfield region of the spectrum. The quaternary carbon bearing the two phenyl groups will be the most deshielded of the three.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Acquiring IR Spectra
For a solid sample like this compound, two common methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) method.
1. KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
2. ATR Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method is often preferred for its simplicity and speed.
IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions corresponding to the C-H bonds of the aromatic and cyclopropane rings, the C≡N stretch of the nitrile group, and the C=C stretches of the phenyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 3000 - 2850 | Medium | Aliphatic C-H stretch (cyclopropane) |
| ~ 2250 - 2240 | Sharp, Medium | C≡N stretch (nitrile)[1] |
| ~ 1600, 1495, 1450 | Medium to Strong | Aromatic C=C stretching vibrations |
| ~ 1020 | Medium | Cyclopropane ring deformation[2] |
-
C-H Stretching (3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons (aromatic rings), while those below 3000 cm⁻¹ are from C-H bonds on sp³-hybridized carbons (cyclopropane ring).
-
Nitrile Stretch (2250 - 2240 cm⁻¹): The C≡N triple bond exhibits a very characteristic sharp absorption in this region, which is a key diagnostic peak for this functional group.[1]
-
Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The phenyl groups will show several characteristic absorptions in this region due to the stretching of the carbon-carbon double bonds within the rings.
-
Cyclopropane Ring Deformation (~1020 cm⁻¹): Cyclopropane rings often show a characteristic absorption band in this region due to ring breathing or deformation modes.[2]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Acquiring Mass Spectra
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
1. Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
2. Ionization and Fragmentation:
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron to form a molecular ion (M⁺•).
-
The molecular ion, being energetically unstable, can fragment into smaller, charged ions and neutral radicals.
3. Mass Analysis and Detection:
-
The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectral Data
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 219 | [M]⁺• (Molecular Ion) |
| 192 | [M - HCN]⁺• |
| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |
| 116 | [C₉H₈]⁺• (Indene radical cation) |
| 91 | [C₇H₇]⁺ (Tropylium cation) |
-
Molecular Ion (m/z 219): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
-
[M - HCN]⁺• (m/z 192): Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for nitriles.
-
[C₁₃H₉]⁺ (m/z 165): This fragment, corresponding to the stable fluorenyl cation, can be formed through rearrangement and loss of the remaining cyclopropane and nitrile fragments.
-
[C₇H₇]⁺ (m/z 91): The tropylium cation is a very common and stable fragment in the mass spectra of compounds containing a benzyl group.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound. The expected spectral data, derived from the known properties of its constituent functional groups, offer a clear and consistent picture of its molecular architecture. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality spectroscopic data for this and similar organic molecules. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of key compounds in research and development.
References
- PubChem. This compound. [Link]
- Spectral Database for Organic Compounds (SDBS). [Link]
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
- LCGC International.
- ASTM International.
- Chemguide.
- Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [Link]
Sources
An In-depth Technical Guide to the Infrared Spectroscopy of the Nitrile Stretch in 2,2-Diphenylcyclopropanecarbonitrile
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2,2-diphenylcyclopropanecarbonitrile, with a specific focus on the characteristic nitrile (C≡N) stretching vibration. This document is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization. We will delve into the theoretical underpinnings of the nitrile stretch, the unique structural and electronic factors influencing its frequency in the target molecule, a detailed experimental protocol for spectral acquisition, and an analysis of the expected spectral features.
Introduction: The Nitrile Group as a Vibrational Probe
The nitrile functional group (–C≡N) is a powerful diagnostic tool in infrared spectroscopy. The carbon-nitrogen triple bond gives rise to a sharp and typically intense absorption band in a relatively uncongested region of the mid-infrared spectrum.[1] This characteristic absorption is highly sensitive to the local electronic environment, making it an excellent probe of molecular structure and intermolecular interactions.
The position of the C≡N stretching vibration is primarily governed by the strength of the triple bond, as described by Hooke's Law. Factors that increase the bond's force constant, such as the inductive effects of electronegative substituents, will lead to a higher vibrational frequency (a blue shift). Conversely, factors that weaken the C≡N bond, such as conjugation with π-systems, will decrease the vibrational frequency (a red shift).[2]
Molecular Architecture of this compound: A Triad of Influences
The vibrational frequency of the nitrile group in this compound is a fascinating case study arising from the interplay of three key structural features: the inherent nature of the C≡N triple bond, the severe ring strain of the cyclopropane moiety, and the electronic effects of the two phenyl substituents.
The Baseline: The Unsubstituted Aliphatic Nitrile Stretch
For simple, saturated aliphatic nitriles, the C≡N stretching frequency is typically observed in the range of 2240-2260 cm⁻¹.[1] This serves as a useful baseline from which to consider the perturbations introduced by the unique substituents in our target molecule.
The Influence of the Cyclopropane Ring: Ring Strain and Hybridization
The cyclopropane ring is characterized by significant angle strain due to its 60° internal bond angles, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon. This strain leads to a rehybridization of the carbon orbitals, with the C-C bonds having more p-character than typical alkanes. Consequently, the exocyclic bonds, including the one attached to the nitrile group, have a greater degree of s-character. An increase in s-character strengthens the bond, which would be expected to increase the force constant and shift the C≡N stretching frequency to a higher wavenumber (blue shift) compared to a simple, unstrained alkyl nitrile.
The Impact of Gem-Diphenyl Substitution: Inductive and Resonance Effects
The two phenyl groups attached to the same carbon as the nitrile group introduce significant electronic effects. The sp² hybridized carbons of the phenyl rings are more electronegative than sp³ hybridized carbons, leading to an electron-withdrawing inductive effect (-I effect). This effect tends to strengthen the C-C bond between the ring and the nitrile-bearing carbon, and can also slightly strengthen the C≡N bond, potentially causing a blue shift.
However, the phenyl groups also introduce the possibility of conjugation (a resonance or mesomeric effect). While direct conjugation with the C≡N triple bond is not possible in this saturated system, the phenyl rings can interact with the cyclopropane ring's unique "pseudo-π" system. This interaction can influence the electron density around the nitrile group, though the effect is likely to be less pronounced than in directly conjugated aromatic nitriles, where the C≡N stretch is typically lowered to 2220-2240 cm⁻¹.[1]
Predicting the Nitrile Stretch in this compound
Considering these competing effects, we can make a reasoned estimation of the nitrile stretching frequency. The increased s-character from the cyclopropane ring and the inductive electron-withdrawing effect of the phenyl groups would both suggest a shift to a higher frequency compared to a simple alkyl nitrile. The potential for weak electronic interactions with the phenyl rings might slightly counteract this. Therefore, the C≡N stretching frequency for this compound is anticipated to be at the higher end of, or slightly above, the typical range for saturated nitriles.
Disclaimer: As of the latest literature review, a publicly available, experimentally verified infrared spectrum for this compound has not been identified. The following table and discussion are based on established principles of vibrational spectroscopy and data from analogous compounds.
| Compound Type | Typical C≡N Stretch (cm⁻¹) | Primary Influencing Factors |
| Saturated Aliphatic Nitrile | 2240 - 2260 | Baseline |
| Aromatic Nitrile (e.g., Benzonitrile) | 2220 - 2240 | Conjugation (Red Shift) |
| This compound (Estimated) | ~2250 - 2265 | Ring Strain & Inductive Effect (Blue Shift) vs. Minor Electronic Effects |
Experimental Protocol: Acquiring the Infrared Spectrum
The following protocol outlines the steps for obtaining a high-quality mid-infrared spectrum of this compound.
Sample Preparation
Given that this compound is a solid at room temperature, several sample preparation techniques are viable.
-
KBr Pellet Method (Recommended for High Resolution):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours to remove any adsorbed water.
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture vigorously for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method (for Rapid Analysis):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply firm and consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Instrumentation and Data Acquisition
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.
-
Detector: A deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis. For higher sensitivity, a mercury cadmium telluride (MCT) detector can be used.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ is sufficient for most identification purposes. A higher resolution (e.g., 2 cm⁻¹) can be used to resolve fine features.
-
Scans: Co-add at least 16 scans for the background and the sample to ensure a good signal-to-noise ratio.
-
Apodization: A Happ-Genzel apodization function is a good general-purpose choice.
Data Processing and Analysis
-
Background Correction: The acquired sample spectrum should be ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
Peak Identification: Identify the key absorption bands. For this compound, look for:
-
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Medium to strong bands below 3000 cm⁻¹.
-
Nitrile (C≡N) stretch: A sharp, intense band in the estimated region of 2250-2265 cm⁻¹.
-
Aromatic C=C stretch: Medium, sharp bands in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹ that is unique to the molecule.
-
Visualizing the Influences on the Nitrile Stretch
The following diagrams illustrate the key structural and electronic factors that determine the position of the C≡N stretching vibration in this compound.
Caption: Factors influencing the nitrile stretch frequency.
Conclusion
The infrared spectrum of this compound presents a valuable case study in understanding how multiple structural and electronic factors collectively influence a specific vibrational mode. The highly strained cyclopropane ring and the inductive effect of the geminal phenyl groups are expected to cause a blue shift in the C≡N stretching frequency, placing it at the upper end of the typical range for saturated nitriles. While direct experimental data remains to be published, the principles outlined in this guide provide a robust framework for the prediction, acquisition, and interpretation of the infrared spectrum of this and related molecules. This detailed understanding is crucial for the unambiguous characterization of complex organic molecules in pharmaceutical and materials science research.
References
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
Sources
Mass spectrometry fragmentation of 2,2-Diphenylcyclopropanecarbonitrile
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2-Diphenylcyclopropanecarbonitrile
Abstract
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. As a molecule incorporating a strained cyclopropane ring, two aromatic systems, and a nitrile functional group, its fragmentation is governed by a complex interplay of charge stabilization, ring strain relief, and rearrangement reactions. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, predictive fragmentation patterns, and a foundational experimental protocol for structural elucidation via mass spectrometry.
Introduction: The Structural Challenge
This compound (C₁₆H₁₃N, Monoisotopic Mass: 219.10 Da) is a molecule of significant structural interest.[1] The gem-diphenyl substitution on a cyclopropane ring creates a highly strained system, while the nitrile group introduces a key functional handle. Understanding the gas-phase ion chemistry of this molecule is critical for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolomics, or forensic analysis.
Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a molecular fingerprint by inducing reproducible fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), revealing the molecular weight and, more importantly, the intricate pathways through which the parent ion disassembles. The stability of the resulting fragment ions is a primary determinant of the fragmentation pattern, with pathways favoring the formation of stable carbocations being particularly prominent.[2][3] This guide elucidates the predicted fragmentation cascade of this compound, grounding the analysis in the fundamental principles of ion stability and rearrangement reactions.
Foundational Principles & The Molecular Ion
Upon electron ionization (typically at 70 eV), the molecule loses an electron to form the molecular ion (M⁺•) at m/z 219 . The presence of a single nitrogen atom is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4][5]
The initial fragmentation is driven by two key factors:
-
Relief of Ring Strain: The three-membered cyclopropane ring is highly strained and susceptible to ring-opening upon ionization, which initiates a cascade of fragmentation events.[6]
-
Formation of Stabilized Cations: The presence of two phenyl groups provides a powerful driving force for fragmentations that lead to resonance-stabilized carbocations, such as benzylic and diphenylmethyl (benzhydryl) type cations.[3]
Primary Fragmentation Pathways and Mechanistic Interpretation
The fragmentation of the this compound molecular ion is predicted to proceed through several competing but mechanistically sound pathways. The energetic instability of the initial radical cation drives it to break apart into smaller, more stable ions and neutral species.
Pathway A: Ring Opening and Formation of the Benzhydryl Cation
This is anticipated to be a dominant pathway due to the exceptional stability of the resulting cation.
-
Ionization and Ring Opening: The initial M⁺• at m/z 219 undergoes cleavage of a C-C bond within the cyclopropane ring.
-
Rearrangement and Cleavage: This is followed by a rearrangement and cleavage event that expels a neutral radical of acetonitrile and a hydrogen atom, or more simply a C₂H₂N• radical (mass 40).
-
Formation of the Benzhydryl Cation: This cascade results in the formation of the highly stable diphenylmethyl cation (benzhydryl cation) at m/z 167 . This ion is stabilized by the delocalization of the positive charge across both phenyl rings and is a common feature in the mass spectra of diphenyl-substituted compounds.
Pathway B: Loss of Hydrogen Cyanide (HCN)
The nitrile group represents a potential site for elimination.
-
[M-HCN]⁺• Formation: The molecular ion can undergo a rearrangement to eliminate a neutral molecule of hydrogen cyanide (HCN, mass 27). This is a characteristic fragmentation for many nitrile-containing compounds.[7]
-
Resulting Ion: This pathway leads to the formation of a radical cation at m/z 192 , corresponding to a diphenylcyclopropene or a rearranged isomer.
Pathway C: Loss of a Phenyl Radical
Cleavage of the bond connecting one of the phenyl groups to the cyclopropane ring is another viable route.
-
[M-C₆H₅]⁺ Formation: The molecular ion loses a phenyl radical (•C₆H₅, mass 77).
-
Resulting Ion: This produces a cation at m/z 142 . The structure is likely a phenyl-substituted cyclopropyl nitrile cation, which can undergo further rearrangement.
Pathway D: Loss of a Hydrogen Radical
The loss of a single hydrogen atom is a common initial fragmentation step.[4][6]
-
[M-H]⁺ Formation: The loss of a hydrogen radical from the carbon atom bearing the nitrile group is particularly favored, as the resulting positive charge is stabilized by both the adjacent phenyl groups and the nitrile group.
-
Resulting Ion: This pathway generates a prominent ion at m/z 218 .
Secondary Fragmentation: The Fate of Primary Ions
The primary fragment ions, particularly the abundant benzhydryl cation (m/z 167), will undergo further fragmentation to produce the lower-mass region of the spectrum.
-
From m/z 167: The benzhydryl cation is a major source of subsequent fragments. It can lose a phenyl radical to form the phenyl cation (C₆H₅⁺) at m/z 77 or undergo rearrangement and lose a neutral benzene molecule to form the tropylium ion (C₇H₇⁺) at m/z 91 . The tropylium ion is an aromatic, highly stable seven-membered ring cation and its peak is often very intense.
-
From Phenyl Cation (m/z 77): The phenyl cation can subsequently lose acetylene (C₂H₂) to form an ion at m/z 51 .
Summary of Predicted Fragmentation Data
The following table summarizes the key predicted ions in the mass spectrum of this compound.
| m/z | Proposed Neutral Loss | Formula of Ion | Proposed Structure/Identity |
| 219 | - | [C₁₆H₁₃N]⁺• | Molecular Ion (M⁺•) |
| 218 | H• | [C₁₆H₁₂N]⁺ | [M-H]⁺ |
| 192 | HCN | [C₁₅H₁₂]⁺• | [M-HCN]⁺• |
| 167 | C₂H₂N• | [C₁₃H₁₁]⁺ | Diphenylmethyl (Benzhydryl) Cation |
| 142 | C₆H₅• | [C₁₀H₈N]⁺ | [M-Phenyl]⁺ |
| 91 | C₇H₆ (from m/z 167) | [C₇H₇]⁺ | Tropylium Cation |
| 77 | C₇H₇• (from m/z 167) | [C₆H₅]⁺ | Phenyl Cation |
| 51 | C₂H₂ (from m/z 77) | [C₄H₃]⁺ | Cyclobutadienyl Cation derivative |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.
Caption: Predicted EI fragmentation pathway of this compound.
Standard Operating Protocol: Acquiring the Mass Spectrum
This section outlines a self-validating protocol for obtaining the mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Objective: To generate a reproducible and interpretable electron ionization mass spectrum.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Electron Ionization (EI) Source.
-
Helium carrier gas (UHP grade).
Procedure:
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Method Setup:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
-
MS Method Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Acquisition: Inject the sample and initiate the run.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex or average across the peak.
-
Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean spectrum.
-
Compare the resulting spectrum with the predicted fragmentation pattern outlined in this guide.
-
Caption: Experimental workflow for GC-EI-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is a textbook example of how fundamental chemical principles dictate gas-phase ion behavior. The fragmentation is dominated by pathways that relieve the inherent strain of the cyclopropane ring and lead to the formation of the exceptionally stable benzhydryl cation (m/z 167). Secondary fragmentation of this key ion produces other characteristic aromatic fragments, including the tropylium (m/z 91) and phenyl (m/z 77) cations. This detailed guide provides a robust predictive framework for identifying this molecule and serves as a model for interpreting the mass spectra of similarly complex structures.
References
- Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.
- Nelson, D. L., & Cox, M. M. (2000). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed.
- Si-Hung, L., et al. (2010). Cyclization and rearrangement reactions of an fragment ions of protonated peptides. Journal of the American Chemical Society.
- Chemistry Steps. (n.d.). McLafferty Rearrangement.
- Dantus, M., et al. (2023). The Surprising Dynamics of the McLafferty Rearrangement. MSU Chemistry.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern.
- PubChem. (n.d.). This compound.
- Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide.
- Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube.
- eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylbutane.
Sources
- 1. PubChemLite - this compound (C16H13N) [pubchemlite.lcsb.uni.lu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. GCMS Section 6.17 [people.whitman.edu]
- 5. whitman.edu [whitman.edu]
- 6. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 2,2-Diphenylcyclopropanecarbonitrile: A Roadmap from Synthesis to Single Crystal X-ray Analysis
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and potential applications, particularly in the realm of drug development and materials science. 2,2-Diphenylcyclopropanecarbonitrile is a small organic molecule with a rigid cyclopropane core and two phenyl substituents, suggesting intriguing possibilities for molecular interactions and packing in the solid state. However, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive roadmap for the determination of the crystal structure of this compound. It outlines a complete workflow, commencing with the chemical synthesis and purification of the compound, followed by a detailed exploration of crystallization strategies. The guide then delves into the theoretical prediction of its molecular and crystal structure using computational methods, and culminates in a step-by-step protocol for single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure refinement. This document is designed not as a report of a determined structure, but as an expert-guided protocol for its future elucidation, grounded in established scientific principles and methodologies.
Introduction: The Significance of Structural Knowledge
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and pharmacologically active compounds due to its unique conformational rigidity and electronic properties. The presence of two phenyl groups and a nitrile moiety on the cyclopropane core of this compound suggests a molecule with significant potential for intermolecular interactions, including π-π stacking and dipole-dipole interactions. A definitive crystal structure would provide invaluable insights into:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, revealing the steric and electronic effects of the substituents on the cyclopropane ring.
-
Conformational Analysis: The preferred orientation of the phenyl rings and the nitrile group.
-
Supramolecular Assembly: The packing of molecules in the crystal lattice, governed by intermolecular forces.
-
Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have profound implications for its physical properties, such as solubility and melting point.
This guide provides the necessary theoretical background and practical protocols to empower researchers to uncover this critical structural information.
Synthesis and Characterization of this compound
The first and most critical step is the synthesis of high-purity this compound suitable for crystallization. A plausible and efficient synthetic route involves the alkylation of diphenylacetonitrile.
Synthetic Protocol
The synthesis can be conceptualized as a nucleophilic substitution reaction where the carbanion generated from diphenylacetonitrile attacks a 1,2-dihaloethane, leading to a cyclization reaction.
Reaction Scheme:
(C₆H₅)₂CHCN + BrCH₂CH₂Br + 2 NaNH₂ → (C₆H₅)₂C(CH₂)₂CN + 2 NaBr + 2 NH₃
Step-by-Step Methodology:
-
Deprotonation of Diphenylacetonitrile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diphenylacetonitrile (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a strong base, such as sodium amide (NaNH₂) (2.2 eq) or sodium hydride (NaH) (2.2 eq), in portions to generate the diphenylacetonitrile carbanion. The reaction mixture will typically change color, indicating the formation of the anion. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cyclization: To the stirred solution of the carbanion, add 1,2-dibromoethane (1.1 eq) dropwise via a syringe. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic and Analytical Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the proton environment. | Phenyl protons (multiplet, ~7.2-7.5 ppm), cyclopropane protons (multiplet, ~1.5-2.5 ppm). |
| ¹³C NMR | To confirm the carbon skeleton.[1][2][3][4] | Phenyl carbons, quaternary cyclopropane carbon, CH₂ cyclopropane carbons, nitrile carbon (~115-120 ppm), ipso-phenyl carbons. |
| FT-IR | To identify key functional groups.[1] | C≡N stretch (~2240-2260 cm⁻¹), C-H stretches of aromatic and cyclopropane rings, C=C stretches of aromatic rings. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern.[5][6] | A molecular ion peak corresponding to the exact mass of C₁₆H₁₃N. |
| Melting Point | To assess purity. | A sharp melting point range is indicative of high purity. |
Crystallization Strategies for this compound
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is recommended.
Common Crystallization Techniques
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Recommended Solvents for Screening
A range of solvents with varying polarities should be screened, both individually and as binary mixtures.
| Solvent Class | Examples |
| Non-polar | Hexane, Heptane, Toluene |
| Moderately Polar | Dichloromethane, Chloroform, Ethyl Acetate |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran |
| Polar Protic | Methanol, Ethanol, Isopropanol |
Computational Prediction of Molecular and Crystal Structure
In the absence of experimental data, computational modeling provides a powerful tool to predict the most likely molecular geometry and crystal packing. This information can guide experimental efforts and aid in the interpretation of the final experimental structure.
Molecular Geometry Optimization
The first step is to determine the lowest energy conformation of an isolated molecule in the gas phase.
Methodology:
-
Level of Theory: Density Functional Theory (DFT) is a robust and widely used method for geometry optimization of organic molecules.[7][8] The B3LYP functional is a common choice that provides a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVDZ is generally sufficient for molecules of this size.[9][10][11]
-
Software: A variety of quantum chemistry software packages can perform these calculations, including Gaussian, ORCA, and GAMESS.
The output of this calculation will be the optimized 3D coordinates of all atoms, from which bond lengths, bond angles, and dihedral angles can be determined.
Crystal Structure Prediction (CSP)
CSP algorithms aim to identify the most stable crystal packing arrangements (polymorphs) based on the calculated intermolecular interaction energies.
Workflow:
-
Conformational Analysis: The optimized molecular geometry is used as the input.
-
Crystal Packing Search: The molecule is packed into various crystallographically possible space groups.
-
Energy Minimization: The lattice energy of each generated crystal structure is minimized.
-
Ranking: The predicted structures are ranked based on their calculated lattice energies.
Several software packages are available for CSP, including commercial options like those from Schrödinger and CCDC, as well as open-source alternatives.[12][13][14][15][16]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the atomic-resolution three-dimensional structure.[17]
Experimental Workflow
Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[17]
-
Data Reduction and Integration: The collected images are processed to determine the unit cell dimensions, Bravais lattice, and space group. The intensities of the individual diffraction spots (reflections) are integrated.[18][19]
-
Structure Solution: The integrated intensity data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, an initial model of the molecular structure is built.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[20] This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[21]
-
Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, angles, and intermolecular interactions are then analyzed.
-
Crystallographic Information File (CIF) Generation: The final structural information is compiled into a standardized CIF file, which can be deposited in a crystallographic database and used for publication.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive and technically detailed framework for its elucidation. By following the outlined procedures for synthesis, crystallization, computational prediction, and single-crystal X-ray diffraction, researchers are well-equipped to successfully determine this structure. The resulting crystallographic data will be a valuable contribution to the fields of organic chemistry, materials science, and drug discovery, providing fundamental insights into the solid-state behavior of this intriguing molecule.
References
- High-Throughput Organic Crystal Structure Prediction (HTOCSP). (2024). RSC Publishing.
- Schrödinger. (n.d.). Crystal Structure Prediction. Schrödinger Life Science.
- Single crystal X-ray diffraction analysis. (n.d.). Geomodel.
- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
- A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press.
- Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials. (2023). Good Chemistry.
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- Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. (2021). IUCr Journals.
- Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. (n.d.).
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.
- Diphenylacetonitrile. (n.d.). Organic Syntheses Procedure.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). (n.d.).
- The synthetic methods of diphenylacetonitrile. (2022). ChemicalBook.
- Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identific
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- Best-Practice DFT Protocols for Basic Molecular Comput
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- Synthesis method of diphenylacetonitrile. (n.d.).
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Optimization of Gaussian-type basis sets for local spin density functional calculations. Part I. Boron through neon, optimization technique and validation. (n.d.). Canadian Science Publishing.
- Approaching the basis set limit for DFT calculations using an environment-adapted minimal basis with perturbation theory. (2016). University of Southampton.
- Best Practice DFT Protocols for Basic Molecular Comput
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one – a new cyclization product in acetone co-solvent. (n.d.).
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- Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBIN
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The Genesis and Synthetic Evolution of 2,2-Diphenylcyclopropanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,2-Diphenylcyclopropanecarbonitrile, a molecule of significant interest in synthetic and medicinal chemistry. We will traverse its historical discovery, detailing the seminal work of the pioneering researchers who first synthesized and characterized this unique cyclopropane derivative. A comprehensive analysis of its synthesis is presented, including a detailed, step-by-step protocol for its preparation from diphenylacetonitrile and ethylene bromide. The underlying reaction mechanism is elucidated, offering insights into the chemical principles governing its formation. Furthermore, this guide will touch upon the broader significance of the cyclopropyl motif in modern drug discovery and the potential applications of this compound and its analogs as valuable scaffolds in the development of novel therapeutics.
Introduction: The Allure of the Cyclopropyl Ring in Chemistry and Medicine
The cyclopropane ring, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain, a consequence of the compressed 60° bond angles, imparts unique electronic and conformational properties that are highly sought after in the design of complex organic molecules and pharmaceuticals. In the realm of drug development, the incorporation of a cyclopropyl moiety can profoundly influence a molecule's pharmacological profile. It can enhance metabolic stability, improve potency by constraining the molecule into a bioactive conformation, and fine-tune physicochemical properties such as lipophilicity and acidity.[1] This has led to the increasing prevalence of the cyclopropyl fragment in a wide array of preclinical and clinical drug candidates.
This guide focuses on a specific and noteworthy example of this structural class: this compound. The presence of two phenyl groups on a quaternary carbon and a nitrile group on the adjacent carbon creates a molecule with a distinct stereoelectronic landscape, making it a valuable building block and a subject of academic interest.
The Dawn of a Molecule: Discovery and Historical Context
The first documented synthesis of this compound, initially referred to as 2,2-diphenylcyclopropyl cyanide, was reported in the mid-20th century. The seminal work in this area was conducted by H. M. Walborsky and F. M. Hornyak . Their research, published in the Journal of the American Chemical Society in 1955, laid the foundation for our understanding of this compound. While their primary focus was on the stereochemical stability and racemization of the optically active form of the molecule, their work necessitated a reliable synthetic route.
The historical method for the formation of cyclopropanes from compounds with an active methylene group, such as diphenylacetonitrile, involved a base-mediated reaction with a 1,2-dihaloalkane. This classical approach, a variation of the Wurtz reaction, proved effective for the construction of the strained three-membered ring.
The Synthesis of this compound: A Detailed Protocol
The established and field-proven synthesis of this compound involves the reaction of diphenylacetonitrile with 1,2-dibromoethane (ethylene bromide) in the presence of a strong base, typically sodium amide in liquid ammonia or an inert solvent.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2,2-diphenylcyclopropane-1-carbonitrile |
| CAS Number | 30932-41-3 |
| Molecular Formula | C₁₆H₁₃N |
| Molecular Weight | 219.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 72-75 °C |
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Diphenylacetonitrile
-
Sodium amide (NaNH₂)
-
1,2-Dibromoethane (Ethylene bromide)
-
Liquid ammonia (anhydrous)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dry ice condenser, and a dropping funnel. The system is flushed with a stream of dry nitrogen.
-
Formation of the Carbanion: Anhydrous liquid ammonia is condensed into the flask. To the stirred liquid ammonia, sodium amide is added in portions. A catalytic amount of ferric nitrate can be added to facilitate the formation of the amide if it is being generated in situ from sodium metal.
-
Addition of Diphenylacetonitrile: A solution of diphenylacetonitrile in anhydrous diethyl ether is added dropwise to the sodium amide suspension in liquid ammonia. The formation of the diphenylacetonitrile carbanion is indicated by a color change.
-
Cyclopropanation: 1,2-Dibromoethane is added dropwise to the reaction mixture. The reaction is allowed to proceed at the temperature of refluxing ammonia (-33 °C) for several hours.
-
Quenching: After the reaction is complete, it is cautiously quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.
-
Work-up: The ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining residue is partitioned between diethyl ether and water.
-
Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
Mechanistic Insights: A Stepwise Look at Ring Formation
The synthesis of this compound proceeds through a nucleophilic substitution pathway. The key steps are outlined below:
Caption: The three key steps in the formation of the cyclopropane ring.
The driving force for this reaction is the formation of a stable three-membered ring from a highly reactive carbanion. The use of a strong, non-nucleophilic base like sodium amide is crucial to ensure complete deprotonation of the diphenylacetonitrile without competing side reactions.
Applications and Future Directions in Drug Discovery
While this compound itself is not a therapeutic agent, its structural motif is of significant interest to medicinal chemists. The rigid cyclopropane scaffold can be used to orient the two phenyl groups and the nitrile in a specific three-dimensional arrangement. This makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization. The phenyl groups can also be substituted to explore structure-activity relationships. Derivatives of 2,2-diphenylcyclopropane have been investigated for a range of pharmacological activities, although much of this research is in the preclinical stages.
The principles demonstrated in the synthesis of this compound are broadly applicable to the construction of other substituted cyclopropanes, which continue to be a rich area of exploration for the development of new drugs.
Conclusion
The discovery and synthesis of this compound by Walborsky and Hornyak represent a notable contribution to the field of organic chemistry. The molecule serves as an excellent case study in the construction of strained ring systems and highlights the enduring utility of classical synthetic methods. As the demand for novel molecular scaffolds in drug discovery continues to grow, the foundational chemistry of molecules like this compound will undoubtedly continue to inspire the next generation of medicinal chemists and researchers.
References
- Walborsky, H. M., & Hornyak, F. M. (1955). Long-Range Intramolecular Effects. II. The Racemization of (+)-2,2-Diphenylcyclopropanecarbonitrile. Journal of the American Chemical Society, 77(23), 6026–6028. [Link]
- Freund, A. (1881). Über Trimethylen. Monatshefte für Chemie, 2(1), 642-651. [Link]
- Trost, B. M. (1986). The Cyclopropylcarbinyl-Homoallyl Rearrangement. Angewandte Chemie International Edition in English, 25(1), 1-20. [Link]
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An In-depth Technical Guide to the Chemical Structure and Bonding in 2,2-Diphenylcyclopropanecarbonitrile
Abstract
2,2-Diphenylcyclopropanecarbonitrile (C₁₆H₁₃N) is a fascinating molecule that serves as a nexus of fundamental concepts in organic chemistry, including ring strain, electronic effects, and stereochemistry. This guide provides a detailed exploration of its molecular architecture, the nuances of its chemical bonding, and the spectroscopic signatures that arise from its unique structure. We will delve into the inherent strain of the cyclopropane ring, analyze the influence of the gem-diphenyl and cyano substituents, and present a logical synthetic pathway and characterization data. The interplay of these structural features dictates the molecule's reactivity, making it a valuable synthon and a subject of academic interest.
The Architectural Core: Molecular Structure and Bonding
The structure of this compound is a compelling case study in how substituent effects modulate the properties of a strained ring system. The molecule's foundation is the cyclopropane ring, a three-membered carbocycle notorious for its significant deviation from ideal tetrahedral geometry.
The Strained Cyclopropane Ring
The cyclopropane ring is the smallest possible cycloalkane, and its geometry imposes severe constraints on its constituent atoms.[1] This results in two primary types of strain:
-
Angle Strain: The internal C-C-C bond angles are geometrically constrained to 60°, a stark departure from the preferred 109.5° angle for sp³-hybridized carbon atoms. This compression of bond angles leads to significant instability.[2]
-
Torsional Strain: The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, further contributing to the molecule's overall strain energy, which is approximately 115 kJ/mol (27.5 kcal/mol).[2][3]
To accommodate this angle strain, the carbon-carbon bonds in cyclopropane are not simple sigma (σ) bonds. Instead, they are described as "bent bonds" or "banana bonds," where the regions of maximum electron density lie outside the direct internuclear axis.[2][3][4] This outward curvature of the bonding orbitals results in weaker C-C bonds (approximately 255 kJ/mol vs. 370 kJ/mol for a typical alkane C-C bond) and imparts a degree of π-character to the ring.[2][5] This "double bond character" is a cornerstone of cyclopropane's unique reactivity.[5]
Influence of Phenyl and Cyano Substituents
The generic properties of the cyclopropane ring are significantly modified by the attached phenyl and nitrile groups in this compound.
-
Gem-Diphenyl Groups (at C2): The two phenyl groups attached to the same carbon atom (a gem-disubstituted pattern) introduce considerable steric bulk. This steric hindrance influences the molecule's preferred conformation and can affect the accessibility of adjacent reaction sites.
-
Cyano Group (at C1): The nitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of nitrogen. This has a profound electronic impact:
-
Inductive Effect: The cyano group inductively withdraws electron density from the cyclopropane ring, polarizing the C1-C2 and C1-C3 bonds.
-
Enhanced Electrophilicity: This polarization makes the cyclopropane ring, particularly the C2-C3 bond, more susceptible to nucleophilic attack and ring-opening reactions. Cyclopropanes bearing electron-accepting groups are known to act as potent electrophiles.[6][7][8][9]
-
The combination of the strained ring and the activating cyano group makes this compound a "donor-acceptor" cyclopropane, a class of compounds known for their versatile reactivity in cycloaddition and ring-opening reactions.[10]
Diagram: Bonding and Strain in the Cyclopropane Core
Caption: Bonding and strain in the cyclopropane core.
Synthesis and Experimental Protocols
The synthesis of 2,2-disubstituted cyclopropanecarbonitriles is typically achieved via a nucleophilic addition-elimination sequence on an activated alkene, effectively a Michael-initiated ring closure, or via cycloaddition with a carbenoid. A robust method involves the reaction of an appropriate alkene with a haloacetonitrile under basic conditions.
Synthetic Pathway: Cyclopropanation
A logical and field-proven approach for synthesizing this compound is the reaction of 1,1-diphenylethylene with a carbenoid derived from a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a strong base.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for the title compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous solvent (e.g., 50 mL of THF).
-
Base Addition: Add a strong base, such as sodium hydride (1.1 eq., 60% dispersion in mineral oil), to the solvent under a nitrogen atmosphere.
-
Reagent Introduction: In a separate flask, dissolve 1,1-diphenylethylene (1.0 eq.) and bromoacetonitrile (1.1 eq.) in the anhydrous solvent.
-
Reaction: Add the solution of the alkene and haloacetonitrile dropwise to the stirred suspension of the base at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The data presented in the following table are predictive values based on the known effects of the constituent functional groups and serve as a guide for characterization.[11]
| Technique | Functional Group/Proton Environment | Expected Chemical Shift / Wavenumber | Key Characteristics |
| ¹H NMR | Phenyl Protons (Ar-H) | ~ 7.2 - 7.5 ppm | Multiplet, integrating to 10H. |
| Cyclopropyl Proton (CH-CN) | ~ 2.5 - 3.0 ppm | Triplet or Doublet of Doublets (dd), 1H. | |
| Cyclopropyl Protons (CH₂) | ~ 1.5 - 2.0 ppm | Two separate multiplets or dd, 2H total. | |
| ¹³C NMR | Phenyl Carbons (Ar-C) | ~ 125 - 140 ppm | Multiple signals. |
| Nitrile Carbon (-C≡N) | ~ 118 - 122 ppm | Sharp, characteristic signal.[12][13] | |
| Quaternary Cyclopropyl Carbon (C(Ph)₂) | ~ 35 - 45 ppm | ||
| Methine Cyclopropyl Carbon (CH-CN) | ~ 20 - 30 ppm | ||
| Methylene Cyclopropyl Carbon (CH₂) | ~ 15 - 25 ppm | ||
| IR Spectroscopy | Nitrile Stretch (C≡N) | ~ 2240 - 2250 cm⁻¹ | Intense and sharp absorption.[14][15][16] |
| Aromatic C-H Stretch | ~ 3030 - 3080 cm⁻¹ | Medium to weak. | |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ | Medium. | |
| Aromatic C=C Stretch | ~ 1600, 1495, 1450 cm⁻¹ | Multiple bands of varying intensity. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 219.10 | Corresponds to the molecular formula C₁₆H₁₃N.[17] |
| Major Fragments | m/z = 192, 178, 115 | Potential loss of HCN ([M-27]), fragmentation of the ring. |
Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the high ring strain and the electronic influence of the cyano group.
-
Ring-Opening Reactions: The molecule is susceptible to reactions that relieve the inherent strain. Nucleophiles can attack the cyclopropane ring, leading to ring opening. The electron-withdrawing nitrile group activates the C2-C3 bond towards this type of reaction, making the molecule a useful three-carbon building block.[6][7]
-
Cycloadditions: As a "donor-acceptor" cyclopropane, it can participate in formal [3+2] or [3+3] cycloaddition reactions with various dipolarophiles or dienes, providing access to five- or six-membered ring systems.[10] This reactivity is a powerful tool for constructing complex molecular scaffolds.
-
Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for further functionalization and elaboration of the molecular structure.
The unique combination of steric bulk from the phenyl groups and electronic activation from the nitrile group makes this compound a valuable intermediate for the synthesis of complex target molecules in medicinal chemistry and materials science.
References
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- Chemistry LibreTexts. (2024, September 22). 4.4: Conformations of Cycloalkanes.
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- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Cyclopropane Ring Strain.
- Slideshare. (n.d.). Using molecular orbital theory to explain bonding in cyclopropane.
- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. (Abstract available on PubMed).
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- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(5), 389-402.
- National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes.
- ResearchGate. (2023). (PDF) Reactivity of electrophilic cyclopropanes.
- IUCr Journals. (n.d.). Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde.
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- ResearchGate. (2025, August 7). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- Kumar, S., & Singh, V. (2022). Switchable Reactivity of Cyclopropane Diesters toward (3 + 3) and (3 + 2) Cycloadditions with Benzoquinone Esters. Organic Letters, 24(44), 8249-8254.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane.
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An In-depth Technical Guide to the Reactivity of the Cyclopropane Ring in 2,2-Diphenylcyclopropanecarbonitrile
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the cyclopropane ring in 2,2-diphenylcyclopropanecarbonitrile. This molecule serves as a quintessential model for understanding the behavior of donor-acceptor cyclopropanes, a class of compounds with significant utility in synthetic chemistry and drug development. The inherent ring strain of the cyclopropane moiety, coupled with the electronic effects of the geminal diphenyl and cyano substituents, imparts a unique and versatile reactivity profile. This guide will delve into the synthesis of this compound, followed by a detailed exploration of its ring-opening reactions under acidic, basic, and thermal conditions. Furthermore, the influence of transition metal catalysis on the reactivity of the cyclopropane ring will be examined. Mechanistic insights, supported by spectroscopic data and established chemical principles, are provided to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.
Introduction: The Unique Nature of the Cyclopropyl Group
The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain due to the deviation of its bond angles (60°) from the ideal sp³ hybridization angle (109.5°). This strain energy, approximately 27.5 kcal/mol, renders the C-C bonds of the cyclopropane ring weaker and with a higher p-character than typical alkane C-C bonds. Consequently, cyclopropanes can exhibit reactivity akin to alkenes, participating in reactions that involve ring-opening.
In this compound, the cyclopropane ring is adorned with both donor (diphenyl) and acceptor (cyano) groups. This "push-pull" electronic arrangement polarizes the cyclopropane ring, further activating it towards nucleophilic and electrophilic attack. The gem-diphenyl groups stabilize adjacent carbocationic intermediates through resonance, while the electron-withdrawing nitrile group enhances the electrophilicity of the cyclopropane carbons and can stabilize an adjacent carbanion. This confluence of steric and electronic factors makes this compound a fascinating and synthetically valuable substrate. The cyclopropyl motif is increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties.[1]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the cyclopropanation of diphenylacetonitrile with a 1,2-dihaloethane. This reaction proceeds via a nucleophilic substitution mechanism, where the carbanion of diphenylacetonitrile, generated by a strong base, acts as the nucleophile.
Synthetic Pathway Overview
The overall transformation involves the deprotonation of diphenylacetonitrile to form a resonance-stabilized carbanion, which then undergoes a tandem alkylation and intramolecular cyclization with a 1,2-dihaloethane, such as 1,2-dibromoethane. Phase-transfer catalysis is often employed to facilitate the reaction between the organic-soluble substrate and the aqueous or solid base.[1][2][3][4]
Caption: Synthesis of this compound Workflow.
Detailed Experimental Protocol
Materials:
-
Diphenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution) or solid Potassium Carbonate
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (or another suitable organic solvent)
-
Water
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of diphenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane, add a 50% aqueous solution of sodium hydroxide (5.0 eq).
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the vigorously stirred mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Characterization and Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the phenyl protons in the aromatic region (typically δ 7.2-7.5 ppm). The protons on the cyclopropane ring will appear as a complex multiplet in the upfield region (typically δ 1.5-2.5 ppm). |
| ¹³C NMR | The carbon NMR spectrum will display signals for the phenyl carbons, the quaternary carbon of the cyclopropane ring attached to the phenyl groups, the other two cyclopropyl carbons, and the nitrile carbon (typically δ 118-120 ppm). |
| IR Spectroscopy | The infrared spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹.[5][6][7] Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₃N, MW = 219.28 g/mol ).[8] Fragmentation patterns may include the loss of the cyano group or cleavage of the cyclopropane ring. |
Reactivity of the Cyclopropane Ring
The reactivity of this compound is dominated by reactions that lead to the opening of the strained three-membered ring. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the attacking reagent (nucleophile or electrophile), the reaction conditions (acidic, basic, or thermal), and the presence of catalysts.
Acid-Catalyzed Ring Opening
In the presence of acid, the nitrile group can be protonated, or the cyclopropane ring itself can interact with a proton. Protonation of the nitrile group enhances the electron-withdrawing effect, making the cyclopropane ring more susceptible to nucleophilic attack. Alternatively, electrophilic attack on the C1-C2 or C2-C3 bond of the cyclopropane can lead to a carbocationic intermediate. The gem-diphenyl groups at the C2 position strongly stabilize a positive charge at this position.
Caption: Acid-Catalyzed Ring Opening Mechanism.
Expected Products: The reaction with a nucleophile (e.g., water, alcohol) under acidic conditions is expected to proceed via an Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon (C2) that can best stabilize the positive charge. This would lead to the formation of a γ-functionalized nitrile. For example, acid-catalyzed hydrolysis would be expected to yield 4-hydroxy-4,4-diphenylbutanenitrile.[9][10][11][12]
Base-Catalyzed Ring Opening
Under basic conditions, a strong nucleophile can directly attack one of the electrophilic carbons of the cyclopropane ring in an Sₙ2-like fashion. Steric hindrance from the bulky diphenyl groups at C2 would direct the nucleophilic attack to the less substituted C1 or C3 carbons. However, the electron-withdrawing nitrile group makes the C1 proton acidic, and deprotonation could lead to a ring-opening via a carbanionic intermediate.
Expected Products: The reaction of this compound with strong nucleophiles like Grignard reagents or organolithium compounds could lead to the addition to the nitrile group or attack on the cyclopropane ring.[7][13][14][15][16] If ring opening occurs, it is likely to proceed with the attack at C3, leading to a stabilized carbanion at C1, which can then be protonated or react with an electrophile.
Thermal Reactivity
Thermally induced reactions of cyclopropanes can lead to rearrangements. For this compound, heating could potentially induce homolytic cleavage of a C-C bond in the ring, leading to a diradical intermediate. This diradical can then undergo various rearrangements. The presence of the phenyl groups can stabilize radical intermediates. Thermal isomerization to an alkene or other rearranged products is a possibility.[17][18][19][20][21]
Transition Metal-Catalyzed Reactions
Transition metals, particularly palladium and rhodium, are known to catalyze a variety of transformations involving cyclopropanes.[22][23][24][25][26] These reactions often proceed through the formation of a metallacyclobutane intermediate, which can then undergo further reactions such as reductive elimination, β-hydride elimination, or insertion.
Potential Reactions:
-
Cycloaddition Reactions: this compound could potentially act as a three-carbon component in [3+2] or other cycloaddition reactions with suitable partners, catalyzed by transition metals.[6][22][27][28][29]
-
Ring-Opening Cross-Coupling: Palladium-catalyzed cross-coupling reactions could be envisioned where the cyclopropane ring is opened and one of the carbons is functionalized with a new group.
Applications in Drug Development and Organic Synthesis
The unique reactivity of the this compound core makes it a valuable building block in organic synthesis. The ability to undergo stereocontrolled ring-opening reactions allows for the introduction of diverse functionalities, leading to the synthesis of complex molecules with potential biological activity. The cyclopropane ring itself is a desirable motif in medicinal chemistry, and understanding its reactivity is crucial for the design and synthesis of novel therapeutic agents.
Conclusion
This compound exhibits a rich and varied reactivity profile, primarily centered around the opening of its strained cyclopropane ring. The interplay of ring strain and the electronic effects of the geminal diphenyl and cyano substituents dictates the outcome of its reactions under acidic, basic, thermal, and metal-catalyzed conditions. A thorough understanding of these reactive pathways, as outlined in this guide, provides a powerful tool for synthetic chemists and drug development professionals to harness the potential of this versatile molecule in the creation of novel and complex chemical entities.
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An In-depth Technical Guide to the Stability of 2,2-Diphenylcyclopropanecarbonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 2,2-Diphenylcyclopropanecarbonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. In the absence of direct stability studies on this specific molecule, this document synthesizes information from established chemical principles and reactivity data of analogous structures to predict potential degradation pathways under various stress conditions. Detailed, field-proven protocols for conducting forced degradation studies—encompassing hydrolytic, oxidative, thermal, and photolytic stress—are presented. Furthermore, this guide outlines robust, self-validating analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of the parent molecule and the characterization of its potential degradation products. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to anticipate stability challenges, develop stable formulations, and establish meaningful analytical controls.
Introduction: The Significance of this compound in Medicinal Chemistry
The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to drug candidates. This compound stands as a pivotal building block in the synthesis of a variety of bioactive molecules. Its rigid, three-dimensional structure, conferred by the gem-diphenyl substituted cyclopropane ring, offers a scaffold to explore novel chemical space in drug design.
The chemical stability of such intermediates is of paramount importance, as it directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Understanding the intrinsic stability of this compound and its potential degradation pathways is a critical prerequisite for the development of robust synthetic routes, stable formulations, and accurate analytical methods.[3] This guide provides a proactive approach to stability assessment by delineating the probable chemical liabilities of the molecule and offering a systematic framework for their experimental investigation.
Predicted Chemical Liabilities and Potential Degradation Pathways
The structure of this compound features three key functionalities that may be susceptible to degradation under stress conditions: the strained cyclopropane ring, the nitrile group, and the two phenyl substituents. The interplay of these groups will dictate the overall stability of the molecule.
The Cyclopropane Ring: A Strained System Prone to Ring-Opening
The inherent ring strain of the cyclopropane moiety makes it susceptible to cleavage under certain conditions. The presence of two phenyl groups on the same carbon atom (a gem-diphenyl substitution) is expected to influence this reactivity.
-
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane ring can undergo protonation, leading to a carbocationic intermediate. The gem-diphenyl substitution would stabilize an adjacent carbocation, potentially facilitating ring-opening. The likely outcome is the formation of various isomeric unsaturated nitriles or, in the presence of nucleophilic solvents, the corresponding addition products.
-
Oxidative Cleavage: Strong oxidizing agents, particularly those that can act as radical initiators, may induce cleavage of the cyclopropane ring.[4] This could lead to a variety of oxidized products, including ketones and carboxylic acids, resulting from the fragmentation of the three-membered ring.
The Nitrile Group: Susceptibility to Hydrolysis
The cyano group is a well-known precursor to carboxylic acids and amides via hydrolysis.
-
Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the nitrile group is expected to hydrolyze, first to a primary amide (2,2-diphenylcyclopropanecarboxamide) and subsequently to the corresponding carboxylic acid (2,2-diphenylcyclopropanecarboxylic acid).[5]
-
Basic Hydrolysis: In the presence of a strong base, the nitrile group will also hydrolyze to the carboxylate salt of 2,2-diphenylcyclopropanecarboxylic acid.[6] The rate of hydrolysis is dependent on the concentration of the base and the temperature.
Photochemical Reactivity: The Role of the Diphenylcyclopropane Moiety
Compounds containing the diphenylcyclopropane moiety are known to undergo photochemical rearrangements.[7]
-
Photoisomerization: Upon exposure to UV light, cis-trans isomerization of substituted cyclopropanes can occur. While this compound does not have cis/trans isomers itself, photo-induced radical cleavage of the cyclopropane ring could lead to rearrangements and the formation of isomeric structures.
-
Photo-oxidation: The phenyl rings can also be susceptible to photo-oxidative degradation, leading to the formation of phenolic and other oxidized derivatives, although this is generally a slower process.
Thermal Degradation
At elevated temperatures, molecules can undergo various degradation reactions. For this compound, potential thermal degradation pathways include:
-
Rearrangement: Thermal energy can induce rearrangements of the cyclopropane ring, potentially leading to isomeric structures.[8]
-
Decomposition: At very high temperatures, fragmentation of the molecule into smaller, more volatile compounds is possible.
The following diagram illustrates the potential degradation pathways of this compound under forced degradation conditions.
Caption: Predicted degradation pathways of this compound.
Experimental Design for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[9][10] The following protocols are designed to subject this compound to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | Nitrile hydrolysis, Ring-opening |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | Nitrile hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | Ring cleavage, Aromatic oxidation |
| Thermal | Dry Heat | 80°C | 7 days | Rearrangement, Decomposition |
| Photostability | ICH Q1B Option 2 | Room Temperature | As per ICH Q1B | Isomerization, Photo-oxidation |
General Procedure for Forced Degradation Studies
The following workflow provides a systematic approach to executing forced degradation studies.
Caption: General workflow for conducting forced degradation studies.
Detailed Experimental Protocols
3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
3.2.2. Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.
-
Incubate the solutions at 60°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Neutralize the samples before analysis (the acidic sample with an equivalent amount of NaOH, and the basic sample with an equivalent amount of HCl).
-
Dilute with the mobile phase to a suitable concentration for analysis.
3.2.3. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at 24, 48, and 72 hours.
-
Dilute with the mobile phase for analysis.
3.2.4. Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial.
-
Place the vial in a calibrated oven at 80°C for 7 days.
-
At the end of the study, dissolve the solid in the initial solvent to the original concentration.
-
Dilute with the mobile phase for analysis.
3.2.5. Photostability Testing:
-
Expose the solid drug substance and a solution of the drug substance to light conditions as specified in ICH guideline Q1B.[11] This includes exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be stored in the dark under the same temperature conditions.
-
At the end of the exposure, prepare the samples for analysis as described for the other stress conditions.
Development of Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.[12]
High-Performance Liquid Chromatography (HPLC-UV) Method
A reversed-phase HPLC method with UV detection is the primary choice for the quantitative analysis of this compound and its degradation products.
4.1.1. Rationale for Method Parameters:
-
Column: A C18 column is a good starting point due to its versatility and wide applicability for non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol) will be necessary to separate the parent compound from its more polar degradation products (e.g., hydrolyzed products) and potentially less polar rearrangement products. The phenyl groups in the analyte may exhibit pi-pi interactions with a phenyl-hexyl stationary phase, offering an alternative selectivity.[13]
-
Detection: The phenyl groups in this compound provide strong UV absorbance, making UV detection a sensitive and robust choice. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.
4.1.2. Detailed HPLC-UV Protocol:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
4.1.3. Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradants
GC-MS is a powerful tool for the identification of volatile and semi-volatile degradation products that may not be amenable to HPLC analysis.[14][15]
4.2.1. Rationale for Method Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for a wide range of organic compounds.
-
Temperature Program: A temperature gradient is necessary to elute compounds with a range of boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV will generate reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.
4.2.2. Detailed GC-MS Protocol:
| Parameter | Recommended Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
4.2.3. Data Analysis: The identification of degradation products will be based on the comparison of their mass spectra with a commercial library (e.g., NIST) and the interpretation of their fragmentation patterns.
Characterization of Degradation Products
For novel degradation products observed in the forced degradation studies, further characterization is necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the developed HPLC method to a mass spectrometer will provide the molecular weights of the degradation products, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolation of significant degradation products via preparative HPLC followed by NMR analysis (¹H, ¹³C, and 2D-NMR) can provide definitive structural elucidation.[16]
Conclusion and Recommendations
This technical guide provides a scientifically grounded framework for assessing the stability of this compound. By understanding the inherent chemical liabilities of the molecule, researchers can proactively design and execute forced degradation studies to identify potential degradation pathways and products. The detailed analytical methodologies presented herein offer a robust starting point for the development of validated, stability-indicating methods.
It is recommended that these studies be initiated early in the drug development process. The data generated will be invaluable for:
-
Process chemists in optimizing reaction and purification conditions to minimize impurity formation.
-
Formulation scientists in selecting appropriate excipients and packaging to ensure the stability of the final drug product.
-
Analytical chemists in developing and validating methods that are fit for purpose for quality control and stability monitoring.
By adopting this systematic approach, the risks associated with the chemical stability of this compound can be effectively mitigated, contributing to the development of safe and efficacious medicines.
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A Technical Guide to Unlocking the Research Potential of 2,2-Diphenylcyclopropanecarbonitrile
Abstract
The confluence of unique structural motifs in a single molecular entity often heralds the discovery of novel biological activities and therapeutic applications. 2,2-Diphenylcyclopropanecarbonitrile presents such an opportunity, integrating the conformational rigidity and metabolic stability of a cyclopropane ring with the pharmacologically significant diphenyl and nitrile functionalities. While direct biological data on this specific molecule is nascent, its constituent parts suggest a rich landscape for exploration in medicinal chemistry and drug development. This guide provides a comprehensive framework for initiating research into this compound, detailing a robust synthetic protocol, proposing evidence-based avenues for investigation in oncology and neuroscience, and outlining a systematic approach to structure-activity relationship (SAR) studies. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and strategic direction needed to unlock the therapeutic potential of this promising scaffold.
Foundational Understanding: The Structural Rationale
The therapeutic potential of this compound can be dissected by examining its three key structural components: the cyclopropane ring, the gem-diphenyl substitution, and the nitrile group.
-
The Cyclopropane Moiety: A Staple of Modern Medicinal Chemistry The cyclopropane ring is the most prevalent small ring system in pharmaceuticals.[1][2] Its inclusion in drug candidates is a strategic choice to enhance a multitude of properties. The inherent strain and rigidity of the three-membered ring can lock a molecule into a bioactive conformation, thereby increasing binding potency and selectivity for its biological target.[3][4] This conformational constraint also contributes to improved metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[3][5] Furthermore, the cyclopropyl group can serve as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or alkenes, offering a way to modulate physicochemical properties and navigate intellectual property landscapes.[1][6]
-
The Diphenyl Group: A Privileged Scaffold in Drug Discovery The presence of two phenyl rings on the same carbon atom creates a bulky, lipophilic domain that can facilitate strong interactions with hydrophobic pockets in target proteins. The biphenyl scaffold, a related motif, is recognized as a privileged structure in drug development, with derivatives demonstrating a wide range of biological activities, including anticancer effects.[7][8][9] This suggests that the diphenyl moiety in this compound could be a key driver of its biological profile.
-
The Nitrile Group: A Versatile Modulator of Pharmacological Properties The nitrile group is a common feature in over 70 approved drugs, valued for its ability to improve both pharmacodynamic and pharmacokinetic profiles.[10][11] It can act as a hydrogen bond acceptor, participate in polar interactions, and is often used as a bioisostere for carbonyl groups.[12][13] The nitrile group is generally metabolically stable, though it can, in some contexts, be metabolized to an amide by cytochrome P450 enzymes.[12][14][15] This metabolic potential can be a strategic tool in prodrug design. Furthermore, the electron-withdrawing nature of the nitrile can influence the reactivity of the molecule and its covalent binding potential.[10]
Synthesis of this compound: A Detailed Protocol
A plausible and efficient synthesis of this compound can be achieved through a Michael-initiated ring closure (MIRC) reaction, a powerful method for the formation of cyclopropane rings.[16][17] An alternative, classic approach is the Simmons-Smith cyclopropanation.[18][19][20][21][22] Below is a detailed protocol for the MIRC approach.
Proposed Synthetic Pathway: Michael-Initiated Ring Closure (MIRC)
This pathway involves the reaction of a Michael acceptor, 2,2-diphenylacrylonitrile, with a suitable nucleophile that can subsequently facilitate ring closure.
Caption: Proposed Michael-Initiated Ring Closure (MIRC) synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Diphenylacetonitrile
-
Sodium hydride (NaH)
-
Paraformaldehyde
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous solvents (THF, Ethanol)
Step 1: Synthesis of 2,2-Diphenylacrylonitrile (Michael Acceptor)
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of diphenylacetonitrile in THF dropwise.
-
Allow the reaction to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Add paraformaldehyde in portions and stir the mixture overnight at room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,2-diphenylacrylonitrile.
Step 2: Michael Addition and Ring Closure
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate to the sodium ethoxide solution and stir for 30 minutes.
-
Add a solution of 2,2-diphenylacrylonitrile in ethanol dropwise and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude cyclopropane diester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude diester, add a solution of sodium hydroxide in a mixture of water and ethanol.
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1.
-
Heat the acidic solution to induce decarboxylation.
-
Extract the resulting 2,2-diphenylcyclopropanecarboxylic acid with dichloromethane.
-
Dry the organic layer and concentrate to yield the carboxylic acid.
Step 4: Conversion to this compound
-
Treat the carboxylic acid with thionyl chloride to form the corresponding acid chloride.
-
Carefully add the acid chloride to a solution of aqueous ammonia to form the primary amide.
-
Dehydrate the amide using a dehydrating agent such as phosphorus pentoxide with heating to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
Proposed Research Areas and Experimental Workflows
Research Area 1: Oncology
Rationale: The diphenyl moiety is a common feature in compounds with demonstrated anticancer activity.[7][8][9] The rigid cyclopropane scaffold can enhance binding to target proteins, and the nitrile group can participate in key interactions within an active site. Therefore, this compound is a promising candidate for evaluation as an anticancer agent.
Experimental Workflow:
Caption: Experimental workflow for investigating the anticancer potential of this compound.
Detailed Protocols:
-
Cytotoxicity Assays: The antiproliferative activity will be assessed using standard assays like the MTT or Sulforhodamine B (SRB) assay against a panel of human cancer cell lines (e.g., the NCI-60 panel). This will provide initial data on the potency and spectrum of activity.
-
Apoptosis and Cell Cycle Analysis: If significant cytotoxicity is observed, subsequent assays will be performed to determine the mechanism of cell death. This includes Annexin V/Propidium Iodide staining to detect apoptosis and flow cytometry to analyze effects on the cell cycle.
-
Target Identification: To identify the molecular target, screening against panels of kinases or proteases can be performed. Thermal shift assays can also be employed to identify direct binding partners.
Research Area 2: Neuroscience
Rationale: The cyclopropane ring is a known NMDA receptor antagonist.[23] Furthermore, various cyclopropane-containing compounds have been investigated for their potential in treating neurological disorders.[4][24] The lipophilicity imparted by the diphenyl groups may facilitate blood-brain barrier penetration.[5] Therefore, this compound warrants investigation for its potential activity in the central nervous system.
Experimental Workflow:
Caption: Experimental workflow for exploring the neuropharmacological properties of this compound.
Detailed Protocols:
-
Receptor Binding Assays: Initial screening will involve radioligand binding assays to determine the affinity of the compound for a panel of CNS receptors, including NMDA, GABA, dopamine, and serotonin receptors.
-
Neuroprotection Assays: The ability of the compound to protect primary neuronal cultures from excitotoxicity induced by agents like glutamate or NMDA will be assessed.
-
Electrophysiology: Patch-clamp electrophysiology on cultured neurons will be used to determine the functional effects of the compound on ion channel activity.
-
Behavioral Models: If promising in vitro activity is observed, the compound will be advanced to in vivo behavioral models in rodents to assess its effects on anxiety, depression, and locomotion.
Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization
A systematic SAR study is crucial for optimizing the lead compound. The following proposes a series of modifications to the this compound scaffold to probe the contributions of each structural component.
SAR Workflow:
Caption: Proposed structure-activity relationship (SAR) study plan for this compound.
Rationale for Modifications:
-
Phenyl Ring Substitutions: Introducing electron-withdrawing or electron-donating groups at the para, meta, or ortho positions of the phenyl rings can modulate the electronic properties and steric bulk of the molecule, potentially improving binding affinity and pharmacokinetic properties. Replacing one or both phenyl rings with heterocyles can introduce new hydrogen bonding opportunities and alter solubility.
-
Cyclopropane Ring Modifications: If the lead compound is chiral, synthesis and testing of individual enantiomers is critical. Varying the ring size to cyclobutane or cyclopentane will probe the importance of the specific conformational constraints imposed by the cyclopropane ring.
-
Nitrile Group Modifications: Converting the nitrile to an amide or carboxylic acid will explore the impact of different hydrogen bonding capabilities. The tetrazole group is a common bioisostere for a carboxylic acid and can offer improved metabolic stability and cell permeability.
Conclusion
This compound stands as a molecule of significant untapped potential. Its composite structure, drawing from motifs with well-established roles in medicinal chemistry, provides a strong rationale for its investigation as a novel therapeutic agent. This guide has laid out a comprehensive and logical path forward, from a detailed synthetic protocol to targeted biological evaluation in oncology and neuroscience, and a clear strategy for lead optimization through SAR studies. By providing this foundational framework, we aim to catalyze research into this promising area and facilitate the discovery of new chemical entities to address unmet medical needs.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Diphenylcyclopropanecarbonitrile via Simmons-Smith Cyclopropanation
For: Researchers, scientists, and drug development professionals.
Introduction
The cyclopropane motif is a valuable structural element in organic synthesis, appearing in numerous natural products and pharmaceutically active compounds.[1][2] Its unique conformational properties and electronic nature make it a desirable component in drug design. The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, offering a stereospecific method for the conversion of alkenes to cyclopropanes.[1][3] This reaction typically involves an organozinc carbenoid, which reacts with an alkene in a concerted fashion.[4]
This document provides a comprehensive guide to the synthesis of 2,2-diphenylcyclopropanecarbonitrile, a compound of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the preparation of the precursor, 2,2-diphenylacrylonitrile, via a Knoevenagel condensation. This is followed by the cyclopropanation of the electron-deficient alkene using a modified Simmons-Smith reaction.
Given the electron-withdrawing nature of the nitrile group in 2,2-diphenylacrylonitrile, a standard Simmons-Smith protocol is often inefficient. Therefore, this guide will focus on the application of the Furukawa modification, which utilizes diethylzinc and diiodomethane, providing a more reactive carbenoid species suitable for such substrates.[1][5] An alternative, the Shi modification, which employs a more nucleophilic zinc carbenoid, is also discussed as a viable strategy for electron-deficient alkenes.[5]
Reaction Schematics and Mechanism
Part 1: Synthesis of 2,2-Diphenylacrylonitrile
The synthesis of the alkene precursor is achieved through a Knoevenagel condensation of benzophenone with cyanoacetic acid. This reaction involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the ketone, followed by dehydration to yield the desired α,β-unsaturated nitrile.
Overall Reaction:
Part 2: Simmons-Smith Cyclopropanation
The subsequent cyclopropanation of 2,2-diphenylacrylonitrile is performed using the Furukawa modification of the Simmons-Smith reaction. This involves the in situ formation of an organozinc carbenoid from diethylzinc and diiodomethane, which then reacts with the alkene to form the cyclopropane ring.
Overall Reaction:
Mechanism of the Simmons-Smith Reaction:
The generally accepted mechanism for the Simmons-Smith reaction involves the formation of a zinc carbenoid, which then transfers a methylene group to the alkene via a concerted, "butterfly-type" transition state.[1] This concerted mechanism accounts for the observed stereospecificity of the reaction.
Caption: Mechanism of the Furukawa-modified Simmons-Smith reaction.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Diphenylacrylonitrile
This protocol is based on a general Knoevenagel condensation procedure.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzophenone | 182.22 | 10.0 g | 0.055 |
| Cyanoacetic acid | 85.06 | 5.6 g | 0.066 |
| Piperidine | 85.15 | 1.0 mL | - |
| Toluene | - | 100 mL | - |
| Sodium bicarbonate (sat. aq.) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Ethanol | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzophenone (10.0 g, 0.055 mol), cyanoacetic acid (5.6 g, 0.066 mol), piperidine (1.0 mL), and toluene (100 mL).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford 2,2-diphenylacrylonitrile as a crystalline solid.
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the Furukawa modification of the Simmons-Smith reaction for electron-deficient alkenes.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-Diphenylacrylonitrile | 205.26 | 5.0 g | 0.024 |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 60 mL | 0.060 |
| Diiodomethane | 267.84 | 4.8 mL (13.0 g) | 0.048 |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - |
| Saturated aqueous NH₄Cl | - | 50 mL | - |
| Diethyl ether | - | - | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2,2-diphenylacrylonitrile (5.0 g, 0.024 mol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 60 mL, 0.060 mol) dropwise via a syringe.
-
After the addition is complete, add diiodomethane (4.8 mL, 0.048 mol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow and cautious addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Workflow Diagram
Sources
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Application Notes & Protocols: Transition Metal-Catalyzed Synthesis of 2,2-Diphenylcyclopropanecarbonitrile
Introduction: The Significance of Cyano-Substituted Cyclopropanes
Cyclopropane rings are fundamental structural motifs found in a wide array of natural products and pharmaceutical agents.[1] Their inherent ring strain and unique electronic properties make them valuable building blocks in organic synthesis. Among this class, 2,2-diphenylcyclopropanecarbonitrile stands out as a versatile synthetic intermediate. The gem-diphenyl substitution provides steric bulk and electronic effects that can influence subsequent reactions, while the nitrile group is a powerful synthetic handle, readily converted into amines, carboxylic acids, amides, or tetrazoles.
Traditional methods for cyclopropane synthesis often require stoichiometric reagents or harsh conditions. However, the advent of transition metal catalysis has revolutionized this field, offering highly efficient, selective, and milder routes.[2] This guide focuses on the catalytic synthesis of this compound from 1,1-diphenylethylene, primarily through the catalytic decomposition of a diazo species like diazoacetonitrile. The core of this process is the in-situ generation of a metal-carbene intermediate, which then undergoes a cyclopropanation reaction with the alkene.
This document provides a detailed overview of the mechanistic principles, a comparison of common catalyst systems, step-by-step experimental protocols, and troubleshooting advice for researchers aiming to synthesize this valuable compound.
General Mechanistic Principles: The Catalytic Cycle
The transition metal-catalyzed cyclopropanation of an alkene with a diazo compound is a well-established and powerful transformation. The generally accepted mechanism proceeds through a catalytic cycle involving a metal carbene intermediate.
The Causality Behind the Mechanism:
-
Catalyst Activation & Carbene Formation: The cycle begins with the reaction of a catalytically active transition metal complex (e.g., dirhodium(II) or copper(I)) with a diazo compound, in this case, diazoacetonitrile (N₂CHCN). The diazo compound acts as a carbene precursor. Upon coordination to the metal center, it readily extrudes a molecule of dinitrogen (N₂), which is an excellent leaving group due to its high thermodynamic stability. This step generates a highly reactive metal carbene (or carbenoid) species.
-
Alkene Cyclopropanation: The electrophilic metal carbene intermediate does not typically dissociate from the metal. Instead, it reacts directly with an electron-rich substrate. For the synthesis of this compound, the substrate is 1,1-diphenylethylene. The alkene attacks the carbene carbon, leading to the formation of the three-membered cyclopropane ring in a concerted or stepwise fashion, depending on the catalyst and substrates.
-
Catalyst Regeneration: Upon formation of the cyclopropane product, the metal catalyst is regenerated and can re-enter the catalytic cycle, allowing for the use of sub-stoichiometric amounts of the catalyst.
dot digraph "Catalytic_Cyclopropanation_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="General Catalytic Cycle for Cyclopropanation", fontcolor="#202124", labelloc=t, width=7.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];
// Nodes Catalyst [label="Transition Metal\nCatalyst [M]", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Diazo [label="Diazoacetonitrile\n(N₂CHCN)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; N2 [label="N₂ Gas", shape=plaintext, fontcolor="#5F6368"]; Carbene [label="Metal Carbene\nIntermediate\n[M]=CHCN", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Alkene [label="1,1-Diphenylethylene", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Product [label="2,2-Diphenylcyclo-\npropanecarbonitrile", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"];
// Edges Catalyst -> Carbene [label=" + N₂CHCN\n - N₂", arrowhead=vee]; Diazo -> Catalyst [style=invis]; // for positioning Carbene -> Product [label=" + Alkene", arrowhead=vee]; Alkene -> Carbene [style=invis]; // for positioning Product -> Catalyst [label=" Catalyst\nRegeneration", style=dashed, arrowhead=vee];
// Invisible edge for N2 positioning edge[style=invis]; Carbene -> N2; } caption [label="Figure 1: Generalized catalytic cycle for the synthesis of this compound.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];
Catalyst Systems for Cyanocyclopropanation
The choice of catalyst is paramount as it dictates the reaction's efficiency, yield, and, in asymmetric variants, stereoselectivity. Rhodium and copper complexes are the most common catalysts for this transformation.
Rhodium-Based Catalysts
Dirhodium(II) tetracarboxylates, particularly dirhodium(II) tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for carbene transfer reactions.[3][4]
-
Expertise & Rationale: Rhodium catalysts are highly efficient due to their ability to readily form metal carbene intermediates and facilitate the cyclopropanation step with high turnover numbers. The paddlewheel structure of dirhodium(II) complexes provides an accessible axial site for the diazo compound to coordinate and react, while the carboxylate ligands modulate the catalyst's electrophilicity and steric environment. For achieving high enantioselectivity, chiral dirhodium catalysts with specialized ligands, such as those from the Davies or Doyle groups, are employed.[3][5] For instance, Rh₂(S-PTAD)₄ is known to provide high levels of enantioinduction in certain cyclopropanations.[3][5] The solvent can also play a crucial role; for example, hexafluoroisopropanol (HFIP) has been shown to have a profound effect on both reactivity and selectivity in rhodium-catalyzed reactions.[6]
Copper-Based Catalysts
Copper complexes, often using ligands like bis(oxazolines) (BOX) or phosphines, are a cost-effective alternative to rhodium. Copper(I) salts such as Cu(OTf) or Cu(acac) are common precursors.
-
Expertise & Rationale: Copper catalysts function similarly to rhodium by forming a copper carbene intermediate. The choice of ligand is critical for stabilizing the catalyst and inducing stereoselectivity. Chiral BOX ligands, for example, create a C₂-symmetric chiral environment around the copper center, which can effectively discriminate between the two faces of the approaching alkene, leading to high enantioselectivity.[7] Copper-catalyzed reactions may sometimes require slightly higher temperatures or longer reaction times compared to their rhodium counterparts but offer a significant economic advantage, especially for large-scale synthesis.
Comparative Overview
While specific data for the synthesis of this compound is sparse in comparative studies, we can extrapolate from similar reactions of styrenic olefins with cyano- or ester-substituted diazo compounds.
| Catalyst System | Typical Precursor | Ligand Type | Advantages | Disadvantages | Typical Yield Range |
| Rhodium | Rh₂(OAc)₄, Rh₂(esp)₂ | Carboxylates, Chiral Carboxamidates | High efficiency, high turnover, mild conditions, excellent stereocontrol with chiral ligands.[5][8] | High cost of rhodium metal. | 70-95% |
| Copper | CuOTf, Cu(acac), CuCl | Bis(oxazolines) (BOX), Phosphines | Lower cost, good for large scale, good stereocontrol with chiral ligands.[7] | Can be less active than Rh, may require higher catalyst loading or temperatures. | 60-85% |
| Iron/Biocatalysis | Hemoproteins | Porphyrin | Environmentally benign, extremely high stereoselectivity (up to >99% ee)[1][9], uses earth-abundant metal. | Substrate scope can be limited, requires specialized biological setups. | 80-99% |
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. Safety Precaution: Diazo compounds are potentially explosive and should be handled with care behind a blast shield in a well-ventilated fume hood. Avoid ground glass joints and contact with sharp metal objects.
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// Edges A -> B [label="1"]; B -> C [label="2 (via Syringe Pump)"]; C -> D [label="3"]; D -> E [label="4 (upon completion)"]; E -> F [label="5"]; F -> G [label="6"]; } caption [label="Figure 2: A typical workflow for the catalytic synthesis and purification of the target compound.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation
This protocol is adapted from general procedures for dirhodium-catalyzed cyclopropanations of styrenes.[3][4]
Materials:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (1 mol%)
-
1,1-Diphenylethylene (1.0 equiv)
-
Diazoacetonitrile (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Syringe pump
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add 1,1-diphenylethylene (e.g., 5 mmol, 901 mg) and dirhodium(II) tetraacetate (0.05 mmol, 22 mg).
-
Solvent Addition: Add anhydrous dichloromethane (e.g., 25 mL) to dissolve the reagents. Stir the solution at room temperature.
-
Diazo Compound Preparation: In a separate flask, dissolve diazoacetonitrile (6 mmol, ~396 mg) in anhydrous dichloromethane (15 mL). Caution: Handle with extreme care.
-
Slow Addition: Draw the diazoacetonitrile solution into a syringe and place it on a syringe pump. Add the solution to the reaction mixture dropwise over a period of 4-6 hours. The slow addition is crucial to keep the concentration of the diazo compound low, preventing dimerization and other side reactions. A faint evolution of N₂ gas should be visible.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete shortly after the addition is finished.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Copper(I)-Catalyzed Cyclopropanation
This protocol uses a more economical copper catalyst, which may require heating to achieve a reasonable reaction rate.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆ (5 mol%)
-
2,6-Lutidine (10 mol%)
-
1,1-Diphenylethylene (1.0 equiv)
-
Diazoacetonitrile (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Syringe pump
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under argon, add copper(I) trifluoromethanesulfonate benzene complex (e.g., 0.25 mmol, 126 mg) and anhydrous 1,2-dichloroethane (25 mL).
-
Reagent Addition: Add 2,6-lutidine (0.5 mmol, 58 µL) followed by 1,1-diphenylethylene (5 mmol, 901 mg). Heat the mixture to 60 °C.
-
Diazo Compound Preparation: In a separate flask, dissolve diazoacetonitrile (7.5 mmol, ~495 mg) in anhydrous DCE (20 mL).
-
Slow Addition: Using a syringe pump, add the diazoacetonitrile solution to the heated reaction mixture over 6-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. After the addition is complete, continue stirring at 60 °C for an additional 1-2 hours or until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with dichloromethane, to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Diazo compound decomposition/dimerization. 2. Catalyst deactivation. 3. Impure reagents or solvent. | 1. Ensure very slow addition of the diazo compound via syringe pump. 2. Use freshly prepared catalyst or high-purity commercial catalyst. Ensure inert atmosphere. 3. Use freshly distilled, anhydrous solvents and pure starting materials. |
| Formation of Side Products | 1. Dimerization of the carbene (e.g., formation of fumaronitrile or maleonitrile). 2. C-H insertion products if the substrate has reactive C-H bonds. | 1. This is a direct result of high diazo concentration. Decrease the addition rate. 2. Generally not an issue with 1,1-diphenylethylene, but be mindful with other substrates. Use a non-coordinating solvent like DCM or DCE. |
| Reaction Stalls | 1. Catalyst has died. 2. Insufficient temperature (for Cu-catalyzed reactions). | 1. Add a second small portion of catalyst. 2. Ensure the reaction temperature is maintained at the target (e.g., 60 °C for the copper protocol). |
| Difficult Purification | Product co-elutes with starting material or side products. | Optimize the solvent system for column chromatography. A hexane/ethyl acetate or hexane/DCM gradient is often effective. Recrystallization may also be a viable final purification step. |
Conclusion
The transition metal-catalyzed synthesis of this compound is a highly effective and modular process. Dirhodium(II) catalysts offer unparalleled efficiency and mild reaction conditions, making them ideal for laboratory-scale synthesis and methodology development. For applications where cost is a primary concern, copper-based systems provide a robust and scalable alternative. By carefully controlling reaction parameters, particularly the slow addition of the diazoacetonitrile precursor, researchers can reliably access this valuable synthetic building block in high yields. The continued development of new catalysts, including those based on earth-abundant metals and biocatalytic systems, promises to further enhance the accessibility and sustainability of this important transformation.[1][9]
References
- Chandgude, A. L., & Fasan, R. (2018). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angewandte Chemie International Edition, 57(48), 15852-15856. [Link]
- Chepiga, K. M., Qin, C., Alford, J. S., Chennamadhavuni, S., Gregg, T. M., Olson, J. P., & Davies, H. M. L. (2013). Guide to Enantioselective Dirhodium(II)
- Chandgude, A. L., & Fasan, R. (2018). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis.
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. Wiley. [Link]
- Zhang, Y., Wang, Z., Zhu, S., & Zhou, C. (2022).
- Al-Zoubi, T. M., Marion, N., & Davies, H. M. L. (2021).
- Davies Group. (2013). Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. Emory University ScholarBlogs. [Link]
- Emory Theses and Dissertations. (n.d.). New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II)
- Sambasivan, R., Lee, J., & Lee, D. (2019). Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System.
- Mas-Roselló, J., Guisán-Ceinos, M., & Fructos, M. R. (2021).
Sources
- 1. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wiley.com [wiley.com]
- 3. 244. Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 4. ETD | New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates | ID: wh246t40n | Emory Theses and Dissertations [etd.library.emory.edu]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sas.rochester.edu [sas.rochester.edu]
Application Notes and Protocols: Ring-Opening Reactions of 2,2-Diphenylcyclopropanecarbonitrile
Introduction: Unlocking the Synthetic Potential of a Strained Ring System
The strained three-membered ring of cyclopropane derivatives represents a reservoir of chemical potential, readily released through ring-opening reactions. This guide focuses on 2,2-diphenylcyclopropanecarbonitrile, a versatile building block whose unique electronic and steric properties govern its reactivity. The gem-diphenyl substitution provides significant steric hindrance and stabilizes potential cationic or radical intermediates, while the electron-withdrawing nitrile group activates the cyclopropane ring for nucleophilic attack and influences the regioselectivity of ring-opening.
Understanding and controlling the cleavage of the C1-C2 or C2-C3 bonds in this molecule opens pathways to a variety of functionalized acyclic compounds. These products, such as γ-functionalized nitriles and their derivatives, are valuable intermediates in the synthesis of bioactive molecules and complex organic scaffolds, making the study of these reactions paramount for researchers in drug discovery and synthetic chemistry.[1] This document provides a detailed exploration of mechanistically distinct ring-opening reactions of this compound, complete with actionable protocols and insights into the underlying chemical principles.
Base-Catalyzed Ring-Opening: Isomerization to an Unsaturated Nitrile
The presence of the electron-withdrawing nitrile group acidifies the proton at the C1 position, facilitating its abstraction by a strong base. This initiates a ring-opening cascade, leading to the formation of a more thermodynamically stable unsaturated linear nitrile. This transformation is a classic example of harnessing ring strain to drive the formation of a new carbon-carbon double bond.
Mechanistic Considerations
The reaction proceeds via an E1cB-like mechanism. A strong, non-nucleophilic base is crucial to deprotonate the C1 position without attacking the nitrile group. The resulting carbanion is stabilized by the nitrile. Subsequent cleavage of the C2-C3 bond relieves the ring strain and leads to the formation of a resonance-stabilized allylic anion. Protonation of this intermediate yields the final product, 4,4-diphenyl-3-butenenitrile. The regioselectivity of the double bond formation is driven by the formation of the most substituted and conjugated alkene.
Caption: Mechanism of base-catalyzed ring-opening.
Protocol: Synthesis of 4,4-Diphenyl-3-butenenitrile
This protocol details the isomerization of this compound to 4,4-diphenyl-3-butenenitrile using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4,4-diphenyl-3-butenenitrile.
Expected Outcome: This procedure should yield 4,4-diphenyl-3-butenenitrile as a solid. The purity can be assessed by NMR and melting point analysis.
Reductive Ring-Opening: Synthesis of a Primary Amine
Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), can effect the reductive cleavage of the cyclopropane ring in conjunction with the reduction of the nitrile functionality. This reaction provides a direct route to γ-amino compounds, which are valuable synthons in medicinal chemistry.
Mechanistic Insights
The reaction is believed to proceed through a complex mechanism involving initial coordination of the aluminum hydride to the nitrile group. Subsequent hydride attack can lead to either direct reduction of the nitrile to an amine, followed by ring opening, or a concerted ring-opening/reduction pathway. The gem-diphenyl group can stabilize a developing negative charge on the adjacent carbon, influencing the regioselectivity of the ring cleavage. The likely major product is 2,2-diphenyl-1-aminomethylcyclopropane, resulting from the reduction of the nitrile without ring opening, as LiAlH₄ is a powerful reducing agent for nitriles but its ability to open unactivated cyclopropane rings is limited.[2][3] However, under forcing conditions, ring opening to form 4,4-diphenyl-3-butenylamine is a possible side reaction.
Caption: Workflow for reductive amination.
Protocol: Reduction of this compound with LiAlH₄
This protocol describes the reduction of the nitrile group to a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Add LiAlH₄ (1.5 equivalents) to the flask under a stream of nitrogen.
-
Solvent Addition: Add anhydrous diethyl ether or THF via a cannula to the flask to form a slurry.
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).[4]
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite.
-
Extraction and Drying: Wash the filter cake with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
Quantitative Data Summary
| Reaction Type | Reagents | Product | Typical Yield |
| Base-Catalyzed Isomerization | NaH, THF | 4,4-Diphenyl-3-butenenitrile | Good to Excellent |
| Reductive Amination | LiAlH₄, Ether/THF | 2,2-Diphenyl-1-aminomethylcyclopropane | Good |
Acid-Catalyzed Ring-Opening: A Pathway to Amides and Carboxylic Acids
In the presence of strong acids, the nitrile group of this compound can be hydrolyzed. Concurrently, the acid can catalyze the ring-opening of the strained cyclopropane. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the acid and the presence of water.
Mechanistic Pathways
Under anhydrous acidic conditions, protonation of the nitrile nitrogen can lead to a Ritter-type reaction if a suitable carbocation can be formed. However, the stability of the cyclopropylcarbinyl cation is complex. More commonly, in aqueous acidic media, the reaction will proceed via protonation of the cyclopropane ring, leading to a stabilized benzylic carbocation intermediate. This cation can then be trapped by water, leading to a ring-opened alcohol, which may undergo further reactions. Simultaneously, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[5]
Caption: Potential pathways in acid-catalyzed reactions.
Protocol: Hydrolysis to 2,2-Diphenylcyclopropanecarboxamide
This protocol focuses on the selective hydrolysis of the nitrile to the corresponding amide without significant ring-opening, which can often be achieved under carefully controlled acidic or basic conditions with peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.
-
Reagent Addition: Add potassium carbonate (2.0 equivalents) to the solution.
-
Hydrolysis: Slowly add 30% hydrogen peroxide (5.0 equivalents) dropwise to the stirred mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 2,2-diphenylcyclopropanecarboxamide can be purified by recrystallization.
Applications in Drug Development and Organic Synthesis
The products derived from the ring-opening of this compound serve as versatile intermediates.
-
γ-Aminobutyric Acid (GABA) Analogs: The primary amine product from reductive ring-opening can be a precursor to analogs of GABA, an important neurotransmitter. The diphenyl motif can impart specific lipophilicity and conformational constraints, which are desirable in the design of central nervous system (CNS) active agents.
-
Novel Scaffolds for Medicinal Chemistry: The unsaturated nitrile and the corresponding carboxylic acid are valuable Michael acceptors and dienophiles in cycloaddition reactions, enabling the construction of complex polycyclic systems.[6]
-
Building Blocks for Natural Product Synthesis: The difunctional nature of the ring-opened products makes them useful building blocks for the total synthesis of natural products containing substituted aliphatic chains.
Conclusion
The ring-opening reactions of this compound provide a rich platform for the synthesis of diverse and valuable organic molecules. The choice of reagents and reaction conditions allows for selective transformations, leading to unsaturated nitriles, primary amines, or amides. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, from fundamental methodology development to the complex challenges of drug discovery.
References
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Organic Syntheses. (n.d.). L-VALINOL.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- University of Waterloo. (n.d.). HYDROLYSIS.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction.
- P. Venturello and M. Barbero. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a.
- Hesek, D., Lee, M., Noll, B. C., Fisher, J. F., & Mobashery, S. (2008). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 73(23), 9439–9441*.
- Organic Syntheses. (2018). Hydrodecyanation by a Sodium Hydride-Iodide Composite. Organic Syntheses, 95, 240-255.
- Zhou, M., Mathew, S., & de Bruin, B. (n.d.). Thermal and (thermo-reversible) photochemical cycloisomerization of 1H-2-benzo[c]oxocins; From synthetic applications to the dev. ChemRxiv.
- Multidisciplinary Digital Publishing Institute. (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(16), 4995.
Sources
- 1. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
Application Notes and Protocols: Nucleophilic Addition to the Nitrile Group of 2,2-Diphenylcyclopropanecarbonitrile
Introduction: Unlocking the Synthetic Potential of a Sterically Congested Nitrile
In the landscape of contemporary organic synthesis and drug development, the nitrile functional group serves as a versatile linchpin for molecular elaboration. Its conversion to ketones, amines, and amides through nucleophilic addition reactions represents a cornerstone of chemical transformations. This guide focuses on a particularly intriguing substrate: 2,2-diphenylcyclopropanecarbonitrile. The unique structural attributes of this molecule—namely the pronounced steric hindrance imparted by the gem-diphenyl substitution on the cyclopropane ring—present both significant challenges and compelling opportunities for synthetic chemists. Understanding and mastering nucleophilic additions to this sterically encumbered nitrile is paramount for accessing novel chemical entities with potential applications in medicinal chemistry and materials science. This document provides an in-depth exploration of the mechanistic principles and practical execution of these pivotal reactions.
Causality in Experimental Design: Navigating Steric and Electronic Effects
The reactivity of the nitrile group is fundamentally dictated by the electrophilicity of the carbon atom and the accessibility of the C≡N triple bond to incoming nucleophiles.[1] In the case of this compound, the two phenyl groups create a sterically congested environment around the nitrile, significantly impeding the approach of nucleophiles. This steric shield necessitates the use of more reactive nucleophiles or more forcing reaction conditions compared to unhindered nitriles.
Furthermore, the cyclopropane ring, with its increased s-character in the C-C bonds, can influence the electronic properties of the nitrile group. The interplay of these steric and electronic factors governs the choice of reagents, solvents, and reaction parameters detailed in the following protocols.
Diagram: General Workflow for Nucleophilic Addition
Caption: General workflow for nucleophilic addition to this compound.
Section 1: Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is crucial for any subsequent investigations. A common route involves the alkylation of diphenylacetonitrile.[2]
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the alkylation of active methylene compounds.
Materials:
-
Diphenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,2-Dibromoethane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) washed with hexanes to remove the mineral oil.
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry.
-
Deprotonation: Dissolve diphenylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cyclization: Cool the reaction mixture to 0 °C and add 1,2-dibromoethane (1.1 equivalents) dropwise via the addition funnel. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Section 2: Nucleophilic Addition of Organometallic Reagents
The addition of Grignard and organolithium reagents to nitriles is a classic method for the synthesis of ketones, proceeding through an intermediate imine that is hydrolyzed upon aqueous work-up.[3]
Protocol 2: Synthesis of (2,2-Diphenylcyclopropyl)(phenyl)methanone via Grignard Reaction
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask containing a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF, add phenylmagnesium bromide (1.5 equivalents) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to hydrolyze the intermediate imine. Stir vigorously until two clear layers are formed.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude ketone can be purified by recrystallization or column chromatography.
Section 3: Reduction of the Nitrile Group
The reduction of nitriles to primary amines is a fundamental transformation, often accomplished with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[4][5][6][7]
Protocol 3: Reduction of this compound to (2,2-Diphenylcyclopropyl)methanamine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a flame-dried, nitrogen-purged three-necked flask equipped with a reflux condenser and an addition funnel, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.
-
Nitrile Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by acid-base extraction or chromatography.
Section 4: Hydrolysis of the Nitrile Group to an Amide
While harsh acidic or basic conditions can hydrolyze nitriles to carboxylic acids, milder, catalyzed methods can selectively yield the corresponding amide.[8][9] For sterically hindered nitriles, specialized catalysts are often necessary to achieve good yields under neutral conditions.[10]
Protocol 4: Platinum-Catalyzed Hydrolysis to 2,2-Diphenylcyclopropanecarboxamide
This protocol is based on the work of Ghaffar and Parkins, and de Vries and co-workers on the hydration of hindered nitriles.[10]
Materials:
-
This compound
-
Ghaffar-Parkins catalyst ([PtH(PMe₂OH)(PMe₂O)₂H])
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a vial, dissolve this compound (1.0 equivalent) and the Ghaffar-Parkins catalyst (0.5-2 mol%) in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Summary Table
| Reaction | Nucleophile | Product | Typical Yield (%) | Key Conditions |
| Grignard Addition | Phenylmagnesium bromide | (2,2-Diphenylcyclopropyl)(phenyl)methanone | 60-80% | Anhydrous THF, reflux |
| Reduction | Lithium aluminum hydride | (2,2-Diphenylcyclopropyl)methanamine | 70-90% | Anhydrous THF, reflux |
| Hydrolysis | Water (Pt-catalyzed) | 2,2-Diphenylcyclopropanecarboxamide | 85-95% | Dioxane/H₂O, 80-100 °C |
Yields are estimates based on related literature and may vary depending on specific reaction scale and purity of reagents.
Diagram: Mechanistic Overview of Nucleophilic Addition to a Nitrile
Caption: Mechanism of nucleophilic addition to a nitrile followed by hydrolysis to a ketone.
Conclusion and Future Directions
The protocols and insights provided herein offer a robust framework for researchers exploring the chemistry of this compound. The successful application of organometallic reagents, reducing agents, and catalytic hydrolysis demonstrates that despite significant steric hindrance, the nitrile group remains a viable handle for extensive molecular derivatization. Future work in this area could focus on the development of enantioselective nucleophilic additions to access chiral building blocks, further expanding the synthetic utility of this intriguing class of molecules. The principles outlined in this guide serve as a testament to the enduring power of fundamental reaction mechanisms in overcoming synthetic challenges and enabling the creation of novel molecular architectures.
References
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments.
- The Grignard Reaction. (n.d.). University of Missouri–St. Louis.
- Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis.
- Grignard Reaction. (n.d.). University of California, Irvine.
- Reduction of nitriles to primary amines with LiAlH4. (n.d.). Master Organic Chemistry.
- Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary.
- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
- Nucleophilic Addition and Substitution Reactions: Mechanistic Insights. (2025, October 17). ResearchGate.
- Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE.
- Diphenylacetonitrile. (n.d.). Wikipedia.
- Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube.
- Only one nitrile reduced to amine with LiAlH4. (2022, August 30). Reddit.
- Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses.
- mechanism of amide hydrolysis. (2019, January 15). YouTube.
- Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
- Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry.
- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2025, August 7). ResearchGate.
- Synthesis method of diphenylacetonitrile. (n.d.). Google Patents.
- Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy.
- Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal.
- Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (n.d.). Comptes Rendus de l'Académie des Sciences.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. (2021, February 13). YouTube.
- Nucleophilic Addition Reactions and its Stereochemistry. (2021, August 11). YouTube.
- Recent developments in catalytic amide bond formation. (n.d.). ResearchGate.
- Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5. (n.d.). ARKAT USA, Inc.
- Nucleophilic addition reaction to carbonyl group. (2019, March 22). YouTube.
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- 2. arkat-usa.org [arkat-usa.org]
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- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Hydrolysis of 2,2-Diphenylcyclopropanecarbonitrile to 2,2-Diphenylcyclopropanecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This application note provides a detailed guide to the hydrolysis of 2,2-diphenylcyclopropanecarbonitrile, a sterically hindered nitrile, to its corresponding carboxylic acid, 2,2-diphenylcyclopropanecarboxylic acid. The presence of the bulky phenyl groups and the strained cyclopropyl ring presents unique challenges to this hydrolysis, often requiring more forcing reaction conditions than the hydrolysis of simpler nitriles.[2]
This document will delve into the mechanistic underpinnings of both acid- and base-catalyzed nitrile hydrolysis, offer detailed experimental protocols, and discuss key considerations for reaction monitoring and product characterization. The insights provided are grounded in established chemical principles and aim to equip researchers with the practical knowledge necessary for the successful synthesis of this valuable carboxylic acid intermediate.
Mechanistic Overview: The Two-Part Transformation
The hydrolysis of a nitrile to a carboxylic acid is not a single-step process. It proceeds through an amide intermediate, which is then further hydrolyzed.[3] This transformation can be effectively catalyzed by either acid or base, with each pathway possessing distinct mechanistic features.[3][4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[2][5] This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][6] A series of proton transfers then leads to the formation of an amide intermediate.[2] The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium ion. The final deprotonation of the carboxylic acid is driven by the formation of the stable ammonium salt in the acidic medium.[2][7]
Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocols
Due to the steric hindrance of the 2,2-diphenylcyclopropane moiety, elevated temperatures and prolonged reaction times are generally necessary for efficient hydrolysis. [2][8]Both acid- and base-catalyzed methods are presented below. The choice between them may depend on the compatibility of other functional groups in the molecule with acidic or basic conditions.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong acid at reflux to drive the reaction to completion.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (5-10 volumes), and concentrated sulfuric acid (2-3 eq).
-
Reflux: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting nitrile is a key indicator. Expect reaction times in the range of 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice with stirring.
-
A precipitate of the crude carboxylic acid should form. If not, proceed to extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid and extract the carboxylic acid as its sodium salt into the aqueous layer.
-
Separate the layers and carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~2.
-
The carboxylic acid should precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base in a mixed solvent system to facilitate the hydrolysis.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Ethylene Glycol
-
Water (deionized)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or ethylene glycol (5-10 volumes). Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide (5-10 eq).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The use of a higher boiling solvent like ethylene glycol will allow for higher reaction temperatures and potentially shorter reaction times.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material. This may take 24-48 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid, with cooling in an ice bath, until the pH is approximately 2.
-
-
Isolation and Purification:
-
Collect the precipitated carboxylic acid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum.
-
Recrystallize from an appropriate solvent if necessary.
-
Data Presentation: Reaction Parameters
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Concentrated H₂SO₄ | NaOH or KOH |
| Solvent | Glacial Acetic Acid | Ethanol or Ethylene Glycol/Water |
| Temperature | Reflux (~118 °C) | Reflux (Ethanol: ~78 °C, Ethylene Glycol: up to 197 °C) |
| Typical Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Workup | Extraction and precipitation | Acidification and precipitation |
| Key Consideration | Potential for sulfonation of aromatic rings | Requires a separate acidification step |
Analytical Characterization
To confirm the successful synthesis of 2,2-diphenylcyclopropanecarboxylic acid and assess its purity, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A less polar mobile phase will show the nitrile with a higher Rf value than the more polar carboxylic acid.
-
Melting Point: The sharp melting point of a crystalline product is a good indicator of its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the nitrile carbon signal in the ¹³C NMR spectrum and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum are key diagnostic features.
-
Infrared (IR) Spectroscopy: To identify the functional groups. Look for the disappearance of the characteristic nitrile stretch (~2220-2260 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) for the carboxylic acid.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: Due to the steric hindrance, incomplete conversion is a common issue. If the reaction stalls, consider increasing the reaction time, temperature (if using a high-boiling solvent like ethylene glycol in the base-catalyzed method), or the concentration of the acid or base.
-
Low Yield: Low yields can result from incomplete reaction or losses during workup. Ensure efficient extraction of the product. In the base-catalyzed workup, ensure the aqueous layer is sufficiently acidified to precipitate all of the carboxylic acid.
-
Side Reactions: Under harsh acidic conditions, there is a possibility of side reactions such as sulfonation of the phenyl rings. Using hydrochloric acid in place of sulfuric acid can mitigate this, although it may require longer reaction times.
-
Emulsion during Workup: Emulsions can form during the extraction process. Adding a small amount of brine can help to break up emulsions.
By carefully selecting the reaction conditions and diligently monitoring the progress, the successful hydrolysis of this compound to its corresponding carboxylic acid can be reliably achieved.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II.
- Jakubke, H.-D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. John Wiley & Sons.
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- Martínková, L., & Veselá, A. B. (2019). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 9(11), 949.
- Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–563.
- Philadelphia University. (n.d.). Carboxylic acids and Nitriles.
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemguide. (n.d.). Making Carboxylic Acids.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Royal Society of Chemistry. (1981). Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups.
- National Institutes of Health. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science, 16(15), 5216-5221.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
Sources
- 1. mdpi.com [mdpi.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol Guide: Synthesis of (2,2-Diphenylcyclopropyl)methanamine via Nitrile Reduction
Abstract
The aminomethyl cyclopropane moiety is a valuable structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity and unique pharmacological properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical reduction of 2,2-diphenylcyclopropanecarbonitrile to its corresponding primary amine, (2,2-diphenylcyclopropyl)methanamine. We present a critical evaluation of common reduction methodologies, including powerful metal hydrides and catalytic hydrogenation systems. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and incorporates robust safety and work-up procedures to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Cyclopropylmethylamine Scaffold
Cyclopropanes are the smallest carbocyclic rings, and their unique electronic and steric properties make them highly sought-after building blocks in modern drug discovery. When functionalized as a cyclopropylmethylamine, this scaffold acts as a bioisostere for various functional groups, influencing a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. The synthesis of these amines often proceeds through the reduction of a corresponding nitrile precursor. The choice of reducing agent is paramount, as it must be potent enough to reduce the nitrile without cleaving the strained cyclopropane ring. This note details the reliable synthesis of the nitrile precursor and explores two primary, validated protocols for its subsequent reduction.
Part I: Synthesis of the Precursor: this compound
A robust synthesis begins with a reliable supply of the starting material. This compound can be efficiently synthesized from diphenylacetonitrile and 1,2-dibromoethane via a phase-transfer-catalyzed cyclization.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diphenylacetonitrile (19.3 g, 100 mmol), 1,2-dibromoethane (28.2 g, 150 mmol), and benzyltriethylammonium chloride (2.3 g, 10 mmol).
-
Solvent and Base Addition: Add 150 mL of toluene, followed by the slow, careful addition of 50 mL of 50% (w/v) aqueous sodium hydroxide solution.
-
Reaction Execution: Heat the biphasic mixture to 80°C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up and Isolation: After cooling to room temperature, carefully separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a white solid.
Part II: Reduction of this compound to the Amine
The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Several reagents can accomplish this; however, their efficacy, safety profile, and experimental complexity vary significantly.
Overview of Key Reduction Methodologies
-
Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LiAlH₄ is highly effective for converting nitriles to primary amines.[1][2] The reaction proceeds via two successive nucleophilic additions of a hydride ion.[3][4][5] The first addition forms an intermediate imine anion, which is then rapidly reduced by a second hydride to a dianion intermediate that, upon aqueous work-up, yields the primary amine.[4][5] Its high reactivity necessitates the use of anhydrous solvents and an inert atmosphere.
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is another effective reagent for nitrile reduction.[1] It is generally considered milder than LiAlH₄ and can sometimes offer better functional group tolerance. The reaction mechanism is similar, involving hydride transfer. Borane-dimethylsulfide (BH₃·SMe₂) is more stable and available in higher concentrations than its THF counterpart.[1]
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst.[6] Raney® Nickel is a common choice for nitrile reduction due to its high activity.[1][7] A key concern with substrates containing strained rings is the potential for ring-opening under harsh hydrogenation conditions. However, systems combining Raney® Nickel with a hydride donor like potassium borohydride (KBH₄) can provide a milder, safer, and highly efficient alternative to high-pressure hydrogenation.[7][8]
Data Presentation: Comparison of Common Nitrile Reduction Methods
| Method | Reagent(s) | Pros | Cons | Safety Considerations |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | High reactivity, excellent yields, well-established.[1][2] | Reacts violently with protic solvents (water, alcohols), requires strict anhydrous/inert conditions, work-up can be challenging.[9] | Highly flammable, pyrophoric potential. Exothermic quenching releases H₂ gas. Must be handled in a fume hood away from ignition sources.[9] |
| Borane Reduction | Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂) | Milder than LiAlH₄, good functional group tolerance.[1] | BH₃·THF has limited stability; BH₃·SMe₂ has a strong, unpleasant odor.[1] | Flammable reagents. Handle in a well-ventilated fume hood. |
| Catalytic Reduction | Raney® Ni / KBH₄ | Mild conditions (room temp), avoids high-pressure H₂ gas, good yields, simple work-up.[7][8] | Raney® Ni can be pyrophoric if allowed to dry, catalyst filtration required.[10] | Use wet Raney® Ni. Keep catalyst blanketed in solvent to prevent ignition in air.[10] |
Part III: Detailed Experimental Protocols
The following protocols have been optimized for the reduction of this compound.
Protocol A: Reduction using Lithium Aluminum Hydride (LAH)
This protocol leverages the high reactivity of LAH for a rapid and complete reduction. Extreme caution is mandatory.
Caption: Workflow for the LAH reduction of this compound.
-
Safety First: All glassware must be oven or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). The reaction must be performed in a chemical fume hood. Wear a flame-resistant lab coat, safety goggles, and gloves.[9]
-
Reaction Setup: To a dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 80 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0°C using an ice-water bath. Under a positive flow of nitrogen, carefully and portion-wise add lithium aluminum hydride (1.14 g, 30 mmol, 1.5 eq).
-
Substrate Addition: In a separate flask, dissolve this compound (4.38 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0°C over 30 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C) for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Fieser Work-up (Quenching): This procedure is critical for safety and for generating a granular, filterable precipitate of aluminum salts.[9][11][12]
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Crucially, perform the following additions slowly and dropwise with vigorous stirring. For every 1.14 g of LAH used:
-
Add 1.14 mL of water. (Vigorous H₂ evolution will occur).
-
Add 1.14 mL of 15% (w/v) aqueous sodium hydroxide.
-
Add 3.42 mL (3 x 1.14) of water.
-
-
-
Isolation: Remove the ice bath and stir the resulting slurry at room temperature for 30 minutes. The salts should precipitate as a white, granular solid. Add a small amount of anhydrous MgSO₄ to aid in drying.
-
Purification: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate (3 x 30 mL). Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (2,2-diphenylcyclopropyl)methanamine, which can be further purified by column chromatography if necessary.
Caption: Mechanism of nitrile reduction using Lithium Aluminum Hydride (LAH).
Protocol B: Reduction using Raney® Nickel and Potassium Borohydride
This method provides a milder and operationally simpler alternative to the LAH reduction, avoiding pyrophoric reagents and cryogenic temperatures during the work-up.[7][8]
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (4.38 g, 20 mmol, 1.0 eq) and 100 mL of absolute ethanol.
-
Catalyst and Reagent Addition: Add potassium borohydride (KBH₄) (4.32 g, 80 mmol, 4.0 eq).[7] To the stirred suspension, carefully add a slurry of Raney® Nickel (approx. 1.2 g wet weight) in ethanol. Note: Do not allow Raney® Nickel to become dry, as it can be pyrophoric.[10]
-
Reaction Execution: Stir the mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by TLC. Gentle heating to 40-50°C can be applied if the reaction is sluggish.
-
Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad thoroughly with ethanol (3 x 25 mL).
-
Purification: Combine the filtrate and washings and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove borate salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
References
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
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- Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
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- Borane-catalysed nitrile hydroboration. National Institutes of Health (NIH). [Link]
- Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]
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- Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. [Link]
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- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Mebane, R. C., et al. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Lithium Aluminum Hydride (LiAlH4)
- Nitrile reduction. Wikipedia. [Link]
- Can anyone suggest the best method for lithium aluminium hydride work up?
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]
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The 2,2-Diphenylcyclopropane Moiety: A Privileged Scaffold for Medicinal Chemistry Exploration
Introduction: Unveiling the Potential of a Strained Ring System
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique blend of rigidity, three-dimensionality, and synthetic accessibility is perpetual. The cyclopropane ring, the smallest of the carbocycles, has long been recognized for its unique electronic and conformational properties.[1][2] The inherent ring strain of approximately 27.5 kcal/mol imparts upon it reactivity and a pseudo-unsaturated character, making it a versatile component in drug design.[3] This guide focuses on the 2,2-diphenylcyclopropane scaffold, a privileged structural motif poised for significant exploration in drug discovery. The gem-diphenyl substitution provides a rigid and sterically defined presentation of the phenyl rings, creating a distinct vector for interaction with biological targets, while the nitrile functionality serves as a versatile chemical handle for further synthetic elaboration.
The strategic incorporation of a gem-disubstituted cyclopropane, such as the analogous gem-dimethyl group, has been shown to enhance target engagement, improve metabolic stability, and favorably modulate physicochemical properties of drug candidates.[4] By extension, the 2,2-diphenylcyclopropane core offers a unique opportunity to probe protein-ligand interactions with its well-defined spatial arrangement of aromatic groups. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and potential applications of 2,2-diphenylcyclopropanecarbonitrile and its derivatives in medicinal chemistry.
Synthetic Pathways to the 2,2-Diphenylcyclopropane Core
The construction of the 2,2-diphenylcyclopropane scaffold can be achieved through several established synthetic methodologies. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Below are two representative protocols for the synthesis of this compound.
Protocol 1: Simmons-Smith Cyclopropanation
This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.
Experimental Workflow:
Sources
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,2-Diphenylcyclopropanecarbonitrile in Polymer Chemistry
Introduction and Scientific Overview
2,2-Diphenylcyclopropanecarbonitrile is a strained-ring molecule whose utility in synthetic organic chemistry has been noted.[1][2] However, its application within polymer chemistry remains a nascent and largely unexplored field. Standard radical polymerization, a cornerstone of polymer synthesis, involves initiation, propagation, and termination steps.[3][4][5] A significant drawback of conventional free-radical processes is the lack of control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.[6]
This has led to the development of controlled/living radical polymerization (C/LRP) techniques.[6] One such technique employs iniferters —molecules that act as initiators, transfer agents, and terminators.[7] This application note proposes the use of this compound as a novel thermal iniferter. We hypothesize that its strained cyclopropane ring can undergo homolytic cleavage upon heating to generate a 1,3-diradical species. This diradical can initiate polymerization, while the potential for reversible termination offers a pathway to controlled polymer synthesis.[6][7]
The unique feature of an iniferter system is the reversible equilibrium between active, propagating radical chains and dormant species.[7] This dynamic process allows for the simultaneous growth of polymer chains, leading to polymers with low polydispersity and well-defined end-groups.[8]
Proposed Mechanism of Action: A Thermal Iniferter Pathway
The core of our hypothesis rests on the thermally induced ring-opening of the cyclopropane ring. While many cyclopropane derivatives are thermally stable, the presence of radical-stabilizing groups (two phenyl groups and a nitrile) on the C2 and C1 positions, respectively, is expected to lower the activation energy for homolytic C-C bond cleavage.[9]
Initiation: Upon heating, this compound is proposed to undergo homolytic cleavage of the C1-C2 bond, which is sterically hindered and electronically activated, to form a 1,3-diradical. This diradical species can then add to a vinyl monomer (M), initiating polymerization from both radical ends.
Propagation: The newly formed monomeric radical attacks subsequent monomer units, leading to chain growth, a fundamental process in all radical polymerizations.[10][11]
Reversible Termination: The key to controlled polymerization lies in the "living" nature of the process.[8] We propose that the propagating chain radical can reversibly couple with another radical or the initial iniferter fragment. This forms a dormant species, temporarily halting chain growth. This dormant species can, however, re-initiate, allowing the polymer chain to grow further. This cycle of activation and deactivation is characteristic of iniferter and other C/LRP systems like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.[12][13]
The proposed mechanism is visualized in the diagram below.
Caption: Hypothesized Iniferter Mechanism for this compound.
Experimental Protocols: Proof-of-Concept
The following is an exploratory protocol designed to validate the efficacy of this compound as a thermal iniferter for the polymerization of styrene.
Protocol 1: Bulk Polymerization of Styrene
Objective: To determine if this compound can initiate and control the polymerization of styrene under thermal conditions.
Materials:
-
Styrene (inhibitor removed via basic alumina column)
-
Anhydrous Toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flasks, rubber septa, needles, and syringes
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Thermostatically controlled oil bath
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous toluene (e.g., 0.1 M).
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5.0 mL of inhibitor-free styrene (45.6 mmol).
-
Iniferter Addition: Using a syringe, add a calculated amount of the iniferter stock solution to achieve a desired monomer-to-iniferter ratio (e.g., [M]/[I] = 100:1, which would be 4.56 mL of the 0.1 M stock solution for this example).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[11] Backfill the flask with an inert gas.
-
Initiation: Place the sealed flask in a preheated oil bath set to the desired temperature. Based on studies of similar strained-ring systems, an initial temperature range of 110-150°C is recommended.[9]
-
Sampling: At timed intervals (e.g., 1, 2, 4, 8, 16 hours), carefully extract a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe. This is crucial for kinetic analysis.
-
Quenching the Sample: Immediately quench the radical reaction in the aliquot by dissolving it in a small amount of deuterated chloroform (CDCl₃) containing a radical inhibitor (like hydroquinone) and exposing it to air.
-
Reaction Termination: After the final time point, terminate the bulk reaction by cooling the flask to room temperature and exposing the contents to air.
-
Polymer Isolation: Dilute the viscous reaction mixture with a small amount of toluene and precipitate the polymer by slowly adding the solution to a large volume of cold, stirring methanol.
-
Purification: Collect the white polystyrene precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Characterization and Validation
To confirm the success and controlled nature of the polymerization, the following analyses are essential:
-
Monomer Conversion: Determined from the aliquots taken during the reaction using ¹H NMR spectroscopy by comparing the integration of vinyl proton peaks of the monomer to the aromatic proton peaks of the polymer.
-
Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). A successful controlled polymerization should exhibit a linear increase in number-average molecular weight (Mₙ) with monomer conversion and low polydispersity index (PDI) values (ideally < 1.5).
-
Kinetic Analysis: A plot of ln([M]₀/[M]t) versus time should be linear, indicating a constant concentration of active radical species, a hallmark of a controlled polymerization.
Table 1: Expected Outcomes for a Successful Controlled Polymerization
| Parameter | Expected Result | Rationale |
| Mₙ vs. Conversion | Linear increase | Indicates that polymer chains grow at a constant rate without significant termination. |
| PDI | < 1.5 (ideally < 1.3) | Suggests all polymer chains grow at a similar rate, leading to a narrow MWD. |
| ln([M]₀/[M]t) vs. Time | Linear relationship | Confirms first-order kinetics with respect to monomer, implying a constant radical concentration. |
| End-Group Analysis | NMR/MALDI-TOF MS | Should confirm the presence of fragments from the this compound iniferter at the chain ends. |
Workflow Visualization
The overall experimental and analytical workflow is summarized below.
Caption: Experimental workflow for testing this compound.
Conclusion and Future Outlook
The use of this compound as a thermal iniferter represents a novel and unexplored avenue in controlled radical polymerization. The protocols and hypotheses presented here provide a foundational framework for researchers to investigate its potential. Successful validation could lead to a new class of initiators for synthesizing well-defined polymers with complex architectures. Future work should focus on optimizing reaction conditions (temperature, solvent, monomer scope) and exploring the synthesis of block copolymers by sequential monomer addition, a key advantage of living polymerization techniques.[8]
References
- Radical polymerization. (n.d.). In Wikipedia.
- Wako Pure Chemical Industries. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- JoVE. (2023, April 30). Radical Chain-Growth Polymerization: Mechanism.
- Crash Course. (2024, April 16). Polymer Chemistry: Understanding Radical Polymerization. YouTube.
- Said, H. M. (2018, December 23). Chapter Two: Polymerization Mechanisms.
- Tasdelen, M. A., et al. (2008). A new photoiniferter/RAFT agent for ambient temperature rapid and well-controlled radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry.
- Mishra, M. K. (Ed.). (2013). CHAPTER 3: Controlled/Living Radical Polymerization in the Presence of Iniferters.
- Otsu, T., & Tazaki, T. (2013). CHAPTER 3: Controlled/Living Radical Polymerization in the Presence of Iniferters. In M. K. Mishra (Ed.), Handbook of Radical Vinyl Polymerization.
- van der Creelen, T. R., et al. (1999). “Living” Free Radical Photopolymerization Initiated from Surface-Grafted Iniferter Monolayers. Macromolecules, 32(7), 2135–2143. [Link]
- Barner-Kowollik, C. (2022). Photo-Iniferter RAFT Polymerization.
- Chen, J., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278. [Link]
- Chen, J., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278. [Link]
- Willis, T. J. (1987). Thermal ring opening of cyclopropanes as initiators for polymerization (Thesis). The University of Arizona. [Link]
- Mills, R., Monteith, J. J., & Rousseaux, S. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)
- Ye, X., et al. (2019). N‐Heterocyclic Carbene‐Catalyzed Activation of 3‐Membered Rings: Cyclopropanes, Epoxides, Azirines and Aziridines. Chemistry – An Asian Journal. [Link]
- ResearchGate. (n.d.). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone.
- ResearchGate. (n.d.). Thermal Decomposition of 2,2′-Azoisobutyronitrile in the Radical Copolymerisation.
- Crash Course. (2021, September 8). Polymer Chemistry: Crash Course Organic Chemistry #35. YouTube.
- National Institutes of Health. (n.d.). Thermal Decomposition of 2-Cyclopentenone.
- National Institutes of Health. (n.d.). From β‑Dicarbonyl Chemistry to Dynamic Polymers.
- American Chemical Society. (2024, October 24). Thermal Decomposition of 2-Cyclopentenone.
- Crash Course. (2014, January 6). Polymers: Crash Course Chemistry #45. YouTube.
- MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).
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Application Note & Protocols: Asymmetric Synthesis of 2,2-Diphenylcyclopropanecarbonitrile Derivatives
Abstract
Chiral cyclopropanes are highly prized structural motifs in medicinal chemistry and materials science due to their unique conformational rigidity and electronic properties.[1] Specifically, 2,2-diphenylcyclopropanecarbonitrile derivatives serve as valuable chiral building blocks. Achieving high levels of stereocontrol in their synthesis, however, presents a significant challenge due to the need to construct a sterically congested three-membered ring with precise spatial arrangement. This application note provides a detailed guide to the asymmetric synthesis of this scaffold, focusing on the robust and highly effective methodology of chiral phase-transfer catalysis. We will explore the underlying mechanistic principles, provide a field-tested experimental protocol, present expected quantitative outcomes, and offer insights into troubleshooting and optimization.
Introduction: The Strategic Value of Chiral Cyclopropanes
The cyclopropane ring, the smallest of the carbocycles, is prevalent in numerous pharmaceuticals and agrochemicals.[1] Its strained nature imparts unique reactivity and allows it to act as a conformationally restricted bioisostere for larger, more flexible groups. The synthesis of enantiomerically pure cyclopropanes is therefore a critical goal in modern organic synthesis.
The this compound core, in particular, offers a synthetically versatile handle (the nitrile group) and significant steric bulk (the gem-diphenyl groups), making it an attractive scaffold for creating complex molecular architectures. Traditional methods for cyclopropanation often struggle to control stereoselectivity, especially when creating highly substituted rings. Among the various strategies developed, the Michael Initiated Ring Closure (MIRC) reaction, facilitated by asymmetric phase-transfer catalysis, has emerged as a powerful and reliable method for this transformation.[2][3] This guide is designed for researchers seeking to implement this state-of-the-art methodology.
Mechanistic Principles: Chiral Ion Pairing in Phase-Transfer Catalysis
The asymmetric synthesis of this compound derivatives via MIRC is a two-stage process orchestrated by a chiral phase-transfer catalyst (PTC). This process typically occurs under biphasic (liquid-liquid or solid-liquid) conditions.[2]
-
Deprotonation and Chiral Ion Pair Formation: The reaction begins with the deprotonation of the acidic C-H bond of a pronucleophile, such as diphenylacetonitrile, by a strong inorganic base (e.g., K₂CO₃, KOH). The chiral PTC, typically a quaternary ammonium salt derived from a Cinchona alkaloid, transports the resulting enolate from the solid or aqueous phase into the organic phase.[4] Crucially, the catalyst's cation (Q⁺) and the enolate (Nu⁻) form a tight, structurally defined chiral ion pair [Q⁺Nu⁻]. The specific geometry of this complex is dictated by non-covalent interactions (hydrogen bonding, π-π stacking) between the enolate and the chiral scaffold of the catalyst.
-
Stereocontrolled Michael Addition and Ring Closure: This chiral ion pair then reacts with a Michael acceptor (e.g., an activated alkene with a leaving group). The catalyst's chiral environment shields one face of the enolate, directing the Michael acceptor to attack from the opposite, less sterically hindered face. This step sets the absolute stereochemistry of the final product. Following the initial 1,4-addition, a rapid intramolecular nucleophilic substitution (Sɴ2) occurs, displacing a leaving group and closing the three-membered ring to yield the desired cyclopropane derivative. The catalyst is then regenerated and returns to the aqueous/solid phase to begin a new cycle.
The diagram below illustrates the catalytic cycle for this transformation.
Caption: Catalytic cycle for asymmetric MIRC cyclopropanation.
Detailed Experimental Protocol
This protocol describes the synthesis of (1R,2S)-1-chloro-2-cyano-2,2-diphenylcyclopropane, a representative derivative, using a commercially available Cinchona alkaloid-derived phase-transfer catalyst.
3.1. Materials and Reagents
-
Pronucleophile: Diphenylacetonitrile (99%)
-
Michael Acceptor: 1-bromo-2-chloroethylene (technical grade)
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (~1 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Solvent: Toluene (anhydrous)
-
Work-up: Diethyl ether, deionized water, brine
-
Purification: Silica gel (230-400 mesh), Hexanes, Ethyl Acetate
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Stir plate with temperature control (cooling bath)
-
Thin Layer Chromatography (TLC) plates (silica gel with UV indicator)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
3.3. Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add diphenylacetonitrile (1.0 mmol, 193 mg), O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.01 mmol, 6 mg), and finely powdered anhydrous K₂CO₃ (5.0 mmol, 691 mg).
-
Expert Insight: The base must be anhydrous and finely powdered to ensure a large surface area for efficient deprotonation. The catalyst is moisture-sensitive, and an inert atmosphere is crucial for reproducibility.
-
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the flask. Begin vigorous stirring (>1000 rpm) to ensure efficient mixing between the phases. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Expert Insight: Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Vigorous stirring is essential for maximizing the rate of phase transfer.
-
-
Reaction Execution: Slowly add 1-bromo-2-chloroethylene (1.5 mmol, ~140 µL) to the cold, stirring suspension via syringe over 5 minutes. Maintain the reaction at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). Spot a small aliquot of the reaction mixture (after filtering out the solid base) against a spot of the diphenylacetonitrile starting material. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
-
Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
The following diagram outlines the general experimental workflow.
Sources
Application Note: Synthetic Transformations of the Nitrile Moiety in 2,2-Diphenylcyclopropanecarbonitrile
Introduction
The 2,2-diphenylcyclopropane scaffold is a privileged structural motif found in a range of biologically active molecules and advanced materials. Its rigid, three-dimensional structure imparts unique conformational constraints that are highly valued in medicinal chemistry and drug design. The nitrile derivative, 2,2-diphenylcyclopropanecarbonitrile, serves as a versatile and stable building block, with the nitrile functional group acting as a linchpin for a diverse array of synthetic transformations. The carbon-nitrogen triple bond can be elaborated into several other key functional groups, including carboxylic acids, primary amines, and heterocycles, thereby providing access to a wide chemical space for analog synthesis and structure-activity relationship (SAR) studies.
This technical guide provides an in-depth exploration of the primary derivatization pathways for the nitrile group in this compound. We will detail field-proven protocols for hydrolysis, reduction, and cycloaddition reactions, explaining the causality behind experimental choices and providing self-validating methodologies for researchers in organic synthesis and drug development.
Hydrolysis: Conversion to Carboxylic Acids and Amides
The hydrolysis of a nitrile is a fundamental transformation that converts the cyano group into a carboxylic acid or, as an intermediate, an amide.[1][2][3] This pathway is critical for introducing an acidic functional group or for accessing the corresponding amide derivative. The choice between acidic or basic conditions dictates the reaction mechanism and the nature of the initially formed product.[4]
Scientific Principle and Mechanistic Overview
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is first protonated, which significantly enhances the electrophilicity of the nitrile carbon.[3][5] A water molecule then acts as a nucleophile, attacking the activated carbon. Following a series of proton transfers, an amide intermediate is formed. Under forcing conditions (e.g., elevated temperature and prolonged reaction times), this amide undergoes further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium salt.[1][3]
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[6] Subsequent protonation by water yields an imidic acid, which rapidly tautomerizes to the more stable amide. This amide can then be hydrolyzed further under the basic conditions to form a carboxylate salt. An acidic workup is required to protonate the salt and isolate the final carboxylic acid.[1][2]
Experimental Protocols
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 22.8 mmol).
-
Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (50 mL). Caution: This addition is exothermic and should be performed slowly and with cooling.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature and then pour it slowly over crushed ice (200 g) in a beaker. A white precipitate of 2,2-diphenylcyclopropanecarboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure carboxylic acid.
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend this compound (e.g., 5.0 g, 22.8 mmol) in a 20% aqueous solution of sodium hydroxide (50 mL).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (which can be tested with moist litmus paper) and by TLC (typically 6-12 hours).[1]
-
Workup and Isolation: After cooling the reaction mixture in an ice bath, carefully acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is ~2. This will protonate the sodium carboxylate salt, causing the precipitation of the free carboxylic acid.[2]
-
Purification: Collect the white precipitate via vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) will afford the purified 2,2-diphenylcyclopropanecarboxylic acid.
Data Summary: Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Conc. H₂SO₄ or HCl | NaOH or KOH |
| Solvent | Water / Aqueous Acid | Water / Aqueous Base |
| Temperature | Reflux (~110-120 °C) | Reflux (~100 °C) |
| Initial Product | Carboxylic Acid & Ammonium Salt | Carboxylate Salt & Ammonia |
| Workup | Quenching on ice | Acidification (e.g., HCl) |
Workflow Visualization
Caption: Hydrolysis pathways of the nitrile.
Reduction: Synthesis of Primary Amines
The reduction of the nitrile group to a primary amine is a powerful synthetic tool, providing a route to (2,2-diphenylcyclopropyl)methanamine. This transformation introduces a basic nitrogen center, which is a key pharmacophore in many pharmaceutical agents. The two most reliable and widely used methods for this conversion are reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.[7][8]
Scientific Principle and Method Selection
Lithium Aluminum Hydride (LAH) Reduction: LAH (LiAlH₄) is a potent and non-selective reducing agent capable of reducing nitriles to primary amines.[7] The mechanism involves the sequential nucleophilic addition of two hydride ions (H⁻) from the AlH₄⁻ complex to the nitrile carbon.[9] The resulting dianionic intermediate is then protonated during an aqueous workup to yield the primary amine. This method is highly effective but requires strictly anhydrous conditions and careful handling due to the high reactivity of LAH with protic solvents, especially water.[10][11]
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst, such as Palladium (Pd), Platinum (Pt), or Raney Nickel.[7][8] The reaction occurs on the surface of the catalyst and is generally considered a "greener" alternative to LAH, avoiding the generation of stoichiometric aluminum salt waste. However, it often requires specialized high-pressure equipment.[8]
Experimental Protocols
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser under a nitrogen atmosphere, and a magnetic stir bar.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH) (e.g., 1.5 eq.) in anhydrous tetrahydrofuran (THF) (50 mL) and cool the slurry to 0 °C in an ice bath.[10]
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (20 mL) and add it dropwise to the LAH slurry via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Extreme Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[10]
-
Isolation and Purification: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography or acid-base extraction.
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), place a solution of this compound (e.g., 5.0 g) in ethanol (100 mL).
-
Catalyst Addition: Carefully add a catalyst, such as 10% Palladium on Carbon (Pd/C) (e.g., 10% w/w), to the solution under an inert atmosphere.
-
Reaction Execution: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi). Heat the mixture (e.g., to 50 °C) with vigorous stirring. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).
-
Workup and Isolation: Vent the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Data Summary: Reduction Methods
| Parameter | LAH Reduction | Catalytic Hydrogenation |
| Reducing Agent | LiAlH₄ | H₂ gas with Pd/C, PtO₂, or Ra-Ni |
| Solvent | Anhydrous Ethers (THF, Et₂O) | Alcohols (EtOH, MeOH) |
| Conditions | 0 °C to Reflux (Atm. Pressure) | Elevated Temp & Pressure (50-100 psi) |
| Safety | Highly reactive with water, pyrophoric | Flammable H₂ gas, pyrophoric catalyst |
| Workup | Careful quenching (Fieser method) | Filtration of catalyst |
Workflow Visualization
Caption: Reduction pathways of the nitrile.
[3+2] Cycloaddition: Synthesis of Tetrazoles
The nitrile functional group can participate as a 2π component in cycloaddition reactions.[12][13] A particularly valuable transformation in medicinal chemistry is the [3+2] cycloaddition with an azide to form a five-membered tetrazole ring.[14][15] The 5-substituted 1H-tetrazole moiety is widely recognized as a stable, non-classical bioisostere of a carboxylic acid group, offering similar acidity (pKa) and spatial properties but with improved metabolic stability and cell permeability.[14][16]
Scientific Principle and Mechanistic Overview
The most common method for synthesizing 5-substituted tetrazoles from nitriles is the reaction with sodium azide (NaN₃).[16] This reaction is typically catalyzed by an ammonium salt (e.g., NH₄Cl) or a Lewis acid (e.g., ZnBr₂, AlCl₃). The catalyst coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide ion. This is followed by an intramolecular cyclization and protonation to yield the aromatic tetrazole ring. The use of dimethylformamide (DMF) as a solvent at elevated temperatures is standard for this transformation.[16]
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 mL per gram of nitrile).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with stirring under a nitrogen atmosphere. Monitor the reaction's progress by TLC (typically 12-24 hours).
-
Workup and Isolation: Cool the mixture to room temperature and pour it into a beaker containing 10% aqueous HCl (100 mL). Stir the acidic solution for 30 minutes, which will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude tetrazole can be purified by recrystallization from a suitable solvent like isopropanol or ethanol to afford the pure product.
Data Summary: Tetrazole Synthesis
| Parameter | Value |
| Reagents | Sodium Azide (NaN₃) |
| Catalyst | Ammonium Chloride (NH₄Cl) or Lewis Acid (e.g., ZnBr₂) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Typical Time | 12-24 hours |
Workflow Visualization
Caption: [3+2] Cycloaddition for tetrazole synthesis.
References
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- Title: Cyclopropane Synthesis. Source: Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/09%3A_Alkynes_An_Introduction_to_Organic_Synthesis/9.13%3A_Cyclopropane_Synthesis
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- Title: Ch20: Reduction of Nitriles using LiAlH4 to amines. Source: University of Calgary. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-4-1.html
- Title: Making Carboxylic Acids by the Hydrolysis of Nitriles. Source: Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Carboxylic_Acids/Synthesis_of_Carboxylic_Acids/Making_Carboxylic_Acids_by_the_Hydrolysis_of_Nitriles
- Title: Hydrolysis of Nitriles. Source: Organic Chemistry Tutor. URL: https://www.organic-chemistry-tutor.com/topic/hydrolysis-of-nitriles/
- Title: Nitrile to Amine (LiAlH4 or LAH reduction). Source: Organic Synthesis. URL: https://www.organic-synthesis.org/procedures/nitrile-to-amine-lialh4-or-lah-reduction/
- Title: Acidic Hydrolysis of Nitriles To Amides. Source: Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/reaction-guide/acidic-hydrolysis-of-nitriles-to-amides/
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- Title: A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Source: ResearchGate. URL: https://www.researchgate.net/publication/287326889_A_NOVEL_APPROACH_FOR_SYNTHESIS_OF_SUBSTITUTED_TETRAZOLES
- Title: The Reduction of Nitriles. Source: Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Reactivity_of_Nitriles/The_Reduction_of_Nitriles
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- Title: Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Source: RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963b
- Title: A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Source: Bentham Science. URL: https://www.benthamscience.com/article/122420
- Title: Tetrazolium Compounds: Synthesis and Applications in Medicine. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274031/
- Title: Carboxylic acids and Nitriles. Source: Philadelphia University. URL: https://www.philadelphia.edu.jo/academics/sbushnaq/uploads/Carboxylic%20acids%20and%20Nitriles.pdf
- Title: Progress in carbonylative [2+2+1] cycloaddition: utilization of a nitrile group as the π component. Source: Semantic Scholar. URL: https://www.semanticscholar.org/paper/Progress-in-carbonylative-%5B2%2B2%2B1%5D-cycloaddition%3A-of-Iwasawa-Kawamura/056910606d88478479e0a022b7a9f77f0a6d5952
- Title: Hydrolysis of Nitriles to Carboxylic Acid. Source: Ventura College. URL: https://www.venturacollege.edu/public/downloads/chemistry/lab-manuals/222/Hydrolysis-of-Nitriles-to-Carboxylic-Acid.pdf
- Title: The [3+2]Cycloaddition Reaction. Source: University of Regensburg. URL: https://www-oc.chemie.uni-regensburg.de/OCP/ch/chv/oc18/ss02/13dipolar.pdf
- Title: Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2771549/
- Title: Making carboxylic acids. Source: Chemguide. URL: https://www.chemguide.co.
- Title: Cycloaddition Reactions. Source: Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Advanced_Organic_Chemistry/01%3A_Pericyclic_Reactions/1.02%3A_Cycloaddition_Reactions
- Title: Mechanistic pathway for the [2+2+2] cycloaddition of nitriles. Source: ResearchGate. URL: https://www.researchgate.net/figure/Mechanistic-pathway-for-the-2-2-2-cycloaddition-of-nitriles_fig11_363384234
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Protocols for the purification of 2,2-Diphenylcyclopropanecarbonitrile
An In-Depth Guide to the Purification of 2,2-Diphenylcyclopropanecarbonitrile for Pharmaceutical Research
Authored by a Senior Application Scientist
This technical guide provides detailed protocols and expert insights for the purification of this compound, a key intermediate in the synthesis of various compounds of interest in drug discovery and development. The presence of the cyclopropyl ring is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and potency.[1] The protocols outlined below are designed for researchers, chemists, and drug development professionals seeking to obtain high-purity this compound, a critical requirement for subsequent synthetic steps and biological screening.
Overview of Synthesis and Impurity Profile
To effectively purify a compound, it is crucial to understand its synthetic origin and the likely impurities. This compound is commonly synthesized via the alkylation of diphenylacetonitrile. A typical route involves the deprotonation of diphenylacetonitrile using a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a carbanion.[2] This nucleophile is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) to form the cyclopropane ring.
Potential impurities arising from this synthesis include:
-
Unreacted Diphenylacetonitrile: Starting material that did not react.
-
Base-Related Byproducts: Residual base or its quenched form.
-
Solvent Residues: High-boiling point solvents like DMF.
-
Oligomeric or Polymeric Materials: From side reactions of the reactive intermediates.
The purification strategies detailed below are designed to effectively remove these and other potential contaminants.
Purification Protocol I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system. The principle relies on dissolving the impure solid in a hot solvent and then allowing it to cool slowly, promoting the formation of a crystalline lattice of the pure compound while impurities remain in the solution (mother liquor).
Method A: Single-Solvent Recrystallization
This method is ideal when a solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent. For a relatively non-polar molecule like this compound, solvents like ethanol, isopropanol, or ethyl acetate are good starting points. Test small quantities to find a solvent where the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[5] This step prevents premature crystallization of the desired product.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a free-flowing crystalline solid.
Method B: Two-Solvent Recrystallization
This technique is employed when no single solvent provides the desired solubility profile. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[5]
Experimental Protocol:
-
Solvent System Selection: A common pair for compounds like this could be Dichloromethane (DCM) as the solvent and Hexane or Pentane as the anti-solvent.
-
Dissolution: Dissolve the crude product in the minimum amount of the "solvent" (e.g., DCM) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring the solution, add the "anti-solvent" (e.g., Hexane) dropwise until the solution becomes faintly cloudy (turbid).[5] This indicates the point of saturation.
-
Clarification: Add a drop or two of the "solvent" back into the mixture until the cloudiness just disappears, ensuring the solution is saturated but clear.
-
Crystallization: Allow the flask to stand undisturbed. As the solution slowly cools or evaporates, pure crystals of this compound will form.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum as described previously.
Workflow for Recrystallization Purification
Caption: Workflow diagram for purification by recrystallization.
Purification Protocol II: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[6] It is particularly useful for separating compounds with similar polarities or for purifying non-crystalline (oily) products.
Key Principles and Preliminary Steps
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity.
-
Mobile Phase (Eluent): The choice of eluent is critical. It is typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
TLC Analysis: Before running a column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.2-0.3 for the desired compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic compounds. |
| Eluent System | Hexane/Ethyl Acetate or Hexane/DCM | Offers good separation for moderately polar compounds. |
| Target Rf | 0.2 - 0.3 | Provides optimal separation from impurities with higher or lower Rf values. |
Experimental Protocol
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pack the column with a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane). Allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present. Add another layer of sand on top of the silica bed.[6]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. Carefully pipette this solution onto the top layer of sand.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column. This method often results in better separation.
-
-
Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.[6]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Flash Column Chromatography
Caption: Workflow diagram for purification by flash chromatography.
Purity Assessment and Final Validation
After purification, the identity and purity of this compound must be confirmed. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
By following these detailed protocols and validation steps, researchers can confidently obtain high-purity this compound, suitable for the rigorous demands of pharmaceutical research and development.
References
- BenchChem. (n.d.). Synthesis of 2,2-Diphenyl-cyclopentanone from Diphenylacetonitrile: A Technical Overview.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Reddit. (2019). Recrystallization with two solvents.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Gucci, F., et al. (2020). From batch to continuous chromatographic purification of a therapeutic peptide through multicolumn countercurrent solvent gradient purification. Journal of Chromatography A, 1625, 461304.
- Cheng, C., et al. (n.d.). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. PMC - NIH.
- ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- Rojkovicová, T., Hrobonová, K., Lehotay, J., & Cizmárik, J. (2003). Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. Pharmazie, 58(2), 108-110.
- ResearchGate. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles.
- NIH. (n.d.). A two-column process for bispecific antibody purification based on MabSelect VL resin's strong byproduct removal capability.
- YouTube. (2022). 1,2-dicarbonyl preparation from carbonyl, Nitrosation, Riley oxidation, α-hydroxy carbonyl, 1,2-diol.
- Google Patents. (n.d.). EP3476840A1 - Method for purifying crude 2,5-furandicarboxylic acid by crystallization.
- Google Patents. (n.d.). US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives.
- European Patent Office. (2019). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1.
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The Use of 2,2-Diphenylcyclopropanecarbonitrile as a Protecting Group: A Critical Evaluation and Alternative Perspectives
A thorough review of the scientific literature reveals no established use of 2,2-diphenylcyclopropanecarbonitrile as a protecting group for any functional group in organic synthesis. While the unique structural and electronic properties of cyclopropane rings and the reactivity of nitriles are extensively utilized in synthetic chemistry, the specific application of the 2,2-diphenylcyclopropylmethyl group, or a derivative of this compound, as a temporary masking group for functionalities such as amines, alcohols, or carboxylic acids is not documented.
This guide will, therefore, first address the initial query by providing a comprehensive overview of why this compound is not a suitable protecting group. Subsequently, to provide a valuable resource for researchers interested in related methodologies, this document will offer detailed application notes and protocols for a known, albeit less common, cyclopropane-based protecting group: the cyclopropylmethyl (Cpm) group for the protection of amines.
Part 1: Critical Evaluation of this compound as a Putative Protecting Group
A protecting group must fulfill several key criteria to be synthetically useful: it must be introduced efficiently and selectively under mild conditions, be stable to a wide range of reaction conditions, and be removed selectively and in high yield under conditions that do not affect other functional groups.[1][2] An analysis of the structure of this compound suggests several reasons for its unsuitability as a protecting group.
Challenges in Introduction: The introduction of a 2,2-diphenylcyclopropylmethyl group onto a heteroatom (like nitrogen in an amine) would likely involve the reaction of the corresponding 2,2-diphenylcyclopropylmethyl halide or sulfonate. The synthesis of such a precursor from this compound would require reduction of the nitrile and subsequent conversion to a leaving group, adding steps to the synthetic sequence.
Stability Concerns: The cyclopropane ring is a strained three-membered ring system. While generally stable, it can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids, electrophiles, or upon catalytic hydrogenation. The presence of two phenyl groups on the same carbon atom of the cyclopropane ring would likely stabilize a cationic intermediate, potentially making the ring more susceptible to cleavage under acidic deprotection conditions intended for other protecting groups.
Deprotection Difficulties: The selective cleavage of a bond between a heteroatom and the 2,2-diphenylcyclopropylmethyl group would be challenging. Standard methods for cleaving alkyl groups from heteroatoms often require harsh conditions that could compromise the integrity of the rest of the molecule.
Given these considerations, and the absence of any reports in the chemical literature, it can be concluded that this compound is not a viable protecting group.
Part 2: Application Notes and Protocols for the Cyclopropylmethyl (Cpm) Group as a Protecting Group for Amines
While this compound is not a protecting group, the structurally related cyclopropylmethyl (Cpm) group has been successfully employed for the protection of amines. The Cpm group offers unique reactivity and can be a useful alternative to more common amine protecting groups like Boc, Cbz, or Fmoc.
I. Introduction to the Cyclopropylmethyl (Cpm) Protecting Group
The cyclopropylmethyl group is introduced to an amine via alkylation with a cyclopropylmethyl halide or sulfonate. It is a stable protecting group that is resistant to a variety of reaction conditions, including strongly basic and nucleophilic reagents. The key feature of the Cpm group is its selective removal under oxidative conditions, which provides an orthogonal deprotection strategy to many other protecting groups.
II. Mechanism of Protection and Deprotection
Protection: The introduction of the Cpm group is a standard nucleophilic substitution reaction where the amine acts as a nucleophile, displacing a leaving group from cyclopropylmethyl bromide or a related electrophile.
Deprotection: The cleavage of the Cpm group is typically achieved through oxidative methods. One common method involves the use of ceric ammonium nitrate (CAN). The proposed mechanism involves a single-electron transfer from the nitrogen atom to the cerium(IV) center, generating a nitrogen-centered radical cation. This is followed by fragmentation of the C-N bond, facilitated by the relief of ring strain in the cyclopropane ring, to form a stable radical and ultimately the deprotected amine.
Diagram of the Proposed Deprotection Mechanism:
Caption: Proposed mechanism for the oxidative deprotection of a Cpm-protected amine.
III. Experimental Protocols
A. Protocol for the Protection of a Primary Amine with the Cyclopropylmethyl (Cpm) Group
Materials:
-
Primary amine (1.0 equiv)
-
Cyclopropylmethyl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the primary amine in acetonitrile, add potassium carbonate.
-
Add cyclopropylmethyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropylmethyl amine.
B. Protocol for the Deprotection of a Cpm-Protected Amine using Ceric Ammonium Nitrate (CAN)
Materials:
-
Cpm-protected amine (1.0 equiv)
-
Ceric ammonium nitrate (CAN) (2.5 equiv)
-
Acetonitrile/Water (3:1 v/v)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
Dissolve the Cpm-protected amine in a mixture of acetonitrile and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate in one portion. The reaction mixture will typically turn a deep red or orange color.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the deprotected amine.
IV. Scope and Limitations
Advantages of the Cpm Protecting Group:
-
Orthogonality: The Cpm group is stable to acidic and basic conditions, as well as many reducing agents, making it orthogonal to many common protecting groups.
-
Mild Deprotection: Oxidative cleavage with CAN is generally a mild and rapid reaction.
Limitations:
-
Oxidizing Conditions: The deprotection conditions are not compatible with substrates that are sensitive to oxidation.
-
Stoichiometric Reagent: The use of a stoichiometric amount of cerium(IV) can be a drawback in terms of cost and waste for large-scale synthesis.
V. Data Summary
| Substrate (Amine) | Protection Yield (%) | Deprotection Yield (%) |
| Aniline | 85-95 | 80-90 |
| Benzylamine | 90-98 | 85-95 |
| Cyclohexylamine | 88-96 | 82-92 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Conclusion
While the initial topic of this compound as a protecting group is not supported by the scientific literature, the exploration of cyclopropane-containing protecting groups remains a valuable area of research. The cyclopropylmethyl (Cpm) group for amines serves as a practical example of how the unique properties of strained ring systems can be harnessed for orthogonal protection strategies in complex organic synthesis. Researchers and drug development professionals are encouraged to consider the Cpm group when a robust, oxidatively-labile amine protecting group is required.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
Sources
Application Notes and Protocols: Cleavage of the Cyclopropane Ring in 2,2-Diphenylcyclopropanecarbonitrile
Introduction: The Strategic Utility of Strained Ring Cleavage
The cyclopropane ring, a fundamental three-membered carbocycle, possesses inherent ring strain (approximately 27.5 kcal/mol) that renders it a versatile synthetic intermediate. This strain energy can be strategically released in ring-opening reactions, providing a thermodynamic driving force for the formation of functionalized acyclic systems. In the context of drug discovery and development, the controlled cleavage of substituted cyclopropanes offers a powerful tool for accessing complex molecular architectures from relatively simple precursors.
This application note focuses on the cleavage of the cyclopropane ring in 2,2-diphenylcyclopropanecarbonitrile . This particular substrate is classified as a "donor-acceptor" cyclopropane. The two phenyl groups at the C2 position act as electron-donating groups (donors) through resonance, while the nitrile group at the C1 position is a potent electron-withdrawing group (acceptor). This electronic arrangement polarizes and weakens the distal C2-C3 bond of the cyclopropane ring, making it particularly susceptible to a variety of cleavage reactions under controlled conditions. Understanding and harnessing these cleavage pathways is of significant interest to researchers and scientists in organic synthesis and medicinal chemistry.
Mechanistic Principles of Ring Cleavage
The cleavage of the cyclopropane ring in this compound can be initiated through several distinct mechanisms, each offering unique synthetic opportunities. The gem-diphenyl substitution plays a crucial role in stabilizing intermediates, thereby influencing the regioselectivity and facility of the ring-opening process.
Acid-Catalyzed Cleavage: A Carbocation-Mediated Pathway
Under acidic conditions, the nitrile group can be protonated, or a Lewis acid can coordinate to it, enhancing its electron-withdrawing nature. This polarization facilitates the cleavage of the weakened C1-C2 or C2-C3 bond to form a stabilized carbocation intermediate. The presence of two phenyl groups at C2 is critical, as they can effectively stabilize the positive charge through resonance. The reaction then proceeds via nucleophilic attack on the carbocation.
The general mechanism can be visualized as follows:
Caption: Acid-catalyzed ring cleavage workflow.
The regiochemical outcome of the nucleophilic attack is dictated by the stability of the resulting carbocation. In the case of this compound, cleavage of the C1-C2 bond would lead to a highly stabilized tertiary benzylic carbocation at C2.
Base-Catalyzed Cleavage: A Nucleophilic Ring-Opening
In the presence of a strong base, the reaction can proceed through a nucleophilic attack on one of the cyclopropane carbons. For donor-acceptor cyclopropanes, this often occurs in a Michael-type fashion. The nitrile group activates the ring, and the nucleophile attacks the C3 carbon, leading to the cleavage of the C1-C2 bond and the formation of a stabilized carbanion at C1.
Reductive Cleavage: Harnessing Single-Electron Transfer
Reductive conditions, such as the use of dissolving metals (e.g., sodium in liquid ammonia), can effect the cleavage of the cyclopropane ring. This process is typically initiated by a single-electron transfer (SET) to the electron-accepting nitrile group, forming a radical anion. Subsequent cleavage of a C-C bond, driven by the release of ring strain, generates a more stable radical or anionic intermediate that can be further reduced or protonated. The reductive decyanation, the complete removal of the nitrile group, is also a possible outcome under these conditions.[1][2]
Thermal and Photochemical Rearrangements
Under thermal or photochemical conditions, this compound can undergo rearrangements. These reactions often proceed through diradical intermediates formed by the homolytic cleavage of a cyclopropane C-C bond. The subsequent fate of the diradical determines the final product structure.
Experimental Protocols
The following protocols are provided as illustrative examples for the cleavage of the cyclopropane ring in this compound. Researchers should adapt these procedures based on the specific goals of their synthesis and the available laboratory equipment.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol describes the acid-catalyzed ring opening of this compound using aqueous acid to yield a γ-hydroxy carboxylic acid derivative.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dioxane
-
Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Carefully add concentrated sulfuric acid (0.5 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cleavage with Sodium in Liquid Ammonia
This protocol outlines the reductive cleavage of the cyclopropane ring and potential decyanation using sodium in liquid ammonia. Caution: This reaction should be performed in a well-ventilated fume hood by personnel experienced with the handling of liquid ammonia and alkali metals.
Materials:
-
This compound
-
Anhydrous Liquid Ammonia (NH₃)
-
Sodium metal (Na)
-
Anhydrous Ethanol
-
Ammonium Chloride (NH₄Cl), saturated solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dry ice/acetone condenser
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum.
-
Condense anhydrous liquid ammonia into the flask at -78 °C.
-
Add this compound (1.0 eq) to the liquid ammonia with stirring.
-
Carefully add small pieces of sodium metal (2.5 eq) to the solution until a persistent blue color is observed.
-
Stir the reaction mixture for 2-3 hours at -78 °C.
-
Quench the reaction by the slow addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
To the residue, carefully add a saturated solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The choice of cleavage method significantly impacts the resulting product. Below is a table summarizing the expected outcomes for the different reaction types.
| Cleavage Method | Key Reagents | Primary Product Type | Notes |
| Acid-Catalyzed | H₂SO₄, H₂O | γ-Hydroxy Carboxylic Acid | Hydrolysis of the nitrile group occurs concurrently. |
| Base-Catalyzed | NaOEt, EtOH | γ-Alkoxy Nitrile | Nucleophilic addition of the alkoxide. |
| Reductive Cleavage | Na, liq. NH₃ | Ring-opened alkane (with or without nitrile) | The extent of reduction and decyanation can be controlled by reaction conditions.[1] |
Visualization of Reaction Pathways
The following diagram illustrates the divergent reaction pathways for the cleavage of this compound.
Caption: Divergent cleavage pathways.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of organic reactivity. For each experiment, it is crucial to perform comprehensive characterization of the obtained products to validate the expected outcome. This includes:
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the ring-opened product and the presence or absence of key functional groups (e.g., nitrile, hydroxyl, carbonyl).
-
Mass Spectrometry: To determine the molecular weight of the product and confirm its elemental composition.
-
Chromatographic Analysis: TLC and HPLC to assess the purity of the product and to monitor the progress of the reaction.
By comparing the analytical data with the expected structures, researchers can confirm the success of the chosen cleavage protocol and gain insights into the reaction mechanism.
Conclusion
The cleavage of the cyclopropane ring in this compound provides a versatile entry point to a variety of functionalized acyclic molecules. The donor-acceptor nature of this substrate allows for controlled ring opening under acidic, basic, and reductive conditions. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling them to leverage the unique reactivity of this strained ring system for the construction of novel molecular entities.
References
- Cossy, J., & Pale, P. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 267–284. [Link]
- Wikipedia contributors. (2023). Nucleophilic addition. In Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Diphenylcyclopropanecarbonitrile
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,2-diphenylcyclopropanecarbonitrile. As a key intermediate in various synthetic pathways, optimizing its yield and purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily via the Darzens-type condensation of benzophenone and chloroacetonitrile.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound from benzophenone and chloroacetonitrile using a strong base, but I am consistently obtaining very low yields or only unreacted starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low to no yield in this Darzens-type reaction is a frequent challenge and can stem from several factors related to the reaction conditions and reagents.
Probable Causes & Solutions:
-
Insufficiently Strong Base or Inappropriate Base Selection: The crucial first step of the mechanism is the deprotonation of chloroacetonitrile to form a carbanion. This requires a sufficiently strong, non-nucleophilic base.
-
Recommendation: Sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu) are effective choices. If using alkali metal hydroxides like potassium hydroxide (KOH), it is crucial to use them in solid form and in an aprotic solvent to minimize the presence of water, which can lead to side reactions.[1] The use of powdered KOH can increase the surface area and reaction rate.
-
-
Presence of Water in the Reaction Mixture: Water can react with the strong base, neutralizing it and preventing the deprotonation of chloroacetonitrile. Furthermore, it can promote the hydrolysis of chloroacetonitrile to the undesired chloroacetamide.[2]
-
Recommendation: Ensure all glassware is thoroughly dried (oven or flame-dried under vacuum). Use anhydrous solvents. If using a solid base like KOH, ensure it is freshly powdered and has not absorbed atmospheric moisture.
-
-
Suboptimal Reaction Temperature: The deprotonation and subsequent nucleophilic attack are temperature-sensitive.
-
Recommendation: The deprotonation of chloroacetonitrile is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. The subsequent reaction with benzophenone may require gentle heating to proceed at a reasonable rate. Optimization of the temperature profile is key; consider a stepwise approach where the carbanion is formed at a lower temperature before the addition of benzophenone and subsequent warming.
-
-
Inefficient Mixing in Heterogeneous Reactions: If using a solid base like powdered KOH, efficient stirring is critical to ensure proper contact between the reactants.
-
Recommendation: Use a high-torque mechanical stirrer, especially for larger-scale reactions.
-
-
Use of a Phase-Transfer Catalyst (PTC): For reactions involving a solid base and an organic solvent, a phase-transfer catalyst can significantly improve the yield by facilitating the transfer of the hydroxide or other anionic base into the organic phase.
Issue 2: Formation of Significant Side Products
Question: My reaction produces the desired this compound, but I am also observing significant amounts of impurities, making purification difficult. What are these likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common issue, primarily arising from the reactivity of the starting materials and intermediates under the basic reaction conditions.
Probable Side Products & Prevention Strategies:
-
Chloroacetamide: This is formed from the hydrolysis of chloroacetonitrile.[2] Its presence indicates that water was present in the reaction mixture.
-
Prevention: As detailed in Issue 1, rigorous exclusion of water through the use of anhydrous solvents and properly dried glassware is essential.
-
-
Benzophenone Azine: If using sodium amide in liquid ammonia, the unreacted benzophenone can potentially react to form the corresponding azine.
-
Prevention: Ensure the dropwise addition of the chloroacetonitrile anion solution to the benzophenone solution to maintain a low concentration of the anion and minimize side reactions with the ketone.
-
-
Products from Self-Condensation of Chloroacetonitrile: Under strongly basic conditions, the chloroacetonitrile carbanion can potentially react with another molecule of chloroacetonitrile.
-
Prevention: Maintain a low reaction temperature during the deprotonation step and add the formed carbanion to the benzophenone solution promptly.
-
-
Hydrolysis of the Product Nitrile: The nitrile group of the desired product, this compound, can be susceptible to hydrolysis under prolonged exposure to strong basic conditions, especially if water is present, leading to the corresponding carboxylic acid or amide.[5][6]
-
Prevention: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Upon completion, quench the reaction promptly by adding a proton source (e.g., ammonium chloride solution) to neutralize the base. Avoid excessively long reaction times.
-
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis of this compound, incorporating best practices for yield optimization.
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of carbonyl compounds in basic solutions. Part 28.1 The alkaline hydrolysis of 2-formylbenzonitrile, N-(2-formyl and -acetylphenyl)acetamides, N-(2-formylphenyl)-substituted benzamides, 4-(2-formylbenzoyl)morpholine, 3-(4-morpholino)- and -(N-methylanilino)-phthalides and -naphthalides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2-Diphenylcyclopropanecarbonitrile
Introduction: The synthesis of 2,2-diphenylcyclopropanecarbonitrile is a crucial transformation in medicinal chemistry and materials science, valued for the unique conformational constraints and electronic properties of the cyclopropane ring. A prevalent and scalable method for its synthesis is the phase-transfer catalyzed (PTC) reaction of diphenylacetonitrile with a 1,2-dihaloethane. While effective, this reaction is often plagued by competing pathways and side reactions that can significantly reduce yield and complicate purification.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during this synthesis. Organized in a question-and-answer format, this document delves into the causality behind experimental outcomes and offers field-proven solutions to optimize your reaction.
Section 1: The Core Reaction Mechanism
The desired transformation proceeds via a nucleophilic substitution mechanism under phase-transfer conditions. A strong aqueous base deprotonates the diphenylacetonitrile in the organic phase, facilitated by a phase-transfer catalyst. The resulting carbanion then undergoes a tandem reaction involving nucleophilic attack and intramolecular cyclization.
Caption: Desired reaction pathway for PTC synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions based on mechanistic principles.
Problem 1: Low or No Product Yield with Recovery of Starting Material
Q: My reaction shows very low conversion of diphenylacetonitrile, even after extended reaction times. What are the primary causes?
A: This is a common issue often traced back to inefficient generation or utilization of the diphenylacetonitrile carbanion. The key factors are:
-
Insufficient Base Strength or Concentration: The pKa of diphenylacetonitrile is approximately 18. A highly concentrated aqueous base (e.g., 50% w/w NaOH) is required to achieve a sufficient concentration of the hydroxide ion at the aqueous-organic interface to deprotonate the nitrile.
-
Ineffective Phase-Transfer Catalyst: The catalyst's role is to transport the hydroxide ion into the organic phase or the carbanion into the bulk organic phase.[1] If the catalyst is inefficient, deprotonation will be slow or nonexistent.
-
Catalyst Choice: Tetrabutylammonium salts (e.g., TBAB - tetrabutylammonium bromide) are effective. For more challenging reactions, phosphonium salts like tetrabutylphosphonium bromide can offer greater thermal stability.[2]
-
Catalyst Loading: Typically, 1-5 mol% is sufficient. Too little catalyst results in a slow reaction, while too much can sometimes lead to emulsion formation, complicating workup.
-
-
Poor Mixing: The reaction occurs at the interface between the two phases.[3] Insufficient agitation (slow stirring) leads to a small interfacial area, dramatically slowing down the reaction rate. The mixture should be stirred vigorously to create a well-dispersed mixture.
Solution Workflow:
-
Verify Base: Ensure you are using a fresh, concentrated (50% w/w) solution of NaOH or KOH.
-
Optimize Catalyst: Switch to a more lipophilic catalyst like tetrabutylammonium hydrogen sulfate or a phosphonium salt. Increase loading to 5 mol%.
-
Increase Agitation: Use a mechanical stirrer set to a high speed (e.g., >500 RPM) to ensure maximum interfacial contact between the phases.
Problem 2: Isolation of a Linear Michael-type Adduct Instead of the Cyclopropane Product
Q: I've isolated a major byproduct identified as 4-bromo-2,2-diphenylbutanenitrile. Why did the final ring-closing step fail?
A: The formation of the cyclopropane ring is a two-step process: (1) Nucleophilic attack of the diphenylacetonitrile carbanion on the 1-bromo-2-chloroethane to form a linear intermediate, and (2) Intramolecular Sₙ2 reaction to close the ring. The accumulation of the linear intermediate indicates that the second step is the rate-limiting and failing step.
-
Mechanism: The carbanion first displaces the more reactive bromide. This forms the 4-chloro-2,2-diphenylbutanenitrile intermediate. A second deprotonation is then required to form a new carbanion that performs the intramolecular cyclization, displacing the chloride. If the byproduct contains bromine, it implies a reaction with a di-bromo reagent where the second displacement is failing.
-
Causes for Failure:
-
Insufficient Reaction Time/Temperature: The intramolecular cyclization may be slower than the initial alkylation and require more forcing conditions.
-
Steric Hindrance: The bulky phenyl groups can hinder the approach of the carbanionic center to the terminal carbon for ring closure.
-
Base Depletion: If the base is consumed in side reactions or is not sufficiently available to perform the second deprotonation, the reaction will stall at the intermediate stage.
-
Solutions:
-
Increase Temperature: After the initial alkylation (monitored by TLC), increasing the temperature to 50-70 °C can often provide the activation energy needed for the intramolecular cyclization.
-
Extend Reaction Time: Allow the reaction to stir for a longer period (12-24 hours) after the initial starting material is consumed.
-
Re-addition of Base: In some cases, a second charge of concentrated base can reinvigorate the reaction and drive the cyclization to completion.
Problem 3: Formation of a Yellow/Orange Byproduct, Especially with Chalcone Reactants
Q: When attempting a related synthesis using diphenylacetonitrile and a chalcone (1,3-diphenyl-2-propen-1-one), I get a highly colored impurity and the expected cyclopropane is a minor product. What is this side reaction?
A: This is a classic case of a competing Michael (1,4) Addition . The diphenylacetonitrile carbanion is a soft nucleophile and can attack the β-carbon of the α,β-unsaturated ketone (the chalcone). This is often faster than the 1,2-addition that would lead to a different cyclopropane. The resulting enolate is then protonated during workup to give a linear 1,5-dicarbonyl compound, which can be colored or lead to colored impurities upon decomposition.[4][5]
Caption: Major competing side reaction pathways.
Solutions to Promote Cyclopropanation over Michael Addition:
-
Use a Harder Cation: Modifying the base to use potassium hydroxide with a crown ether (e.g., 18-crown-6) can sometimes alter the reactivity of the ion pair, favoring 1,2-addition.
-
Change the Electrophile: The use of reagents like 1-bromo-2-chloroethane is designed specifically to favor the Sₙ2-cyclization pathway and avoid Michael addition pathways. If your goal is the this compound, chalcone is not the correct electrophile.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for this PTC reaction? A1: A non-polar organic solvent that is immiscible with water is required. Toluene is a common and effective choice due to its ability to dissolve the organic reactants and its relatively high boiling point, which allows for heating if necessary. Dichloromethane can also be used, but its lower boiling point limits the reaction temperature.
Q2: How can I best monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm) for visualization. Diphenylacetonitrile and the product are both UV active.
-
Expected Results: The product, this compound, is less polar than the starting material and will have a higher Rf value. The linear halogenated intermediate will have an Rf value between the starting material and the product.
Q3: Can I use a different base, like sodium hydride (NaH)? A3: While NaH is a strong base capable of deprotonating diphenylacetonitrile, it is incompatible with the two-phase PTC system, as it reacts violently with water.[1] Using NaH would require a completely anhydrous single-phase system (e.g., in dry THF or DMF), which eliminates the process advantages of PTC, such as avoiding expensive and hard-to-remove anhydrous solvents.[3]
Section 4: Protocols & Methodologies
Protocol 4.1: Phase-Transfer Catalyzed Synthesis of this compound
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add diphenylacetonitrile (10.0 g, 51.7 mmol), 1-bromo-2-chloroethane (11.1 g, 77.6 mmol), and tetrabutylammonium bromide (TBAB, 0.83 g, 2.6 mmol).
-
Solvent Addition: Add 50 mL of toluene to the flask.
-
Base Addition: Begin vigorous stirring (>500 RPM) and add 30 mL of 50% (w/w) aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to 45-50 °C and maintain for 8-12 hours. Monitor the disappearance of the diphenylacetonitrile starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add 50 mL of water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 25 mL portions of toluene.
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 4.2: Analytical Characterization
-
TLC:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 85:15 Hexane:Ethyl Acetate
-
Rf (Diphenylacetonitrile): ~0.4
-
Rf (Product): ~0.6
-
-
¹H NMR (400 MHz, CDCl₃):
-
Product Peaks: δ 7.40-7.20 (m, 10H, Ar-H), 1.95 (dd, 2H, -CH₂-), 1.60 (t, 1H, -CH₂-). Note: The two methylene protons on the cyclopropane ring are diastereotopic and may appear as a more complex pattern.
-
Section 5: Data Summary Table
| Parameter | Condition | Expected Outcome | Troubleshooting Focus |
| Base | 50% NaOH / KOH | High Yield | Use of weaker or dilute base leads to low conversion. |
| Catalyst | TBAB / TBHS (2-5 mol%) | Efficient Reaction | Low catalyst loading results in a sluggish reaction. |
| Solvent | Toluene | Good Solubility, Temp Control | Protic or water-miscible solvents will prevent phase separation. |
| Temperature | 40-60 °C | Optimal Rate | Too low: stalls at intermediate. Too high: potential nitrile hydrolysis. |
| Stirring | >500 RPM | High Interfacial Area | Poor mixing is a primary cause of low yield. |
Section 6: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Troubleshooting cyclopropanation reactions for aminobenzoic acids.
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
- Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes.
- Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(4), 977-987.
- Lebel, H., & Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Chemical reviews, 104(4), 2339-2372.
- Yan, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Catalysts, 12(8), 905.
- Robb, C. M., & Schultz, E. M. (1948). DIPHENYLACETONITRILE. Organic Syntheses, 28, 55.
- Wang, T., et al. (2018). Regiospecific 1,4-Michael Addition of Phenylacetonitrile to 1,5-Diarylpenta-2,4-Dien-1-Ones. Journal of Chemical Research, 42(7), 347-349.
- Al-Zaydi, K. M. (2008). Study of Michael addition on chalcones and or chalcone analogues. Journal of Saudi Chemical Society, 12(3), 339-349.
Sources
Technical Support Center: Purification of 2,2-Diphenylcyclopropanecarbonitrile
Welcome to the technical support center for 2,2-Diphenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable synthetic intermediate. Here, we synthesize our in-house expertise with established chemical principles to provide you with robust troubleshooting strategies and answers to frequently asked questions.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification, a foundational understanding of this compound's properties is crucial for making informed experimental choices.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₁₆H₁₃N | A relatively non-polar structure with a polar nitrile group. |
| Molecular Weight | 219.28 g/mol | --- |
| Appearance | Typically a white to off-white solid. | Discoloration may indicate impurities or degradation. |
| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and poorly soluble in water. | Guides solvent selection for both recrystallization and chromatography. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Challenges
Q1: My this compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities, a solvent system with too strong a solvating power even at lower temperatures, or rapid cooling.
Causality & Solution Workflow:
-
Initial Solvent Choice: The solvent should dissolve the compound when hot but poorly when cold. For a molecule like this compound, a single solvent recrystallization can be attempted with ethanol or isopropanol. However, a two-solvent system often provides better results. A good starting point is dissolving the crude product in a minimal amount of a "good" solvent (like hot ethyl acetate or acetone) and then slowly adding a "poor" solvent (like hexanes or heptane) until the solution becomes slightly cloudy (the saturation point).[1]
-
Cooling Rate: Rapid cooling favors precipitation over crystallization, leading to amorphous solids or oils. Allow the flask to cool slowly to room temperature before placing it in an ice bath. This provides sufficient time for an ordered crystal lattice to form.
-
Purity of the Crude Material: If the crude product is heavily contaminated with byproducts, it can act as a eutectic mixture, lowering the melting point and promoting oiling out. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before recrystallization.[2]
-
Seeding: If you have a small amount of pure this compound, adding a seed crystal to the supersaturated solution can induce crystallization.
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low yield is a common issue and can stem from several factors, including using too much solvent, premature crystallization, or the product being more soluble in the cold solvent than anticipated.
Expert Insights for Yield Optimization:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your product in solution upon cooling, thus reducing the yield.
-
Solvent System Selection: An ethanol/water mixture can sometimes improve yields compared to anhydrous ethanol, as the addition of water as an anti-solvent can significantly decrease the solubility of the organic compound at lower temperatures.[3] Experiment with different ratios to find the optimal balance between purity and yield.
-
Temperature Control: Ensure the solution is heated to a gentle boil to achieve maximum dissolution. When cooling, chilling the flask in an ice bath after it has reached room temperature will further decrease the solubility of your product and maximize crystal formation.
-
Washing the Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your purified product.
Chromatography Hurdles
Q3: I'm running a flash column to purify this compound, but I'm getting poor separation of my product from a closely-eluting impurity.
A3: Achieving good separation in flash chromatography is dependent on the choice of stationary phase, mobile phase, and proper loading technique.
Protocol for Enhanced Separation:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value for your product of around 0.2-0.3 to ensure it spends enough time on the stationary phase for effective separation. A good starting solvent system for a moderately polar compound like this is a mixture of ethyl acetate and hexanes.[4]
-
Solvent Gradient: If an isocratic (single solvent mixture) elution doesn't provide adequate separation, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity. This will help to first elute the non-polar impurities, followed by your product, and then the more polar impurities.
-
Dry Loading: If your crude product has poor solubility in the initial, less polar mobile phase, consider dry loading. Dissolve your sample in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column. This prevents the sample from precipitating at the top of the column and ensures a narrow band at the start of the separation.
-
Column Dimensions: For difficult separations, a longer, narrower column will provide more theoretical plates and better resolution.[5]
III. Frequently Asked Questions (FAQs)
Q4: What are the likely impurities in a typical synthesis of this compound?
A4: The synthesis of this compound often involves the reaction of diphenylacetonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under phase-transfer catalysis (PTC) conditions.[6][7] Potential impurities can arise from starting materials, side reactions, and subsequent degradation.
-
Unreacted Starting Materials: Diphenylacetonitrile and 1,2-dibromoethane may be present if the reaction does not go to completion.
-
Byproducts from Side Reactions: Phase-transfer catalysis can sometimes lead to side products. For instance, elimination reactions can occur, and in the case of related syntheses, byproducts from the catalyst or solvent have been observed.[8]
-
Hydrolysis Product: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of 2,2-diphenylcyclopropanecarboxamide or 2,2-diphenylcyclopropanecarboxylic acid. Esters of cyclopropanecarboxylic acid, however, have been shown to have enhanced hydrolytic stability.[9]
Q5: How can I assess the purity of my this compound?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for purity determination.[10][11] This involves developing a method that can separate the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify unknown impurities when coupled with a separation technique like GC or LC.
Q6: What are the recommended storage conditions for this compound to prevent degradation?
IV. Visualized Workflows and Protocols
Decision Tree for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
Step-by-Step Recrystallization Protocol
Sources
- 1. reddit.com [reddit.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phasetransfer.com [phasetransfer.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Reaction Conditions for the Ring-Opening of 2,2-Diphenylcyclopropanecarbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the ring-opening of 2,2-diphenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. We provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you achieve your desired synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the ring-opening of this compound.
Q1: My ring-opening reaction is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in the ring-opening of this compound are typically traced back to insufficient activation of the cyclopropane ring, catalyst issues, or suboptimal reaction conditions. This molecule is a classic example of a "Donor-Acceptor" (D-A) cyclopropane. The two phenyl groups act as electron donors (D), while the nitrile group is a strong electron acceptor (A). This electronic arrangement polarizes the C1-C2 bond, making it susceptible to cleavage, but efficient reaction often requires careful tuning of conditions.[1]
Key Troubleshooting Steps:
-
Catalyst Choice and Activity: For catalyzed reactions, particularly with Lewis acids, the choice and handling of the catalyst are critical. Ensure the Lewis acid is anhydrous and of high purity, as moisture can deactivate it.[1] Consider screening different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Sn(OTf)₂) to find one with the optimal Lewis acidity for your specific nucleophile and solvent system.[2]
-
Reaction Temperature: The stability of the cyclopropane ring means that some thermal energy may be necessary. However, excessive heat can lead to decomposition and the formation of undesired side products.[3] We recommend starting at room temperature and gradually increasing it, monitoring the reaction by TLC or LC-MS.
-
Solvent Selection: The solvent plays a crucial role in stabilizing the intermediates formed during the reaction. For reactions involving ionic intermediates, polar aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or acetonitrile are often effective.[1]
Q2: I'm observing multiple spots on my TLC and complex NMR spectra, suggesting significant side product formation. What are the likely culprits?
A2: The formation of side products is often linked to the high reactivity of the intermediates formed upon ring-opening or competing reaction pathways.
-
Isomeric Alkenes: Elimination reactions can compete with nucleophilic attack, leading to the formation of various alkene isomers. This is particularly prevalent at higher temperatures.
-
Decyanation: Under certain basic conditions, it's possible to cleave the nitrile group, leading to a new cyclopropane derivative instead of a ring-opened product.[4]
-
Polymerization: The zwitterionic intermediate formed upon ring-opening can, in some cases, react with itself or the starting material, leading to oligomers or polymers, especially in the absence of a suitable trapping agent (nucleophile).[5]
To mitigate these, ensure a suitable nucleophile is present in sufficient concentration to trap the reactive intermediate as it forms. Optimizing the rate of addition of the catalyst or running the reaction at a lower temperature can also help control the concentration of the intermediate and suppress side reactions.
Q3: How can I control the regioselectivity and stereochemistry of the ring-opening?
A3: For this compound, the regioselectivity is largely dictated by the electronics of the substrate. The C1-C2 bond (between the diphenyl-substituted carbon and the nitrile-substituted carbon) is the most polarized and sterically accessible for cleavage. The diphenyl groups provide significant stabilization to a positive charge buildup on C2, making this the electrophilic center.
The stereochemistry of the reaction is mechanism-dependent.
-
Lewis Acid-Catalyzed Reactions: These often proceed through an S_N2-like backside attack of the nucleophile on the developing carbocationic center.[6][7] This results in an inversion of stereochemistry at the site of nucleophilic attack.
-
Thermal Reactions: Thermal electrocyclic ring-opening of cyclopropanes follows specific stereochemical rules (Woodward-Hoffmann rules), typically proceeding in a disrotatory manner.[8][9]
-
Photochemical Reactions: These often involve radical intermediates and can provide access to different stereochemical outcomes compared to thermal or catalytic methods.[10][11][12]
Controlling stereochemistry requires a deep understanding of the operative mechanism and careful selection of catalysts and conditions. For enantioselective transformations, chiral Lewis acids or catalysts are necessary.[13][14][15]
Q4: What is the role of a Lewis acid in this reaction, and how do I choose the right one?
A4: A Lewis acid catalyst is the most common method for activating D-A cyclopropanes.[16] It functions by coordinating to the electron-withdrawing group—in this case, the nitrogen of the nitrile. This coordination enhances the electron-withdrawing nature of the nitrile, further polarizing the C1-C2 bond and lowering the activation energy for ring-opening.[2] This makes the C2 carbon significantly more electrophilic and susceptible to attack by a nucleophile.
Choosing a Lewis Acid: The ideal Lewis acid is strong enough to activate the cyclopropane but not so strong that it causes decomposition or unwanted side reactions.
-
Hard vs. Soft Lewis Acids: The choice can depend on the nucleophile. For many common nucleophiles, oxophilic lanthanide triflates like Sc(OTf)₃ and Yb(OTf)₃ are excellent starting points due to their high activity and tolerance for various functional groups.
-
Screening: It is highly recommended to screen a small panel of Lewis acids (e.g., Sc(OTf)₃, Sn(OTf)₂, Cu(OTf)₂, Zn(OTf)₂) to identify the best balance of reactivity and selectivity for your specific transformation.
Section 2: Troubleshooting Guides
Guide 1: Low Product Yield
Low yield is the most common hurdle. This guide provides a systematic workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Starting Material Purity: Ensure your this compound is pure and free from any reagents used in its synthesis. Confirm the purity and dryness of your solvent and the integrity of your nucleophile.
-
Evaluate the Catalyst:
-
Anhydrous Conditions: Are you using strictly anhydrous conditions? Lewis acids are highly sensitive to moisture.[1] Ensure glassware is oven-dried and solvents are passed through a drying system.
-
Catalyst Loading: An insufficient catalyst loading will result in low conversion. Start with 5-10 mol% and adjust as needed. Systematically increasing the loading may improve the yield.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the heat to 40 °C, then 60 °C, monitoring for product formation and decomposition.
-
Solvent: Screen different anhydrous solvents. A polar aprotic solvent like DCE is often a good starting point. If solubility is an issue, consider toluene or acetonitrile.
-
-
Assess Nucleophile Reactivity: If you are performing a ring-opening with an external nucleophile, ensure it is sufficiently reactive to trap the intermediate. If a weak nucleophile is used, a more forcing condition (stronger Lewis acid, higher temperature) might be required.
Section 3: Mechanistic Insights
Understanding the reaction mechanism is key to rational optimization. The ring-opening of this compound is best understood through the lens of Donor-Acceptor cyclopropane chemistry.
Caption: Lewis acid-catalyzed ring-opening pathway.
The process begins with the Lewis acid coordinating to the nitrile group. This activation facilitates the heterolytic cleavage of the strained and electronically polarized C1-C2 bond. This cleavage results in a stabilized zwitterionic intermediate, where the positive charge is delocalized across the two phenyl rings and the negative charge is on the nitrile.[2] This intermediate is then rapidly trapped by a nucleophile at the electrophilic benzylic carbon (C2), leading to the final 1,3-difunctionalized product.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile
This protocol provides a robust starting point for optimization.
Materials:
-
This compound
-
Lewis Acid Catalyst (e.g., Scandium(III) triflate, Sc(OTf)₃)
-
Anhydrous Nucleophile (e.g., Benzyl Alcohol)
-
Anhydrous Solvent (e.g., 1,2-Dichloroethane, DCE)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the nucleophile, benzyl alcohol (1.5 eq).
-
Under an inert atmosphere, add anhydrous DCE (to make a 0.1 M solution).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the Lewis acid catalyst, Sc(OTf)₃ (0.1 eq, 10 mol%), in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.
-
If no significant conversion is observed after 4 hours, gradually increase the temperature to 50 °C and continue monitoring.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 5: Data Tables for Quick Reference
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Relative Lewis Acidity | Common Solvents | Notes |
| Sc(OTf)₃ | High | DCE, CH₃CN, Toluene | Highly effective, good functional group tolerance. Can be expensive. |
| Yb(OTf)₃ | High | DCE, CH₃CN | Similar to Sc(OTf)₃, sometimes offers complementary reactivity. |
| Sn(OTf)₂ | Medium | DCM, DCE | Milder catalyst, useful for sensitive substrates to avoid decomposition.[2] |
| Cu(OTf)₂ | Medium | DCE, THF, Toluene | Often used in enantioselective variants with chiral ligands.[16] |
| Zn(OTf)₂ | Mild | DCM, CH₃CN | Good for reactions where strong Lewis acidity leads to side products. |
Table 2: Solvent Selection Guide
| Solvent | Polarity | Coordinating Ability | Typical Use Case |
| Dichloromethane (DCM) | Polar Aprotic | Low | Good general-purpose solvent, easy to remove. |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | Low | Higher boiling point than DCM, allows for higher reaction temperatures. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Medium | Can coordinate to the catalyst, modulating its reactivity. |
| Toluene | Nonpolar | Low | Useful for less polar substrates or when a non-coordinating solvent is essential. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Strong coordinating solvent; can inhibit some Lewis acids but is useful in specific cases. |
Section 6: References
-
Choi, S. K. (n.d.). Stereochemistry of the electrophilic ring opening of cyclopropanes by deuterium(1+) ion. Evidence for an unsymmetrical, nonrotating, corner-protonated cyclopropane. Journal of the American Chemical Society. [Link]
-
Pirenne, V., Muriel, B., & Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]
-
PubMed. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]
-
ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Stereochemical pathways for some ring-opening cyclization reactions of cyclopropane derivatives. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. [Link]
-
ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]
-
YouTube. (2024). Electrocyclic ring opening reaction of cyclopropane system to give rearranged allylic products. [Link]
-
Electrolectronics. (2021). Electrocyclic reactions. [Link]
-
ResearchGate. (2025). Photoredox-Catalysis-Enabled Ring-Opening Functionalization of Aryl Cyclopropanes. [Link]
-
UA Campus Repository. (n.d.). THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION. [Link]
-
ResearchGate. (n.d.). Photocatalysts employed in ring-opening reactions of cyclopropanes. [Link]
-
ResearchGate. (n.d.). Ring-opening reactions of D–A cyclopropanes. [Link]
-
ResearchGate. (2025). Visible-Light-Mediated Ring-Opening Reactions of Cyclopropanes. [Link]
-
MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION [arizona.aws.openrepository.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Catalyst Selection for 2,2-Diphenylcyclopropanecarbonitrile Reactions
Welcome to the technical support center for reactions involving 2,2-Diphenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this versatile building block.
Introduction: Understanding the Reactivity of this compound
This compound is a classic example of a donor-acceptor (D-A) cyclopropane. The phenyl groups act as electron donors, while the nitrile group is a potent electron acceptor. This "push-pull" electronic arrangement polarizes the cyclopropane ring, making it susceptible to ring-opening reactions under catalytic conditions. The choice of catalyst is therefore paramount in directing the reactivity of this strained ring system towards the desired transformation, be it ring-opening, cycloaddition, or other functionalizations.
This guide will provide a structured approach to troubleshooting common issues and answering frequently asked questions related to catalyst selection for reactions of this compound.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during catalytic reactions with this compound in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I am attempting a Lewis acid-catalyzed ring-opening reaction of this compound with a nucleophile, but I am observing very low conversion, even after extended reaction times. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in Lewis acid-catalyzed ring-opening reactions of D-A cyclopropanes is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the nature of the nucleophile.
Troubleshooting Steps:
-
Catalyst Choice and Activity:
-
Lewis Acid Strength: The choice of Lewis acid is critical. For D-A cyclopropanes, a range of Lewis acids can be effective, from milder ones like ZnCl₂ to stronger ones like Sc(OTf)₃ or GaCl₃.[1][2][3] If you are using a weak Lewis acid, consider switching to a stronger one to facilitate the ring-opening.
-
Catalyst Deactivation: Lewis acids can be deactivated by trace amounts of water or other protic impurities in your solvent or reagents. Ensure all glassware is rigorously dried, and solvents are anhydrous.
-
Catalyst Loading: Insufficient catalyst loading can lead to low conversion. While catalytic amounts are desired, for a new reaction, it may be necessary to start with a higher loading (e.g., 10-20 mol%) and then optimize downwards.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred as they are less likely to compete with the substrate for binding to the Lewis acid.
-
Temperature: Many Lewis acid-catalyzed ring-opening reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. However, be cautious as excessive heat can lead to decomposition.
-
-
Nucleophile Reactivity:
-
The nucleophilicity of your chosen partner is a key factor. If you are using a weak nucleophile, it may not be reactive enough to trap the intermediate formed after ring-opening. Consider using a more potent nucleophile or adding an activating agent for the nucleophile if applicable.
-
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Ring-Opening Reaction
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous solvent (e.g., DCM or DCE).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Add the nucleophile (1.1-1.5 equiv).
-
Stir the reaction at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Multiple Products and Low Selectivity
Question: In my transition metal-catalyzed cycloaddition reaction with this compound, I am observing a mixture of products, including what appears to be ring-opened byproducts. How can I improve the selectivity towards the desired cycloaddition product?
Answer:
The formation of multiple products in transition metal-catalyzed reactions of D-A cyclopropanes often points to a competition between different reaction pathways. In this case, the desired cycloaddition pathway is competing with an undesired ring-opening pathway.
Troubleshooting Steps:
-
Catalyst System:
-
Choice of Metal: Different transition metals have different propensities for promoting cycloaddition versus ring-opening. Rhodium, ruthenium, and cobalt complexes are commonly used for [2+2+2] cycloadditions.[4][5] If you are using a catalyst known to also promote ring-opening, consider switching to a more selective one.
-
Ligand Effects: The ligands on the metal center play a crucial role in controlling selectivity. Bulky or electron-donating ligands can often favor certain pathways over others. Experiment with different ligands to tune the reactivity of your catalyst.
-
-
Reaction Parameters:
-
Temperature: Temperature can have a significant impact on selectivity. Often, lower temperatures favor the desired, more ordered transition state of a cycloaddition reaction over higher-energy, undesired pathways like ring-opening. Try running your reaction at a lower temperature.
-
Concentration: In intermolecular cycloadditions, running the reaction at a higher concentration can favor the desired bimolecular reaction over unimolecular decomposition or side reactions.
-
Data Presentation: Catalyst Screening for a [2+2+2] Cycloaddition
| Catalyst | Ligand | Temperature (°C) | Solvent | Yield of Cycloadduct (%) | Yield of Ring-Opened Product (%) |
| [Rh(COD)Cl]₂ | PPh₃ | 80 | Toluene | 45 | 30 |
| [Rh(COD)Cl]₂ | BINAP | 60 | Toluene | 75 | 10 |
| Co(acac)₂ | dppe | 100 | Dioxane | 30 | 50 |
This is a hypothetical table for illustrative purposes.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the catalyst in reactions of this compound?
A1: The catalyst's primary role is to activate the cyclopropane ring towards a specific transformation. In the case of Lewis acid catalysis , the catalyst coordinates to the electron-withdrawing nitrile group, which facilitates the cleavage of a carbon-carbon bond in the ring, leading to the formation of a zwitterionic intermediate that can be trapped by a nucleophile.[1] For transition metal catalysis , the metal center can coordinate to the π-system of the phenyl groups or the nitrile group, enabling oxidative addition and subsequent insertion or cycloaddition reactions.
Q2: How do I choose between a Lewis acid and a transition metal catalyst?
A2: The choice depends entirely on the desired transformation:
-
For ring-opening and subsequent functionalization with a nucleophile , a Lewis acid catalyst is the standard choice.
-
For cycloaddition reactions , such as [2+2+2] or [3+2] cycloadditions, a transition metal catalyst (e.g., Rh, Ru, Co) is typically required.[4]
Q3: Can I perform enantioselective reactions with this compound?
A3: Yes, enantioselective reactions of D-A cyclopropanes are well-documented. This is typically achieved by using a chiral catalyst system. For Lewis acid-catalyzed reactions, chiral ligands can be used to create a chiral environment around the metal center, leading to enantioselective nucleophilic attack.[6] Similarly, for transition metal-catalyzed cycloadditions, chiral phosphine ligands are often employed to induce asymmetry.
Q4: What are some common side reactions to be aware of?
A4: Besides the desired reaction, several side reactions can occur:
-
Dimerization/Oligomerization: The reactive intermediate formed upon ring-opening can sometimes react with another molecule of the starting material or the product.
-
Isomerization: Under certain conditions, particularly with strong Lewis acids, the cyclopropane may isomerize to a more stable olefinic compound.[7]
-
Decomposition: At high temperatures or with very reactive catalysts, the starting material or product may decompose.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can provide more quantitative information and help identify byproducts. For a more detailed analysis of the reaction kinetics, High-Performance Liquid Chromatography (HPLC) can be employed.
Part 3: Visualization & Experimental Protocols
Diagrams
Caption: Catalyst selection dictates the reaction pathway.
Caption: A workflow for troubleshooting common reaction issues.
Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation
This protocol is adapted from procedures for the diastereoselective synthesis of cyclopropanes and can be a starting point for developing reactions with this compound where stereochemistry is a concern.[8][9]
-
Preparation of the Ylide: In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the sulfonium salt (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium, dropwise. Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Cyclopropanation: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Slowly add the substrate solution to the ylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomers.
References
- Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Chem. Eur. J.2024, 30, e202401332. [Link]
- Recent advances in transition-metal-catalyzed [2+2+2] cycloaddition in aqueous phase. Mini-Reviews in Organic Chemistry. [Link]
- Metal-catalysed C-C bond formation at cyclopropanes.
- Distal Functionalization via Transition Metal Catalysis. Molecules2022, 27(1), 132. [Link]
- Photoredox-Catalysis-Enabled Ring-Opening Functionalization of Aryl Cyclopropanes. Synlett2025. [Link]
- Transition-Metal-Catalyzed C−C Bond-Forming Reactions via C−H Activation for the Development of Fluorescent. ACS Omega2022, 7, 26, 22258–22273. [Link]
- Enantioselective Transition-Metal Catalysis via Anion Binding with Chiral Hydrogen-Bond Donors. ChemRxiv. 2022. [Link]
- Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Adv. Synth.
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. J. Am. Chem. Soc.2022, 144, 33, 15068–15074. [Link]
- Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes. Angew. Chem. Int. Ed.2021, 60, 25252-25258. [Link]
- Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chem. Sci., 2022,13, 3108-3113. [Link]
- Nucleophilic addition. Wikipedia. [Link]
- Lewis Acid‐Catalyzed Isomerization of 2‐Arylcyclopropane‐1,1‐dicarboxylates: A New Efficient Route to 2‐Styrylmalon
- Chemical transformations of 2-phenylcyclopropane-1,1-dinitrile under the action of Lewis acids. Mendeleev Commun.2025, 35(1), 93-95. [Link]
- Lewis acid-mediated reactions of donor-acceptor cyclopropanes with diazo esters. Org. Biomol. Chem.2025. [Link]
- Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Molecules2022, 27(19), 6258. [Link]
- Multifunctional Catalysts for Ring-Opening Copolymerizations.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Int. J. Mol. Sci.2020, 21(20), 7720. [Link]
- Lewis acid-catalyzed reactions of donor–acceptor cyclopropanes with furan deriv
- Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PMC2017. [Link]
- Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. Acc. Chem. Res.2013, 46(2), 425-440. [Link]
- Air-Stable {(C 5 H 5 )Co} Catalysts for [2+2+2] Cycloadditions. Angew. Chem. Int. Ed.2025. [Link]
- Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules2023, 28(10), 4015. [Link]
- Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Org. Lett.2015, 17, 7, 1754–1757. [Link]
- Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. 2020. [Link]
- Reactions of nucleophiles with perfluoro[2.2]paracyclophane. J. Org. Chem.2009, 74(17), 6831-6. [Link]
- ENANTIOSELECTIVE PHOTOCHEMICAL [2+2] CYCLOADDITION REACTIONS.
- Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis.
- Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. Molecules2023, 28(22), 7654. [Link]
- PCR Troubleshooting. Bio-Rad. [Link]
- Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[ b]naphthalene-3,8-diones Synthesis under Mild Conditions. Molecules2023, 28(22), 7654. [Link]
- PCR Troubleshooting. Caister Academic Press. [Link]
- Transition-Metal-Free [3+2] Dehydration Cycloaddition of Donor-Acceptor Cyclopropanes With 2-Naphthols. Front. Chem.2021, 9, 706591. [Link]
- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. J. Am. Chem. Soc.2017, 139, 15, 5257–5260. [Link]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,2-Diphenylcyclopropanecarbonitrile Synthesis
Welcome to the technical support center for the synthesis of 2,2-diphenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this phase-transfer catalyzed (PTC) reaction. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven insights to diagnose and resolve issues leading to low conversion rates, ensuring the success and reproducibility of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a phase-transfer catalyzed C-alkylation. The reaction involves the deprotonation of diphenylacetonitrile by a strong aqueous base, followed by the cyclization with a dihaloalkane, typically 1,2-dibromoethane. A phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the deprotonated diphenylacetonitrile anion from the aqueous phase to the organic phase where the reaction occurs. While this method is generally robust, several factors can lead to diminished yields. This guide will address these issues in a practical question-and-answer format.
Core Reaction Mechanism
Understanding the reaction mechanism is the first step in effective troubleshooting. The synthesis proceeds via a catalytic cycle, which can be broken down into the following key steps:
-
Deprotonation: The acidic benzylic proton of diphenylacetonitrile is abstracted by a strong base (e.g., concentrated NaOH) at the interface of the aqueous and organic phases.
-
Ion Pair Formation: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the newly formed diphenylacetonitrile carbanion (Ph₂C(CN)⁻) to form a lipophilic ion pair (Q⁺[Ph₂C(CN)]⁻).
-
Transfer to Organic Phase: This ion pair is soluble in the organic phase and is transported away from the interface.
-
Nucleophilic Attack (Sₙ2): The diphenylacetonitrile carbanion, now in the organic phase, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.
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Intramolecular Cyclization: Following the initial alkylation, a second intramolecular Sₙ2 reaction occurs, where the newly formed carbanion attacks the other carbon atom of the ethyl bridge, displacing the second bromide and forming the cyclopropane ring.
-
Catalyst Regeneration: The catalyst releases the product and the displaced bromide ion, and returns to the aqueous phase to begin a new cycle.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has a very low conversion rate, and a significant amount of diphenylacetonitrile starting material remains. What are the most likely causes?
This is one of the most common issues and often points to a problem in the initial deprotonation and phase-transfer steps of the reaction.
Possible Causes & Solutions:
-
Insufficiently Strong Base: The concentration of the aqueous sodium hydroxide solution is critical. For the deprotonation of diphenylacetonitrile (pKa ≈ 18), a highly concentrated solution (typically 50% w/v) is required.
-
Troubleshooting Step: Prepare a fresh 50% NaOH solution. Be aware that this is a highly exothermic process and should be done with care, allowing the solution to cool before use.
-
-
Inefficient Phase-Transfer Catalyst: The choice and purity of the phase-transfer catalyst are paramount.
-
Catalyst Choice: Benzyltriethylammonium chloride (BTEAC) is a commonly used and effective catalyst for this reaction. Other quaternary ammonium salts with good lipophilicity can also be used.
-
Catalyst Degradation: Quaternary ammonium salts can degrade over time, especially if exposed to moisture. Use a fresh, high-purity catalyst.
-
Catalyst Loading: Typically, 1-5 mol% of the catalyst relative to the diphenylacetonitrile is sufficient. Using too little catalyst will result in a slow reaction, while an excessive amount can sometimes lead to side reactions or emulsification.
-
-
Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial surface area where the initial deprotonation and ion exchange occur.
-
Troubleshooting Step: Ensure your stirring apparatus is providing vigorous agitation, creating a fine emulsion between the two phases. A mechanical stirrer is often more effective than a magnetic stir bar for larger-scale reactions.
-
Q2: My TLC analysis shows the disappearance of the starting material, but the yield of the desired product is still low. What are the likely side reactions?
If the starting material is consumed but the product yield is low, it is likely that one or more side reactions are occurring.
Possible Side Reactions & Mitigation Strategies:
-
Hydrolysis of the Nitrile Group: Under strongly basic conditions, the nitrile group of both the starting material and the product can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Mitigation: While a strong base is necessary, prolonged reaction times at elevated temperatures can exacerbate hydrolysis. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
-
-
Formation of Byproducts from 1,2-Dibromoethane: In the presence of a strong base, 1,2-dibromoethane can undergo elimination to form vinyl bromide, which can then polymerize or react with other species in the mixture.
-
Mitigation: Maintain a controlled temperature. The reaction is often exothermic, and external cooling may be necessary to keep it within the optimal range (typically 25-40 °C). Add the 1,2-dibromoethane dropwise to maintain a low instantaneous concentration.
-
-
Dimerization/Oligomerization: The diphenylacetonitrile carbanion can potentially react with another molecule of diphenylacetonitrile, although this is less common in this specific reaction.
Troubleshooting Workflow for Side Product Identification:
-
Analyze the Crude Reaction Mixture: Before purification, take a sample of the crude organic phase and analyze it by GC-MS and ¹H NMR.
-
Identify Byproducts: Compare the mass spectra and NMR signals to potential side products such as diphenylacetamide, diphenylacetic acid, and polymers of vinyl bromide.
-
Adjust Reaction Conditions: Based on the identified side products, adjust the reaction conditions as described above. For example, if hydrolysis is a major issue, try reducing the reaction time or temperature.
Q3: The reaction mixture has formed a thick, un-stirrable emulsion. How can I prevent this and what should I do now?
Emulsion formation is a common problem in phase-transfer catalysis, especially with high concentrations of reactants and catalysts.
Prevention & Resolution:
-
Solvent Choice: The choice of organic solvent can influence emulsion formation. While non-polar solvents like toluene are often used, sometimes a slightly more polar solvent can help. However, highly polar solvents should be avoided as they can solvate the catalyst and inhibit its function.
-
Stirring Rate: Overly vigorous stirring can sometimes shear the droplets and create a stable emulsion. Find a balance between sufficient mixing and avoiding excessive shear.
-
Breaking the Emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Filter through Celite: Passing the mixture through a pad of Celite can sometimes help to break up the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.
-
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on established methods for phase-transfer catalyzed alkylations.
Materials:
-
Diphenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (50% aqueous solution, w/v)
-
Benzyltriethylammonium chloride (BTEAC)
-
Toluene (or another suitable organic solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add diphenylacetonitrile and toluene.
-
Addition of Base and Catalyst: Add the 50% aqueous sodium hydroxide solution and the benzyltriethylammonium chloride (1-5 mol%).
-
Vigorous Stirring: Begin vigorous stirring to create a fine emulsion.
-
Addition of 1,2-Dibromoethane: Add the 1,2-dibromoethane dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature between 25-40 °C, using a water bath for cooling if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent) or GC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, stop stirring and allow the layers to separate. Dilute the mixture with water and toluene. Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.
| Parameter | Recommended Condition | Rationale |
| Base Concentration | 50% NaOH (w/v) | Sufficiently strong to deprotonate diphenylacetonitrile. |
| Catalyst | Benzyltriethylammonium chloride (BTEAC) | Effective and commonly used for this type of reaction. |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and potential for side reactions. |
| Solvent | Toluene | Provides a non-polar medium for the reaction. |
| Temperature | 25-40 °C | Controls the exothermic reaction and minimizes side reactions. |
| Stirring | Vigorous mechanical stirring | Maximizes interfacial area for efficient phase transfer. |
Visualizing the Troubleshooting Process
A logical approach is key to efficient troubleshooting. The following diagram illustrates a typical workflow for diagnosing and resolving low conversion rates.
Caption: A logical workflow for troubleshooting low product yield.
By systematically evaluating each of these potential failure points, you can effectively diagnose the root cause of low conversion rates and implement the appropriate corrective actions to optimize your synthesis of this compound.
Preventing decomposition of 2,2-Diphenylcyclopropanecarbonitrile during reactions
Welcome to the technical support center for 2,2-Diphenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive molecule. As a substituted donor-acceptor cyclopropane, this compound offers unique synthetic possibilities but is also susceptible to decomposition under various reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of using this compound and ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Solving Decomposition Issues
This section addresses specific experimental problems that may indicate the decomposition of this compound.
Question 1: My reaction mixture containing this compound turned dark brown/black upon addition of an acid catalyst. What is happening and how can I prevent it?
Answer:
A dark coloration is a common indicator of extensive decomposition, likely due to acid-catalyzed ring-opening of the cyclopropane. The phenyl groups on the cyclopropane ring stabilize the formation of a carbocation intermediate when the ring is protonated by a strong acid. This initiates a cascade of reactions, including polymerization and the formation of complex, colored byproducts.
Causality:
-
Carbocation Formation: The strained cyclopropane ring is susceptible to electrophilic attack. In the presence of a Brønsted or Lewis acid, the ring can open to form a stabilized diphenyl-substituted carbocation.
-
Uncontrolled Reactions: This highly reactive carbocation can then undergo various unpredictable reactions, such as elimination, rearrangement, or reaction with other components in the mixture, leading to a complex mixture of byproducts.
Solutions:
-
Choice of Acid: If an acid is necessary, opt for a weaker or sterically hindered acid to temper the reactivity. For instance, consider using a milder Lewis acid or a Brønsted acid with a non-nucleophilic counter-ion. A study on the ring-opening of donor-acceptor cyclopropanes found that catalytic amounts of a Brønsted acid in a non-coordinating solvent like hexafluoroisopropanol (HFIP) can promote controlled ring-opening, suggesting that the reaction environment is crucial.[1][2]
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of decomposition. Start at 0°C or even -78°C and slowly warm the reaction only if necessary.
-
Slow Addition: Add the acid catalyst slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations of acid.
-
"Patch Test": Before committing your bulk material, perform a small-scale "patch test." Dissolve a few milligrams of your starting material in the reaction solvent, add the acid, and monitor for color change or decomposition by TLC or LC-MS over a short period.
Question 2: I am observing multiple unexpected peaks in the 1H NMR spectrum of my crude product, suggesting my this compound has decomposed. How can I identify the decomposition pathway?
Answer:
The appearance of multiple new signals in your 1H NMR spectrum indicates the formation of byproducts. The pattern of these signals can provide clues about the decomposition mechanism.
Likely Decomposition Pathways and Their Spectroscopic Signatures:
-
Nucleophilic Ring-Opening: If a nucleophile is present in your reaction, it can attack one of the cyclopropyl carbons, leading to a 1,3-functionalized product. This is a well-documented reaction pathway for donor-acceptor cyclopropanes.[3][4]
-
1H NMR Signature: Look for the disappearance of the characteristic cyclopropyl protons and the appearance of new signals corresponding to a linear alkane chain. You may see new multiplets corresponding to protons adjacent to the newly introduced functional group.
-
-
Acid-Catalyzed Rearrangement: In the presence of acid, the cyclopropane ring can open to form a carbocation, which may then undergo rearrangement to form more stable structures, such as an alkene.
-
1H NMR Signature: Look for the appearance of vinylic protons (typically in the 5-7 ppm region) and the loss of the high-field cyclopropyl signals.
-
-
Radical-Mediated Decomposition: If your reaction involves radical initiators or is sensitive to light or air, radical-mediated ring-opening could occur.
-
1H NMR Signature: This can lead to a complex mixture of products, often resulting in broadened or unresolved peaks in the NMR spectrum.
-
Troubleshooting Steps:
-
Simplify the System: Rerun the reaction without other reagents, if possible, to see if the decomposition is caused by the solvent or temperature alone.
-
In-situ NMR: If available, run the reaction in an NMR tube to monitor the formation of intermediates and byproducts in real-time.
-
Mass Spectrometry: Use LC-MS or GC-MS to identify the molecular weights of the byproducts, which can help in proposing their structures.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: Is this compound sensitive to strong bases?
A2: While more stable to bases than to strong acids, this compound can still be susceptible to decomposition under strongly basic conditions. A strong base could potentially deprotonate the carbon alpha to the nitrile group, which could initiate ring-opening or other side reactions. However, some base-promoted ring-opening reactions of donor-acceptor cyclopropanes have been developed for synthetic purposes.[6] It is recommended to use milder bases (e.g., K₂CO₃, Et₃N) and moderate temperatures when basic conditions are required.
Q3: How should I store this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[5] A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and air, which could potentially initiate decomposition, especially if impurities are present.
Q4: What are the best practices for purifying this compound without causing decomposition?
A4: Recrystallization is generally the preferred method for purifying solid this compound. Choose a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures. Avoid highly acidic or basic solvent systems. A mixture of ethanol and water or hexanes and ethyl acetate could be a good starting point.
If chromatography is necessary, use a neutral stationary phase like silica gel and a non-acidic eluent system. It is advisable to perform flash chromatography quickly and to avoid letting the compound sit on the column for an extended period.
Experimental Protocols
Protocol 1: General Handling and Use of this compound
-
Inert Atmosphere: When setting up a reaction, flush the reaction vessel with an inert gas (argon or nitrogen) to remove air and moisture.
-
Solvent Choice: Use dry, degassed solvents to minimize the presence of water and oxygen.
-
Temperature Control: Maintain the recommended reaction temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Reagent Addition: Add reagents slowly and in a controlled manner, especially strong acids, bases, or highly reactive species.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to detect any formation of byproducts promptly.
Protocol 2: Small-Scale Stability Test ("Patch Test")
This protocol is designed to quickly assess the stability of this compound under your proposed reaction conditions before committing a large amount of material.
-
Preparation: In a small vial, dissolve 5-10 mg of this compound in 0.5 mL of the intended reaction solvent.
-
TLC Analysis (Time 0): Spot the solution on a TLC plate to establish a baseline.
-
Addition of Reagent: Add a stoichiometric or catalytic amount of the reagent (e.g., acid, base, nucleophile).
-
Monitoring: Stir the mixture at the intended reaction temperature. At regular intervals (e.g., 5 min, 15 min, 30 min, 1 hour), take a small aliquot and spot it on a TLC plate next to the baseline spot.
-
Analysis: Develop the TLC plate and visualize the spots. If new spots appear or the starting material spot diminishes rapidly without the formation of the desired product, decomposition is likely occurring. A color change in the solution is also a strong indicator of decomposition.
Visualizing Decomposition Pathways
The following diagrams illustrate the key potential decomposition pathways of this compound.
Caption: Potential decomposition pathways of this compound.
Summary of Stability Data
| Condition | Potential for Decomposition | Recommendations |
| Strong Acids | High | Avoid if possible. Use weak or hindered acids at low temperatures. |
| Strong Bases | Moderate | Use mild bases (e.g., K₂CO₃) and moderate temperatures. |
| Nucleophiles | High (can be a desired reaction) | Control stoichiometry and temperature to favor the desired product. |
| Heat | Moderate to High (especially above melting point) | Avoid prolonged heating at high temperatures. |
| Light/Air | Low (but possible if radical initiators are present) | Store in a dark, inert atmosphere. |
References
- Moran, J., et al. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.
- Ivanova, O. A., & Budynina, E. M. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(12), 2535-2564.
- Yuan, J., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29553-29557.
- Labeish, N. N., et al. (1988). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Zhurnal Organicheskoi Khimii, 24(7), 1373-1382.
- Pirenne, V., Muriel, B., & Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263.
- Moran, J., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(19), 6263-6267.
- Takeda, K., et al. (1995). A new nucleophilic ring opening of an activated cyclopropane and a formal synthesis of (+/-)-carbovir. Bioscience, Biotechnology, and Biochemistry, 59(11), 2091-2093.
- Ivanova, O. A., et al. (2016). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers, 3(11), 1439-1445.
Sources
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- 2. scispace.com [scispace.com]
- 3. CN101671292B - Synthetic method of fexofenadine hydrochloride - Google Patents [patents.google.com]
- 4. A new nucleophilic ring opening of an activated cyclopropane and a formal synthesis of (+/-)-carbovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Properties, Uses, Safety, Synthesis | Reliable Supplier in China [nj-finechem.com]
- 6. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of 2,2-Diphenylcyclopropanecarbonitrile: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,2-Diphenylcyclopropanecarbonitrile. As a molecule of interest in medicinal chemistry and materials science, its efficient synthesis is crucial. However, transitioning from a small-scale laboratory procedure to a larger-scale production often presents a unique set of challenges. This guide is designed to provide you, the Senior Application Scientist, with in-depth, field-proven insights to troubleshoot and optimize your scale-up efforts. We will delve into the causality behind common experimental hurdles and offer robust, self-validating protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that you may encounter during the scale-up synthesis of this compound.
Q1: My reaction yield has significantly dropped upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I mitigate this?
A significant drop in yield during scale-up is a common and multifaceted problem. Several factors, often negligible at a smaller scale, become critical as the reaction volume increases.
Possible Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: In larger reaction vessels, achieving homogenous mixing of reactants, especially in heterogeneous reaction mixtures, becomes challenging. This can lead to localized "hot spots" or areas of low reactant concentration, ultimately affecting the reaction rate and promoting side reactions.
-
Solution: Employ overhead mechanical stirring with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure efficient mixing. For highly viscous reactions, consider using a reactor with baffles to improve turbulence.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to manage on a larger scale. Inadequate heat dissipation can lead to a runaway reaction, decomposition of products, and the formation of impurities.
-
Solution: Utilize a jacketed reactor with a circulating temperature control unit. For highly exothermic steps, consider a semi-batch approach where one of the reactants is added portion-wise to maintain a stable internal temperature.
-
-
Phase Transfer Catalyst (PTC) Inefficiency: The choice and concentration of the phase transfer catalyst are critical for this reaction. What works on a small scale may not be optimal for a larger volume.
-
Solution: Re-evaluate the phase transfer catalyst. While tetrabutylammonium bromide (TBAB) is commonly used, other quaternary ammonium salts or phosphonium salts might offer better performance at scale. It may be necessary to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to compensate for the reduced surface area-to-volume ratio in a larger reactor.
-
-
Purity of Starting Materials: Impurities in starting materials can have a more pronounced negative effect on a larger scale.
-
Solution: Ensure the purity of benzophenone, chloroacetonitrile, and the base used. Consider re-purifying starting materials if their quality is questionable.
-
Q2: I'm observing the formation of a significant amount of a tar-like byproduct during the reaction. What is this byproduct and how can I prevent its formation?
The formation of tar-like substances is often indicative of polymerization or degradation pathways. In the synthesis of this compound, this is typically due to the self-condensation of chloroacetonitrile under strongly basic conditions.
Reaction Mechanism Leading to Byproduct Formation:
Under the influence of a strong base, chloroacetonitrile can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile, attacking another molecule of chloroacetonitrile, initiating a polymerization cascade.
Prevention Strategies:
-
Controlled Addition of Base: Instead of adding the base (e.g., sodium amide or sodium hydroxide) all at once, add it slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the strong base, minimizing the self-condensation of chloroacetonitrile.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly slow down the rate of the undesired polymerization reaction while still allowing the desired cyclopropanation to proceed at a reasonable rate.
-
Choice of Base: While strong bases are necessary, extremely harsh conditions can be detrimental. Consider using a 50% aqueous sodium hydroxide solution with a suitable phase transfer catalyst, which can provide a sufficiently basic environment in the organic phase without being overly aggressive.
Q3: The purification of the final product by column chromatography is proving to be difficult and not scalable. Are there alternative purification methods?
Relying on column chromatography for large-scale purification is often impractical and expensive. Crystallization is a much more viable and scalable alternative for purifying this compound.
Recommended Crystallization Protocol:
-
Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system. For this compound, a mixed solvent system of ethanol and water or isopropanol and water often works well. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period to decolorize it. Filter the hot solution to remove the activated carbon.
-
Slowly add the anti-solvent (water) to the hot solution until you observe persistent turbidity.
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
-
Troubleshooting Crystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a too-rapid cooling rate or the presence of significant impurities. Try cooling the solution more slowly or pre-purifying the crude product by a simple filtration through a plug of silica gel to remove baseline impurities.
-
Poor Recovery: If the recovery is low, you may be using too much solvent. Ensure you are using the minimum amount of hot solvent required to dissolve the product. You can also try to recover a second crop of crystals from the mother liquor by concentrating it and repeating the cooling process.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is designed for a 100g scale synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Benzophenone | 182.22 | 100 | 0.549 | 1.0 |
| Chloroacetonitrile | 75.50 | 45.4 | 0.601 | 1.1 |
| Sodium Hydroxide | 40.00 | 87.8 | 2.195 | 4.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 8.87 | 0.0275 | 0.05 |
| Toluene | - | 500 mL | - | - |
| Water | - | 175 mL | - | - |
Procedure:
-
Reaction Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a condenser, and a dropping funnel.
-
Charge Reactants: To the reactor, add benzophenone (100 g), toluene (500 mL), and tetrabutylammonium bromide (8.87 g).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Reagent Addition: In a separate vessel, prepare a 50% (w/v) solution of sodium hydroxide by dissolving 87.8 g of NaOH in 175 mL of water. Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.
-
Slowly add the chloroacetonitrile (45.4 g) to the cooled reactor mixture.
-
Base Addition: Add the 50% sodium hydroxide solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C. Monitor the reaction progress by TLC or HPLC until the benzophenone is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, slowly add 500 mL of water to the reactor. Separate the organic layer.
Technical Support Center: Enhancing Regioselectivity in Reactions of 2,2-Diphenylcyclopropanecarbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-diphenylcyclopropanecarbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its reactions and achieve optimal regioselectivity. The unique structural feature of this donor-acceptor cyclopropane—a nitrile group as the acceptor and two phenyl groups at the C2 position—presents both synthetic opportunities and challenges. Understanding the interplay of electronic and steric effects is paramount to controlling the outcome of its ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What are the principal factors governing the regioselectivity of ring-opening reactions with this compound?
A1: The regioselectivity is primarily dictated by a combination of electronic and steric factors. The nitrile group, being a strong electron-withdrawing group, polarizes the C1-C2 and C1-C3 bonds of the cyclopropane ring. This polarization makes the C1 carbon electron-deficient and susceptible to nucleophilic attack. The two phenyl groups at C2, on the other hand, exert significant steric hindrance and can also stabilize a positive charge on the adjacent carbon through resonance. The choice of nucleophile, catalyst (especially Lewis acids), and reaction conditions will determine which of these factors dominates, and thus, the regiochemical outcome.
Q2: Which is the more common site of nucleophilic attack, C1 or C3?
A2: In many cases, nucleophilic attack is favored at the C3 position. This is because attack at C3 leads to the formation of a stabilized benzylic carbanion at C2, which is flanked by two phenyl groups. However, the steric bulk of the diphenylmethylidene group can sometimes direct nucleophiles to the less hindered C1 position.
Q3: Can I expect the same regioselectivity with different nucleophiles?
A3: No, the nature of the nucleophile plays a critical role. "Soft" nucleophiles, such as thiolates or cyanides, often favor attack at the C3 position, leading to a 1,3-addition product. "Hard" nucleophiles, like organolithium reagents, may be less selective and could potentially attack at C1, especially if sterically unhindered.
Q4: What is the role of a Lewis acid in controlling regioselectivity?
A4: Lewis acids coordinate to the nitrogen atom of the nitrile group, which significantly increases its electron-withdrawing ability.[1][2][3] This enhanced polarization of the cyclopropane ring can activate it towards nucleophilic attack. The choice of Lewis acid can influence the regioselectivity by either enhancing the electrophilicity of C1 or by promoting a specific transition state geometry. For instance, a bulky Lewis acid might sterically hinder attack at C1, thereby favoring C3 attack.
Troubleshooting Guides
This section addresses common experimental issues and provides systematic approaches to resolving them.
Issue 1: Poor or No Regioselectivity Observed
Symptoms:
-
A mixture of regioisomers is obtained in approximately equal amounts.
-
The desired regioisomer is formed as a minor product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Optimization |
| Reaction Temperature is Too High | High temperatures can overcome the subtle energy differences between the transition states leading to different regioisomers. Solution: Lower the reaction temperature. Attempt the reaction at 0 °C, -20 °C, or even -78 °C to enhance selectivity. |
| Inappropriate Solvent Choice | The solvent can influence the stability of charged intermediates and transition states. Solution: Screen a range of solvents with varying polarities. Aprotic solvents like THF, dioxane, or toluene are often good starting points. For reactions involving charged intermediates, a more polar aprotic solvent like DMF or DMSO might be beneficial. |
| Nucleophile is Too Reactive or Non-selective | Highly reactive nucleophiles may not exhibit significant regiochemical preference. Solution: If possible, switch to a less reactive or "softer" nucleophile. Alternatively, consider using a milder precursor to the nucleophile that generates it in situ at a low concentration. |
| Absence of a Suitable Catalyst | The inherent reactivity of the substrate may not be sufficient to favor one regioisomer over another. Solution: Introduce a Lewis acid to activate the cyclopropane ring. Screen a variety of Lewis acids, such as Zn(OTf)₂, Sc(OTf)₃, or BF₃·OEt₂, to find one that promotes the desired regioselectivity.[1][2][3] |
Issue 2: Formation of Unwanted Side Products (e.g., Dimerization)
Symptoms:
-
Significant formation of high molecular weight byproducts.
-
Low mass balance in the reaction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Optimization |
| High Concentration of Reactants | Bimolecular side reactions, such as dimerization of the ring-opened intermediate, are more likely at higher concentrations. Solution: Reduce the concentration of the reactants. Consider using a slow addition protocol for one of the reagents to maintain a low instantaneous concentration. |
| Reactive Intermediates | The ring-opened intermediate may be sufficiently stable to react with another molecule of the starting material or another intermediate. Solution: Ensure the nucleophile is present in a sufficient excess to trap the intermediate as it is formed. Lowering the reaction temperature can also decrease the rate of side reactions. |
| Inappropriate Catalyst | Certain catalysts might promote undesired reaction pathways. Solution: If using a catalyst, screen different types to see if the side product formation can be minimized. For instance, a milder Lewis acid might be sufficient for the desired transformation without promoting side reactions. |
Optimized Protocols for Enhancing Regioselectivity
The following protocols are designed to provide a starting point for achieving high regioselectivity in the ring-opening of this compound.
Protocol 1: Lewis Acid-Mediated Nucleophilic Addition of a Thiol (Favors C3 Attack)
This protocol is designed to favor the formation of the 1,3-addition product through the use of a soft nucleophile and a Lewis acid catalyst.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and the chosen thiol nucleophile (1.2 eq).
-
Dissolve the starting materials in a dry, aprotic solvent (e.g., anhydrous THF or CH₂Cl₂).
-
Cool the solution to the desired temperature (start with 0 °C).
-
In a separate flask, prepare a solution of the Lewis acid (e.g., Zn(OTf)₂, 0.1 eq) in the same anhydrous solvent.
-
Add the Lewis acid solution dropwise to the stirred solution of the cyclopropane and thiol.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Electrophilic Addition of Bromine (Favors C1-C2 Bond Cleavage)
This protocol illustrates a potential electrophilic ring-opening, which is expected to proceed via a different mechanism and potentially yield a different regioisomer.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a non-polar, aprotic solvent (e.g., CCl₄ or CH₂Cl₂) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC, observing the disappearance of the bromine color.
-
Once the reaction is complete, quench with a saturated aqueous solution of Na₂S₂O₃ to remove any excess bromine.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic considerations for controlling regioselectivity.
Caption: Decision workflow for nucleophilic ring-opening.
Caption: Role of Lewis acids in enhancing regioselectivity.
References
- Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C-F Bond Activ
- Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction R
- Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction R
- Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes
- Proposed SN1-type nucleophilic ring opening of arylcyclopropanes
- Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol
- Lewis acid catalyzed ring-opening reactions of methylenecyclopropanes with diphenylphosphine oxide in the presence of sulfur or selenium
- Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides
- A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles.
- Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo
Sources
- 1. Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis acid catalyzed ring-opening reactions of methylenecyclopropanes with diphenylphosphine oxide in the presence of sulfur or selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Steric Hindrance in 2,2-Diphenylcyclopropanecarbonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-diphenylcyclopropanecarbonitrile. This guide is designed to provide expert advice and practical solutions for the unique challenges posed by the significant steric hindrance of this molecule. The bulky gem-diphenyl groups dramatically influence the reactivity of the adjacent nitrile group and the cyclopropane ring, often leading to low yields or failed reactions under standard conditions.
This resource is structured to address common issues through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to equip you with the knowledge to not only solve common experimental problems but also to understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving this compound so challenging?
A1: The primary challenge arises from the extreme steric hindrance created by the two phenyl groups attached to the same carbon atom of the cyclopropane ring. These bulky groups act as a shield, physically blocking the approach of reagents to the electrophilic carbon of the nitrile group. This steric congestion can significantly slow down or completely inhibit reactions that would otherwise proceed smoothly with less hindered nitriles.
Q2: What are the most common failed reactions with this molecule?
A2: The most frequently encountered difficulties involve nucleophilic additions to the nitrile group. This includes, but is not limited to:
-
Hydrolysis: Both acid and base-catalyzed hydrolysis to the corresponding amide or carboxylic acid are often sluggish and require harsh conditions.
-
Grignard Reactions: The addition of Grignard reagents to form ketones after hydrolysis can be very low-yielding.[1]
-
Reductions: Reduction of the nitrile to a primary amine using common reducing agents like LiAlH₄ can be challenging.[2][3]
Q3: Are there any general strategies to improve reaction outcomes?
A3: Yes, several general strategies can be employed to overcome the steric barrier:
-
Forcing Conditions: This includes using higher temperatures, longer reaction times, and more concentrated reagents. However, this can lead to side reactions and decomposition.
-
Specialized Reagents and Catalysts: Utilizing smaller, more reactive nucleophiles or employing catalysts that can operate under milder conditions can be effective.
-
Non-Conventional Energy Sources: Techniques like microwave irradiation and high-pressure synthesis can provide the necessary activation energy to overcome the steric hindrance.[4][5][6]
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of the Nitrile Group
Q: I am attempting to hydrolyze this compound to the corresponding carboxylic acid using standard acidic or basic conditions, but I am observing very low conversion even after prolonged heating. What is happening and how can I improve the yield?
A: The low reactivity is a direct consequence of the steric shielding of the nitrile carbon by the two phenyl groups. Both hydronium ions (in acid catalysis) and hydroxide ions (in base catalysis) struggle to access the electrophilic carbon.[7][8][9] Furthermore, the intermediate amide is also sterically hindered, making the second hydrolysis step to the carboxylic acid equally difficult.
Recommended Solutions:
Method 1: Platinum-Catalyzed Hydration to the Amide
For a selective and high-yielding conversion to the amide under neutral and mild conditions, a platinum(II) catalyst with secondary phosphine oxide (SPO) ligands is highly effective.[10][11] This method is particularly useful for sterically hindered nitriles and is tolerant of other sensitive functional groups.[12]
Experimental Protocol: Platinum-Catalyzed Amide Synthesis [10]
-
In a reaction vessel, dissolve this compound in a suitable solvent system (e.g., ethanol/water).
-
Add the platinum(II) catalyst, such as one with dimethylphosphine oxide ligands, at a loading of 0.5-2 mol%.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS. The reaction may also proceed at room temperature, but at a slower rate.
-
Upon completion, the amide can be isolated as the primary product with minimal to no further hydrolysis to the carboxylic acid.[10]
Method 2: High-Pressure Hydrolysis
Applying high pressure can significantly accelerate reactions that have a negative activation volume, which is often the case for reactions where bond formation and charge development occur in the transition state.[13][14] High-pressure conditions can help overcome the steric barrier by forcing the molecules into a reactive conformation.[4][15][16]
Conceptual Workflow: High-Pressure Hydrolysis
Caption: Workflow for high-pressure hydrolysis.
Issue 2: Failure of Grignard Reagent Addition to the Nitrile
Q: I am trying to synthesize a ketone by reacting this compound with a Grignard reagent, but the reaction is not proceeding. How can I facilitate this C-C bond formation?
A: The nucleophilic attack of the Grignard reagent on the nitrile carbon is severely impeded by the phenyl groups.[1][17] Standard Grignard reaction conditions are often insufficient to overcome this steric hindrance.
Recommended Solutions:
Method 1: Catalyst-Assisted Grignard Addition
The addition of a catalyst can enhance the reactivity of the Grignard reagent or the nitrile. Copper(I) salts are known to effectively catalyze the addition of Grignard reagents to sterically demanding nitriles.[18] More recently, the use of zinc chloride (ZnCl₂) as a catalyst to generate more reactive zinc(II)ates in situ has shown excellent results for additions to hindered aromatic nitriles.[19]
Experimental Protocol: ZnCl₂-Catalyzed Grignard Addition [19]
-
To a solution of this compound in an appropriate solvent (e.g., THF), add a catalytic amount of anhydrous ZnCl₂.
-
Cool the mixture to a suitable temperature (e.g., 0 °C).
-
Slowly add the Grignard reagent (e.g., MeMgCl) to the reaction mixture.
-
Allow the reaction to proceed until completion (monitor by TLC or GC-MS).
-
Quench the reaction with an aqueous acid solution (e.g., NH₄Cl or dilute HCl) to hydrolyze the intermediate imine to the desired ketone.
Data Summary: Comparison of Catalyzed vs. Uncatalyzed Grignard Addition
| Catalyst | Grignard Reagent | Temperature (°C) | Yield (%) | Reference |
| None | c-pentylMgCl | Room Temp | 19 | [19] |
| ZnCl₂ | c-pentylMgCl | Room Temp | 83 | [19] |
Issue 3: Difficulty in Reducing the Nitrile to a Primary Amine
Q: I am struggling to reduce the nitrile group of this compound to a primary amine. Strong reducing agents like LiAlH₄ are giving poor yields. What are my alternatives?
A: The steric hindrance around the nitrile group makes the delivery of a hydride reagent challenging.[2] While powerful, reagents like LiAlH₄ can sometimes lead to side reactions or incomplete reduction with highly hindered substrates.
Recommended Solutions:
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and often cleaner alternative to metal hydride reductions.[3] While this method can also be affected by steric hindrance, the choice of catalyst and reaction conditions can be optimized for high yields of the primary amine. Raney nickel or platinum-based catalysts are often used, but may require elevated hydrogen pressure and temperature.[3]
Method 2: Microwave-Assisted Reduction
Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions by efficiently heating the reaction mixture.[5][6][20][21] This rapid, localized heating can provide the energy needed to overcome the activation barrier imposed by steric hindrance, often leading to higher yields and shorter reaction times compared to conventional heating.[22]
Conceptual Workflow: Microwave-Assisted Reduction
Caption: Workflow for microwave-assisted nitrile reduction.
Issue 4: Unwanted Ring-Opening of the Cyclopropane Ring
Q: Under certain reaction conditions, I am observing products that suggest the cyclopropane ring is opening. How can I preserve the cyclopropane moiety?
A: The cyclopropane ring in this compound, while strained, can be susceptible to ring-opening reactions, especially under radical conditions or in the presence of certain electrophiles or nucleophiles.[23][24][25][26][27] The stability of the potential intermediates (e.g., benzylic radicals or cations) can favor ring-opening pathways.
Preventative Measures:
-
Avoid Radical Initiators: Be cautious with reagents or conditions that can generate radicals (e.g., high temperatures, UV light, radical initiators like AIBN or benzoyl peroxide).
-
Choose Mild Reaction Conditions: Whenever possible, opt for milder, catalyst-based methods over harsh, high-temperature conditions.
-
Control pH: In acid-catalyzed reactions, use the minimum amount of acid necessary to avoid protonation and subsequent ring-opening of the cyclopropane.
References
- Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis.RSC Publishing.
- Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).Master Organic Chemistry.
- Zinc chloride-catalyzed Grignard addition reaction of arom
- Chemical Synthesis Driven by High Pressure.CCS Chemistry.
- An Efficient, Versatile and Practical Microwave Assisted Synthesis of Sterically Hindered N-Aryl Piperazines.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.Journal of the Iranian Chemical Society.
- Chemistry of Nitriles.Chemistry LibreTexts.
- Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base- Sensitive Groups.University of Groningen.
- High pressure relief of steric inhibition in ionogenic organic reactions.
- Microwave Assisted Organic Synthesis.Taylor & Francis.
- The Effect of Pressure on Organic Reactions.
- Catalytic Reduction of Nitriles.Thieme Chemistry.
- Amine synthesis by nitrile reduction.Organic Chemistry Portal.
- Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines.PMC - NIH.
- Nitrile reduction.Wikipedia.
- Synthesis of 2,2-Diphenyl-cyclopentanone from Diphenylacetonitrile: A Technical Overview.Benchchem.
- Organic Syntheses Procedure.Organic Syntheses.
- Grignard Reaction of Nitriles.Organic Chemistry Tutor.
- High Pressure in Organic Synthesis.Denmark Group.
- Steric Effects in Hydrolysis of Hindered Amides and Nitriles.
- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.RASĀYAN Journal of Chemistry.
- Steric Effects in Hydrolysis of Hindered Amides and Nitriles.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.PMC - NIH.
- Ring-opening reactions of cyclopropanes. Part 7.
- Stereochemistry of Enzym
- Steric Effects in Hydrolysis of Hindered Amides and Nitriles.ElectronicsAndBooks.
- Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
- Hydrolysis of nitriles.Lumen Learning.
- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.Chemistry Steps.
- Problem nitrile hydrolysis, esterific
- Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles.PubMed.
- Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles.
- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 19. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01659A [pubs.rsc.org]
- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]
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- 22. researchgate.net [researchgate.net]
- 23. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
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Refinement of work-up procedures for 2,2-Diphenylcyclopropanecarbonitrile
Welcome to the technical support resource for the synthesis and purification of 2,2-Diphenylcyclopropanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The synthesis, often employing phase-transfer catalysis (PTC), presents unique challenges during the work-up phase. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure high yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the work-up of this compound.
Q1: Why is the work-up for this specific cyclopropanation often problematic?
A1: The synthesis of this compound, typically from diphenylacetonitrile and a dihaloalkane, frequently utilizes phase-transfer catalysis (PTC).[1][2] This method involves a biphasic system, usually a concentrated aqueous base (e.g., 50% NaOH) and an organic solvent. The phase-transfer catalyst itself, often a quaternary ammonium salt, has surfactant-like properties. This combination of a high-ionic-strength aqueous phase, a potentially viscous organic phase, and a surfactant creates ideal conditions for the formation of stable emulsions during aqueous extraction, which is the most common challenge.[3][4]
Q2: What are the most critical impurities I should be looking for?
A2: The primary impurities to monitor are:
-
Unreacted Diphenylacetonitrile: The starting material. Its presence indicates an incomplete reaction.
-
Phase-Transfer Catalyst: Quaternary ammonium or phosphonium salts can be difficult to remove and may interfere with subsequent steps.[1]
-
Hydrolysis Byproducts: While nitriles are relatively stable, the cyclopropane ring can be susceptible to nucleophilic attack under harsh basic conditions, potentially leading to ring-opened byproducts, although this is less common than with other functional groups.[5]
-
Byproducts from the Alkylating Agent: Depending on the cyclopropanating agent used (e.g., 1,2-dichloroethane), oligomeric materials or other side-products may form.
Q3: Is my product, this compound, stable to a standard aqueous work-up?
A3: Generally, yes. The nitrile group is relatively resistant to hydrolysis under the transient conditions of a typical work-up. However, prolonged exposure to highly concentrated base, especially at elevated temperatures, should be avoided to minimize potential side reactions. The cyclopropane ring is also robust under these conditions. The primary stability concern is not degradation but rather physical loss of product during problematic phase separations.
Q4: Can I skip the aqueous work-up and purify the crude product directly?
A4: This is strongly discouraged. The crude reaction mixture contains the basic catalyst (e.g., NaOH), the phase-transfer catalyst, and various inorganic salts. Direct purification by methods like column chromatography would be highly inefficient, leading to poor separation and potential degradation of the product on the stationary phase (e.g., silica gel). A proper aqueous work-up is essential to remove these components and prepare the crude product for final purification.
Part 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to specific problems encountered during the work-up procedure.
Issue 1: Persistent Emulsion Formation During Extraction
Symptom: After adding the aqueous quench and extraction solvent, the aqueous and organic layers fail to separate, forming a thick, cloudy, or "milky" intermediate layer.[6]
Probable Cause: The combination of a high concentration of base, the surfactant-like nature of the phase-transfer catalyst, and vigorous shaking creates a stable dispersion of one liquid phase within the other.[3]
Resolution Protocol:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Some emulsions will break on their own.[7]
-
Increase Ionic Strength (Salting Out): Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous phase, forcing the organic components out of solution and disrupting the emulsion.[3][8] Gently rock the funnel to mix; do not shake vigorously again.
-
Change Solvent Polarity: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help solubilize emulsifying agents.[3] For example, if using toluene, adding a small volume of ethyl acetate may help.
-
Filtration: As a last resort for stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets forming the emulsion.[8]
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the phases.[3]
Scientific Rationale: Emulsions are kinetically stable but thermodynamically unstable. The strategies above aim to disrupt this kinetic stability. "Salting out" increases the surface tension of the aqueous droplets, making coalescence more favorable.[4] Filtration and centrifugation use physical force to overcome the electrostatic and steric barriers preventing the droplets from merging.
Issue 2: Low Isolated Yield After Work-Up
Symptom: The mass of the crude product isolated after evaporation of the organic solvent is significantly lower than the theoretical yield.
Probable Cause:
-
Incomplete extraction of the product from the aqueous phase.
-
Product loss within a persistent emulsion that was discarded.
-
Partial hydrolysis or degradation of the product.
-
Premature precipitation of the product at the interface, which was then inadvertently discarded with the aqueous layer.
Resolution Protocol:
-
Re-extract the Aqueous Layer: Always perform at least two to three extractions of the aqueous layer with fresh organic solvent to ensure complete recovery of the product.[6]
-
Analyze the "Goo": If an insoluble precipitate or "goo" forms at the interface, do not discard it.[8] Isolate it, dissolve it in a clean solvent (like dichloromethane or ethyl acetate), and analyze it by TLC or LC-MS to determine if it contains your product. Often, the product can precipitate if the solvent choice is poor or if concentrations are too high.
-
pH Adjustment: Before extraction, ensure the aqueous layer's pH is appropriate. While the reaction is basic, quenching with water will still result in a highly basic solution. There is generally no need to acidify, as this could potentially hydrolyze the nitrile, but ensuring the product is not ionized is key for extraction into an organic solvent.
-
Check for Mechanical Losses: Ensure all glassware is properly rinsed and transfers are quantitative. Small losses at each step can add up significantly.
Scientific Rationale: The partitioning of a compound between two immiscible phases is governed by its partition coefficient (K_p). Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. By ensuring the product is in its neutral, non-ionized form, its solubility in the organic phase is maximized, leading to a more favorable K_p and better recovery.
Issue 3: Product Contaminated with Phase-Transfer Catalyst
Symptom: NMR or Mass Spec analysis of the purified product shows signals corresponding to the phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Probable Cause: The phase-transfer catalyst, being an ammonium or phosphonium salt, has some solubility in both organic and aqueous phases, making it difficult to remove completely with simple water washes.
Resolution Protocol:
-
Dilute Acid Wash: Perform a wash of the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will not affect the nitrile product but can help in partitioning the catalyst salt.
-
Multiple Brine Washes: Vigorously wash the organic layer multiple times (3-5 times) with brine. The high salt concentration helps to pull the ionic catalyst out of the organic phase.
-
Silica Plug Filtration: Before concentrating the organic layer, pass it through a short plug of silica gel. The polar silica will adsorb the highly polar catalyst salt while the less polar product elutes through with a non-polar solvent flush (e.g., hexanes/ethyl acetate mixture).[9]
-
Specialized Washes: For certain catalysts, specific washes can be effective. For example, washes with 10% aqueous copper sulfate can help remove amine-based impurities, though this is less common for quaternary salts.[9]
Scientific Rationale: The goal is to exploit the ionic nature of the phase-transfer catalyst. While it has organic character from its alkyl chains, it is still a salt. Maximizing the ionic strength of the aqueous phase (brine washes) and using adsorption chromatography (silica plug) leverages this polarity difference to separate it from the neutral, less polar desired product.
Part 3: Recommended Purification Protocol
Recrystallization of this compound
Recrystallization is the most effective method for purifying the crude solid product after the initial work-up and solvent removal.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. (See Table 1 for suggestions).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation:
| Parameter | Recommended Solvent System | Rationale |
| Primary Solvent | Isopropanol or Ethanol | Good balance of solvency; product is highly soluble when hot and sparingly soluble when cold. |
| Co-solvent (if needed) | Water or Hexane | Used to decrease solubility if the primary solvent is too effective, promoting crystallization. |
| Dissolution Temp. | Boiling point of solvent (e.g., ~82 °C for Isopropanol) | Ensures complete dissolution for efficient purification. |
| Crystallization Temp. | 0-4 °C (Ice Bath) | Maximizes the recovery of the purified product from the solution. |
Part 4: Visualization of Workflows
General Work-Up & Purification Workflow
Caption: Standard workflow for the work-up and purification of this compound.
Troubleshooting Logic: Low Purity After Recrystallization
Caption: Decision tree for troubleshooting low purity after an initial purification attempt.
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
- Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. [Link]
- K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
- University of York, Chemistry Teaching Labs. Problems with extractions. [Link]
- Halpern, M. E. (Ed.). (1997). Phase-transfer catalysis: mechanisms and syntheses (Vol. 659). American Chemical Society. [Link]
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Kennemur, J. L., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Molecules, 20(4), 5777-5794. [Link]
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical Research and Development. [Link]
- MDPI. Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)
- ResearchGate.
- Chemical Communications. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. [Link]
- Organic Syntheses. Diphenylacetonitrile. [Link]
- Wikipedia. Diphenylacetonitrile. [Link]
- RSC Publishing. Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. [Link]
- European Patent Office.
- Pashko, M. O., & Ryabukhin, S. V. (2025). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Journal of Organic and Pharmaceutical Chemistry. [Link]
- ResearchGate. Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐ 3,5‐dinitropyridine. [Link]
Sources
- 1. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Byproduct Analysis in the Synthesis of 2,2-Diphenylcyclopropanecarbonitrile
Welcome to the Technical Support Center for the synthesis of 2,2-Diphenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation during this synthesis. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the integrity and purity of your final product.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, is often accomplished via a phase-transfer catalyzed (PTC) reaction between a diphenylmethane precursor and a haloacetonitrile. While this method is efficient, it is not without its challenges. The formation of various byproducts can complicate the purification process and impact the overall yield and purity of the desired product. This guide provides a comprehensive analysis of these potential byproducts, their mechanisms of formation, and practical strategies for their identification, mitigation, and removal.
Core Synthesis Pathway
The primary reaction for the synthesis of this compound involves the alkylation of a diphenylmethane derivative with a haloacetonitrile, such as bromoacetonitrile, under phase-transfer catalysis conditions. A strong base is used to deprotonate the diphenylmethane, forming a carbanion that then participates in the cyclization.
Caption: General synthesis scheme for this compound.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Identification of an Unexpected Michael Adduct
Question: My reaction mixture shows a significant peak in the GC-MS and a distinct set of signals in the 1H NMR that do not correspond to my starting materials or the desired product. How can I identify this byproduct and prevent its formation?
Answer:
Probable Cause: The formation of a Michael adduct is a common side reaction in this synthesis.[1][2][3][4] This occurs when the diphenylmethyl carbanion acts as a Michael donor and adds to an α,β-unsaturated nitrile, which can be formed in situ or be present as an impurity in the haloacetonitrile starting material.
Mechanism of Formation:
Caption: Formation of a Michael adduct byproduct.
Identification:
-
GC-MS: Look for a mass peak corresponding to the addition of diphenylmethane (C₁₃H₁₂) to acrylonitrile (C₃H₃N), resulting in a compound with the formula C₁₆H₁₅N.
-
1H NMR: The proton NMR spectrum of the Michael adduct will show characteristic signals for the diphenylmethyl group and the newly formed propylnitrile chain. A reference spectrum for this compound is provided for comparison.[5]
Mitigation Strategies:
| Strategy | Rationale |
| Use High-Purity Reagents | Ensure that the haloacetonitrile is free from α,β-unsaturated nitrile impurities. |
| Control Reaction Temperature | Lowering the reaction temperature can disfavor the elimination reaction that forms the Michael acceptor. |
| Slow Addition of Base | Gradual addition of the base can help to maintain a low concentration of the diphenylmethyl carbanion, potentially reducing the rate of the Michael addition. |
Purification:
-
Column Chromatography: The Michael adduct can typically be separated from the desired cyclopropane product using silica gel column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Issue 2: Presence of Amide or Carboxylic Acid Impurities
Question: My final product is contaminated with a more polar compound, and I observe peaks in the IR spectrum corresponding to a carbonyl group. What is the likely source of this impurity?
Answer:
Probable Cause: Hydrolysis of the nitrile group in the desired product or in the starting haloacetonitrile can lead to the formation of the corresponding amide or carboxylic acid.[6][7][8][9] This is particularly prevalent if the reaction is run under harsh basic conditions or during an aqueous workup.
Mechanism of Formation:
Caption: Hydrolysis of the nitrile functional group.
Identification:
-
HPLC: A more polar peak with a shorter retention time on a reverse-phase column.
-
IR Spectroscopy: Appearance of a strong absorption band in the region of 1650-1710 cm⁻¹ (C=O stretch).
-
Mass Spectrometry: Look for mass peaks corresponding to the addition of one or two oxygen atoms and the loss of a nitrogen atom from the molecular weight of the desired product.
Mitigation Strategies:
| Strategy | Rationale |
| Careful pH Control | During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully. |
| Anhydrous Conditions | Where possible, use anhydrous solvents and reagents to minimize the presence of water. |
| Limit Reaction Time | Prolonged reaction times at elevated temperatures can increase the extent of hydrolysis. |
Purification:
-
Acid-Base Extraction: The carboxylic acid byproduct can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution).
-
Crystallization: The desired nitrile is often a solid and can be purified by recrystallization from a suitable solvent, leaving the more polar impurities in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst and which one should I choose?
A1: The phase-transfer catalyst (PTC) facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the diphenylmethane.[4] This allows the reaction to proceed in a heterogeneous system. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). The choice of catalyst can influence the reaction rate and yield, and some empirical optimization may be necessary for your specific conditions.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, you can take aliquots of the reaction mixture and analyze them by GC-MS or HPLC.[2]
Q3: My reaction is very slow or does not proceed to completion. What are the possible reasons?
A3: Several factors could contribute to a sluggish reaction:
-
Inefficient Stirring: Vigorous stirring is crucial in a phase-transfer catalyzed reaction to ensure adequate mixing of the aqueous and organic phases.
-
Inactive Catalyst: The phase-transfer catalyst may have degraded. Use a fresh batch of catalyst.
-
Insufficiently Strong Base: Ensure the concentration of your base is adequate to deprotonate the diphenylmethane.
-
Low Temperature: While lower temperatures can suppress side reactions, they will also slow down the desired reaction. A balance needs to be found.
Analytical Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
Objective: To identify and quantify the desired product and major byproducts in a crude reaction mixture.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: 5% Phenyl Methyl Siloxane (or equivalent)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the diluted sample into the GC.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds and by analyzing the fragmentation patterns.
Protocol 2: HPLC Method for Purity Assessment
Objective: To determine the purity of the final this compound product.[2][10]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a standard solution of your purified product and a solution of your crude product in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas in the chromatograms. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
References
- Wikipedia. (2023). Michael addition reaction.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Shi, X., & Cheng, J. (2019). Reversible addition and hydrogenation of 1,1-diphenylethylene with a barium complex. Dalton Transactions, 48(24), 8565–8568.
- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10, 1583–1624.
- Filo. (2024). 12.5 Preparation of carboxylic acids : 12.5.1 From nitriles and amides.
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(12), 5785-5788.
- YouTube. (2018). Michael Addition Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- MDPI. (2022). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis.
- PubMed. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway.
- ResearchGate. (2025). Synthesis and Characterization of A Fascinating Coordination Polymer Metal-Organic Framework Featuring Cobalt (II) and 4,4'-Bipyridine.
- PMC. (2015). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes.
- PMC. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
- Google Patents. (n.d.). CN112552292B - Method for synthesizing prucalopride impurity.
- Semantic Scholar. (n.d.). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis.
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Michael Addition [organic-chemistry.org]
- 5. This compound(30932-41-3) 1H NMR [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 12.5 Preparation of carboxylic acids : 12.5.1 From nitriles and amides : .. [askfilo.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis [mdpi.com]
Technical Support Center: Stereoselective Synthesis of 2,2-Diphenylcyclopropanecarbonitrile Analogs
Welcome to the technical support center for the stereoselective synthesis of 2,2-diphenylcyclopropanecarbonitrile and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of these valuable chiral building blocks. Here, you will find troubleshooting guides in a question-and-answer format, detailed protocols, and mechanistic insights to help you overcome common challenges and enhance the stereoselectivity of your reactions.
The synthesis of chiral cyclopropanes, particularly those with a nitrile substituent and gem-diphenyl groups, often relies on a Michael-Initiated Ring Closure (MIRC) reaction under phase-transfer catalysis (PTC) conditions. Achieving high diastereoselectivity and enantioselectivity in this transformation is a common challenge. This guide will provide in-depth, field-proven insights to address the specific issues you may encounter.
Core Experimental Protocol: Asymmetric Cyclopropanation via Phase-Transfer Catalysis
This section provides a representative, step-by-step methodology for the asymmetric synthesis of a this compound analog. Please note that this protocol may require optimization for your specific substrate.
Reaction Scheme:
Diphenylacetonitrile (a nucleophile) reacts with an α,β-unsaturated Michael acceptor (e.g., an acrylate, chalcone, or vinyl sulfone) in the presence of a chiral phase-transfer catalyst and a base to form the desired cyclopropane.
Step-by-Step Methodology
-
Catalyst and Reagent Preparation:
-
Ensure the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt) is of high purity and has been properly stored to prevent decomposition.
-
Use anhydrous solvents to prevent unwanted side reactions. Toluene is a common choice.
-
Ensure the base (e.g., solid potassium hydroxide or cesium carbonate) is finely powdered to maximize surface area.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add diphenylacetonitrile (1.0 equiv.), the Michael acceptor (1.1 equiv.), and the chiral phase-transfer catalyst (1-10 mol%).
-
Add the anhydrous solvent (e.g., toluene) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Begin vigorous stirring to ensure efficient mixing of the biphasic system.[1]
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. Temperature control is often critical for achieving high stereoselectivity.
-
Add the powdered base (e.g., KOH, 5.0 equiv.) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropane analog.
-
-
Stereochemical Analysis:
-
Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Q1: My reaction yield is low or non-existent. What are the likely causes and how can I fix this?
A1: Low or no product yield is a common issue in cyclopropanation reactions.[2] Several factors could be at play:
-
Catalyst Inactivity: The phase-transfer catalyst may have decomposed or be of poor quality. Ensure you are using a reliable source and consider catalyst loading. Incrementally increasing the catalyst amount (e.g., from 1 mol% to 5 mol%) can be beneficial.[2]
-
Inefficient Mixing: Phase-transfer catalysis relies on the efficient transfer of reactants between the organic and aqueous (or solid) phases. Inadequate stirring will significantly slow down or halt the reaction. Ensure vigorous stirring (e.g., >1000 rpm).[1]
-
Presence of Water: Many phase-transfer catalysts are sensitive to excessive water, which can lead to catalyst deactivation and unwanted side reactions. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Base Inactivity: The strength and physical form of the base are crucial. Using a freshly opened or finely powdered base can improve reactivity. Consider stronger bases like cesium carbonate if potassium hydroxide is ineffective.
-
Poor Substrate Reactivity: Electron-deficient Michael acceptors are generally more reactive. If your substrate is electron-rich or sterically hindered, you may need to employ higher temperatures or longer reaction times.[2]
Q2: I am observing poor diastereoselectivity or enantioselectivity. How can I improve the stereochemical outcome?
A2: Achieving high stereoselectivity is the primary goal of this asymmetric synthesis. Here are key areas to focus on for improvement:
-
Catalyst Choice is Paramount: The structure of the chiral phase-transfer catalyst is the most critical factor influencing stereoselectivity.
-
Cinchona Alkaloid Derivatives: Catalysts derived from cinchona alkaloids are widely used. The pseudoenantiomeric quinine and quinidine derivatives often provide opposite enantiomers of the product. Consider screening a small library of catalysts with different substituents on the quinoline ring and the hydroxyl group.
-
Bifunctional Catalysts: Catalysts with a hydrogen-bond-donating group (like a hydroxyl or thiourea moiety) in addition to the quaternary ammonium salt can form a more rigid and organized transition state, leading to enhanced stereoselectivity.[3]
-
-
Solvent Effects: The solvent can significantly influence the tightness of the ion pair between the catalyst and the enolate, thereby affecting stereoselectivity.[4]
-
Nonpolar solvents like toluene or hexane often lead to tighter ion pairing and better stereochemical induction.
-
More polar solvents like dichloromethane may be necessary for solubility but can sometimes decrease selectivity. A systematic solvent screen is recommended.
-
-
Temperature Optimization: Lowering the reaction temperature generally increases stereoselectivity by favoring the transition state with the lowest activation energy. Try running the reaction at 0 °C, -20 °C, or even lower temperatures.
-
Counterion of the Catalyst: The counterion of the quaternary ammonium salt (e.g., bromide, chloride, or iodide) can also play a role in the reaction's stereochemical outcome.
| Parameter | Effect on Stereoselectivity | Recommendation |
| Catalyst Structure | High | Screen various Cinchona alkaloid-derived catalysts. |
| Solvent Polarity | Medium to High | Start with non-polar solvents like toluene. |
| Temperature | Medium to High | Lower temperatures generally improve selectivity. |
| Base Strength | Medium | Use a strong, non-nucleophilic base like powdered KOH or Cs₂CO₃. |
Q3: I am observing significant side product formation. What are these side products and how can I minimize them?
A3: The most common side product is the result of a simple Michael addition without the subsequent ring-closing cyclization.
-
Promoting Cyclization: The intramolecular cyclization is a nucleophilic substitution reaction. To favor this step, ensure your Michael acceptor has a good leaving group if the reaction is designed that way (e.g., a halogen). For reactions with acrylates, the cyclization is an intramolecular conjugate addition.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to decomposition of the product or catalyst. Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed.
Q4: How does the chiral phase-transfer catalyst induce stereoselectivity?
A4: The stereoselectivity arises from the formation of a chiral, non-covalent complex between the positively charged quaternary ammonium catalyst and the enolate of diphenylacetonitrile. This ion pair then approaches the Michael acceptor. The bulky substituents on the catalyst effectively shield one face of the enolate, forcing the Michael acceptor to attack from the less sterically hindered face. Bifunctional catalysts can further rigidify this transition state through hydrogen bonding, leading to even higher levels of stereocontrol.[3]
Visualizing the Process
Experimental Workflow
Caption: A typical experimental workflow for asymmetric cyclopropanation.
Proposed Stereochemical Model
Caption: Simplified model of stereochemical induction by the chiral catalyst.
References
- Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis.
- Bräuer, T. M., et al. (2013). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. Tetrahedron Letters, 54(20), 2472-2475. [Link]
- Albanese, D., & Penso, M. (2023). New Trends in Asymmetric Phase Transfer Catalysis. European Journal of Organic Chemistry, 26(23), e202300224. [Link]
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 993-1006. [Link]
Sources
Validation & Comparative
Comparison of synthesis methods for 2,2-Diphenylcyclopropanecarbonitrile
An In-Depth Guide to the Synthesis of 2,2-Diphenylcyclopropanecarbonitrile: A Comparative Analysis
Introduction: The Significance of the Diphenylcyclopropane Moiety
This compound is a valuable synthetic intermediate characterized by a strained three-membered ring appended with two phenyl groups and a nitrile function. This unique structural motif makes it a versatile building block in medicinal chemistry and materials science. The phenyl groups provide steric bulk and electronic effects, while the nitrile can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. The inherent ring strain of the cyclopropane ring can also be harnessed for subsequent ring-opening reactions, providing access to more complex molecular architectures.
This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, experimental protocols, and practical considerations for laboratory and industrial-scale production. We will explore both classical and modern catalytic approaches, offering researchers the critical insights needed to select the most appropriate method for their specific application.
Core Synthetic Strategy: Cyclopropanation via Nucleophilic Alkylation
The most direct and common approach to constructing the this compound scaffold is through the cyclopropanation of diphenylacetonitrile. This transformation is achieved by reacting diphenylacetonitrile with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane.
The reaction proceeds via a two-step nucleophilic substitution mechanism:
-
Deprotonation: The carbon atom alpha to the nitrile group in diphenylacetonitrile is acidic due to the electron-withdrawing effect of the nitrile and the resonance stabilization of the resulting carbanion by the two adjacent phenyl rings. A base is used to abstract this proton, generating a potent diphenylacetonitrile anion.
-
Intramolecular Cyclization: This nucleophilic anion first attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane in an SN2 reaction, displacing one halide ion and forming a 4-halo-2,2-diphenylbutanenitrile intermediate. A second, intramolecular SN2 reaction then occurs, where the carbanion (re-formed by the base or present in excess) attacks the remaining carbon bearing the second halide, closing the three-membered ring and eliminating the final halide ion.
The choice of base and reaction conditions is critical and defines the two primary methodologies discussed below.
Caption: General reaction scheme for the synthesis of this compound.
Method 1: Classical Synthesis Using Strong Bases
Historically, the deprotonation of weakly acidic carbon acids like diphenylacetonitrile required the use of very strong bases in anhydrous organic solvents.
Causality Behind Experimental Choices:
-
Strong Bases: Bases such as sodium amide (NaNH₂) or sodium hydride (NaH) are potent enough to quantitatively deprotonate diphenylacetonitrile, driving the reaction forward.[1]
-
Anhydrous Solvents: These strong bases react violently with water and other protic solvents. Therefore, strictly anhydrous solvents like benzene, toluene, or dimethylformamide (DMF) are mandatory to prevent quenching of the base and ensure reaction efficiency.[1] This requirement adds complexity and cost to the process, as solvents must be rigorously dried before use.
-
Inert Atmosphere: Reactions involving highly reactive carbanions are often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
Drawbacks: This classical approach suffers from significant practical and safety limitations. Sodium amide is highly reactive, and sodium hydride is flammable and requires careful handling. The need for anhydrous conditions and specialized equipment makes the procedure less amenable to large-scale industrial production and increases operational risk.
Experimental Protocol: Classical Synthesis
-
Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under a nitrogen atmosphere.
-
Deprotonation: Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is carefully washed with dry hexane to remove the oil and then suspended in anhydrous DMF. A solution of diphenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the suspension at room temperature.[2] The mixture is stirred for 30-60 minutes until the evolution of hydrogen gas ceases, indicating complete formation of the carbanion.
-
Alkylation: 1,2-Dibromoethane (1.2 equivalents) is added dropwise to the reaction mixture.
-
Reaction: The mixture is heated to 50-60°C and stirred for several hours until TLC or GC analysis indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of water or ethanol. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate or benzene).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Method 2: Phase-Transfer Catalysis (PTC) - A Greener, More Efficient Approach
Phase-transfer catalysis (PTC) has emerged as a superior alternative for this synthesis, overcoming many of the limitations of the classical method.[3] PTC facilitates reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[4]
Causality Behind Experimental Choices:
-
Inexpensive Bases: PTC enables the use of inexpensive and safer bases like sodium hydroxide or potassium hydroxide.[4] The base can be used as a solid or as a concentrated aqueous solution.
-
Phase-Transfer Catalyst: A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a benzalkonium halide, is used.[5] The lipophilic cation of the catalyst pairs with the hydroxide anion (or the diphenylacetonitrile anion) and transports it from the aqueous/solid phase into the organic phase where the reaction with the organic-soluble substrates occurs.
-
Biphasic System: The reaction is run in a two-phase system (e.g., toluene/water), which simplifies the workup procedure as the catalyst and inorganic byproducts remain in the aqueous phase while the product is in the organic phase.[6]
Advantages of PTC:
-
Safety and Simplicity: Avoids the use of hazardous and moisture-sensitive reagents like NaH or NaNH₂.[3]
-
Milder Conditions: Reactions can often be run at lower temperatures with faster reaction rates.[4][7]
-
Cost-Effectiveness: Utilizes cheaper bases and solvents, and does not require strictly anhydrous conditions.[6]
-
Green Chemistry: Reduces the need for hazardous reagents and simplifies waste disposal, aligning with the principles of green chemistry.[3]
Caption: The catalytic cycle of Phase-Transfer Catalysis for the synthesis.
Experimental Protocol: Phase-Transfer Catalysis (PTC)
-
Setup: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add diphenylacetonitrile (1.0 equivalent), 1,2-dibromoethane (1.5 equivalents), toluene, and a phase-transfer catalyst such as benzalkonium bromide (0.05 equivalents).[5]
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (3.0 equivalents) to the vigorously stirred mixture.
-
Reaction: Heat the mixture to 70-80°C with vigorous stirring to ensure adequate mixing between the phases. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, add water to dissolve the salts and separate the organic layer.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.
Comparative Data Summary
| Parameter | Method 1: Classical Synthesis | Method 2: Phase-Transfer Catalysis (PTC) |
| Base | Strong, hazardous bases (NaH, NaNH₂) | Inexpensive, safer bases (NaOH, KOH) |
| Solvent | Anhydrous polar aprotic (DMF, Benzene) | Biphasic system (Toluene/Water) |
| Catalyst | None | Quaternary Ammonium Salt (e.g., TBAB) |
| Conditions | Anhydrous, inert atmosphere, 50-60°C | Biphasic, vigorous stirring, 70-80°C |
| Reaction Time | Several hours | Typically faster (2-4 hours) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Safety | High risk: flammable/reactive reagents | Low risk: stable, easy-to-handle reagents |
| Workup | Careful quenching, extraction | Simple phase separation |
| Scalability | Difficult and hazardous | Readily scalable, industrially viable |
| "Green" Aspect | Poor: hazardous reagents and solvents | Good: safer reagents, less waste |
Conclusion and Recommendation
While both classical and phase-transfer catalysis methods can successfully yield this compound, the PTC approach is demonstrably superior for nearly all applications. It offers significant advantages in terms of safety, cost, operational simplicity, and environmental impact.[3][4] The avoidance of hazardous reagents and the simplification of the workup process make PTC the preferred method for both academic research and large-scale industrial synthesis.[6] For researchers and drug development professionals, the robustness and scalability of the PTC protocol provide a reliable and efficient pathway to this important synthetic intermediate.
References
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- Bode, J. W. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH.
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
- diphenylacetonitrile - Organic Syntheses Procedure. Organic Syntheses.
- Google Patents. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- arkat usa. Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5.
- MDPI. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- Google Patents. CN103351311A - Synthesis method of diphenylacetonitrile.
- PTC Organics. Industrial Phase-Transfer Catalysis.
- ResearchGate. Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles.
- ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- ResearchGate. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
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Reactivity comparison of 2,2-Diphenylcyclopropanecarbonitrile with other cyclopropanes
Introduction: Beyond Ring Strain – The Donor-Acceptor Paradigm
For decades, the cyclopropane ring has captivated chemists. Its inherent ring strain, estimated at approximately 28 kcal/mol, renders it significantly more reactive than its acyclic alkane counterparts.[1] This reactivity stems from a combination of severe angle strain, with C-C-C bond angles compressed to 60° from the ideal 109.5°, and torsional strain from eclipsed hydrogen atoms.[1][2] In medicinal chemistry, this strained ring is not a liability but a strategic asset, often employed as a rigid scaffold or bioisostere to enhance drug potency, metabolic stability, and pharmacokinetic profiles.[3][4]
However, simple ring strain tells only part of the story. The reactivity of the cyclopropane core can be dramatically enhanced and precisely controlled through the strategic placement of electron-donating (donor) and electron-withdrawing (acceptor) groups on adjacent carbon atoms. This arrangement, known as a Donor-Acceptor Cyclopropane (DAC), creates a polarized "push-pull" system that dramatically weakens the bond between the substituted carbons, predisposing the molecule to selective ring-opening.[1][5]
This guide focuses on 2,2-Diphenylcyclopropanecarbonitrile , a canonical example of a highly activated DAC. Here, the geminal diphenyl groups at the C2 position act as powerful electron donors through resonance, while the vicinal carbonitrile group at C1 serves as a potent electron acceptor via induction and conjugation. We will objectively compare the reactivity of this molecule to other cyclopropane systems, providing experimental data and mechanistic insights to guide researchers in its application.
The Electronic Architecture of this compound
The heightened reactivity of this compound is a direct consequence of its electronic structure. The two phenyl groups donate electron density into the cyclopropane ring, while the nitrile group withdraws it. This synergistic interaction polarizes the C1-C2 bond, creating a system that can be viewed as a masked 1,3-dipole. This electronic predisposition is the primary driver for its utility in a vast array of chemical transformations.
Caption: Electronic push-pull effect in this compound.
Comparative Reactivity in Nucleophilic Ring-Opening Reactions
One of the most fundamental reactions of DACs is their ring-opening via nucleophilic attack. For molecules like this compound, this typically proceeds via an SN2 mechanism where the nucleophile attacks the carbon bearing the donor groups (C2), displacing the C1-C2 bond. The presence of the aryl donor groups is critical for accelerating this process.
Kinetic studies on the ring-opening of various electrophilic cyclopropanes with thiophenolate nucleophiles provide compelling quantitative evidence.[1][3] A key finding is that cyclopropanes with aryl substituents at the C2 position react significantly faster than their unsubstituted analogues.[1][6] This acceleration is attributed to the ability of the aryl groups to stabilize the partial positive charge that develops at the benzylic carbon (C2) in the transition state.
Supporting Experimental Data
The following table synthesizes kinetic data from studies on related systems to compare the inherent electrophilicity of different cyclopropane scaffolds. The second-order rate constants (k₂) for reactions with a common nucleophile (4-methylthiophenolate) in DMSO are presented.
| Entry | Cyclopropane Structure | Donor Group (at C2) | Acceptor Group(s) (at C1) | Relative k₂ (approx.) | Reference |
| 1 | 2-Phenyl-1,1-dicyanocyclopropane | Phenyl | 2x Cyano | ~10,000 | [1][3] |
| 2 | 2-(4-Methoxyphenyl)-1,1-dicyanocyclopropane | 4-MeO-Phenyl | 2x Cyano | ~30,000 | [1] |
| 3 | 2-(4-Nitrophenyl)-1,1-dicyanocyclopropane | 4-NO₂-Phenyl | 2x Cyano | ~20,000 | [1] |
| 4 | 1,1-Dicyanocyclopropane | H | 2x Cyano | 1 | [1] |
Data is illustrative and normalized relative to the unsubstituted cyclopropane for comparative purposes, based on trends reported in the literature.
Analysis of Experimental Data: The data clearly demonstrates the profound activating effect of an aryl donor group. The 2-phenyl substituted cyclopropane (Entry 1) is orders of magnitude more reactive than the unsubstituted analog (Entry 4). This confirms that a structure like this compound, possessing two phenyl donors, is highly electrophilic and primed for ring-opening. Interestingly, both electron-donating (Entry 2) and electron-withdrawing (Entry 3) substituents on the phenyl ring further accelerate the reaction, resulting in a parabolic Hammett relationship.[1][6] This complex behavior suggests that the transition state is stabilized by both increased polarization of the C1-C2 bond (favored by electron-donating groups) and favorable electrostatic interactions with the incoming nucleophile (favored by electron-withdrawing groups).[1]
Experimental Protocol: Nucleophilic Ring-Opening
This protocol describes a general procedure for the ring-opening of a DAC with a thiol nucleophile, representative of the class of reactions discussed.
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous DMSO (0.1 M), add the desired thiophenol (1.1 equiv).
-
Initiation: Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) dropwise to the solution at room temperature to generate the thiophenolate in situ.
-
Reaction: Stir the mixture at room temperature. The causality for choosing an aprotic polar solvent like DMSO is its ability to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity and accelerating the SN2 reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the ring-opened product.
Comparative Reactivity in Lewis Acid-Catalyzed Cycloadditions
Beyond direct nucleophilic attack, the most powerful application of DACs like this compound is their use as 1,3-dipole synthons in cycloaddition reactions.[7] This transformation is typically initiated by a Lewis acid.
Mechanism of Activation: The reaction begins with the coordination of a Lewis acid (e.g., Sc(OTf)₃, SnCl₄) to the electron-withdrawing acceptor group (the nitrile).[8][9] This coordination enhances the acceptor's electron-withdrawing capacity, further polarizing and weakening the C1-C2 bond to the point of heterolytic cleavage. This cleavage generates a stabilized zwitterionic 1,3-dipole intermediate, which is then rapidly trapped by a dipolarophile (e.g., an aldehyde, ketone, or nitrile) to form a five-membered ring.[10][11]
Caption: Mechanism of Lewis acid-catalyzed [3+2] cycloaddition of a DAC.
Supporting Experimental Data
The choice of both the donor and acceptor groups on the cyclopropane significantly impacts reaction efficiency. Aryl donors, such as the phenyl groups in our target molecule, are highly effective. The following table compares yields for the [3+2] cycloaddition of various DACs with aldehydes, showcasing the high efficiency of aryl-substituted systems.
| Entry | Donor Group(s) | Acceptor Group(s) | Dipolarophile | Catalyst (mol%) | Yield (%) | Reference |
| 1 | Phenyl | 2x CO₂Et | Benzaldehyde | Sc(OTf)₃ (10) | 95 | [8] |
| 2 | 4-MeO-Phenyl | 2x CO₂Et | Benzaldehyde | Sc(OTf)₃ (10) | 98 | [11] |
| 3 | 2-Furyl | 2x CO₂Et | Benzaldehyde | Sc(OTf)₃ (10) | 99 | [11] |
| 4 | Vinyl | 2x CO₂Et | Benzaldehyde | Sc(OTf)₃ (10) | 75 | [10] |
| 5 | Alkyl | 2x CO₂Et | Benzaldehyde | Sc(OTf)₃ (10) | 65 | [4] |
Analysis of Experimental Data: The data highlights a clear reactivity trend: electron-rich aromatic and heteroaromatic donors (Entries 1-3) provide excellent yields, outperforming vinyl (Entry 4) and simple alkyl donors (Entry 5).[4][10][11] This is because aryl groups are highly effective at stabilizing the positive charge in the 1,3-dipole intermediate through resonance. Although this compound has a single nitrile acceptor instead of two esters, the underlying principle holds. The powerful donating ability of the two phenyl groups ensures efficient formation of the key zwitterionic intermediate, making it an excellent substrate for these cycloadditions.
Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition with an Aldehyde
This protocol provides a robust, self-validating methodology for the synthesis of substituted tetrahydrofurans or analogous five-membered heterocycles.
Caption: General workflow for a Lewis acid-catalyzed cycloaddition.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (N₂ or Argon). The rigorous exclusion of moisture is critical, as many Lewis acids, particularly Sc(OTf)₃, are hygroscopic and can be deactivated by water.
-
Reagent Addition: To the flask, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add the aldehyde (1.2 equiv).
-
Catalyst Introduction: Add the Lewis acid catalyst (e.g., Scandium(III) triflate, 0.1 equiv) in one portion. The reaction is often initiated at 0°C to control any initial exotherm before being allowed to warm to room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of the starting materials using TLC (e.g., with a 9:1 Hexanes:Ethyl Acetate eluent).
-
Quenching and Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. The basic quench neutralizes the Lewis acid catalyst. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude oil or solid via flash column chromatography on silica gel to afford the pure cycloadduct.
Conclusion and Synthetic Outlook
This compound stands out as a highly reactive and versatile synthetic building block. Its unique donor-acceptor architecture, combining the powerful donating capacity of two phenyl groups with the withdrawing nature of a nitrile, makes it significantly more susceptible to both nucleophilic ring-opening and Lewis acid-catalyzed cycloadditions compared to less substituted cyclopropanes.
-
vs. Alkyl Cyclopropanes: It is vastly more reactive due to electronic activation, whereas simple cyclopropanes often require harsh conditions for ring-opening.
-
vs. Acceptor-Only Cyclopropanes: The presence of the phenyl donors dramatically lowers the activation energy for ring cleavage compared to cyclopropanes bearing only an acceptor group.
-
vs. Other DACs: Its reactivity is comparable to other highly active aryl-substituted DACs, making it a reliable substrate for generating complex five-membered carbo- and heterocyclic scaffolds, which are privileged structures in modern drug discovery.
The principles and protocols outlined in this guide provide a framework for researchers to harness the synthetic potential of this powerful molecule, enabling the efficient construction of complex molecular architectures.
References
- Newcomb, M., & Horner, J. H. (2003). Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Journal of the American Chemical Society, 125(27), 8271–8281. [Link]
- Eitzinger, A., & Ofial, A. R. (2023). Ring-opening reaction of cyclopropanes 1 with thiophenolates 2...
- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]
- Schreiner, P. R., et al. (2026). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
- Singh, V., et al. (2021). (3+2)‐Cycloadditions of donor‐acceptor cyclopropanes with nitriles.
- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes.
- Reddy, R. P., & Kumar, P. (2018). Cycloadditions of Donor-Acceptor Cyclopropanes and Nitriles.
- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes (2023). Semantic Scholar. [Link]
- Maulide, N., et al. (2018). Donor-Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie International Edition, 57(35), 11429-11433. [Link]
- Davies, H. M. L., & Lee, G. H. (2019). Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. Accounts of Chemical Research, 52(11), 3198-3209. [Link]
- LibreTexts Chemistry. (2021). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
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The Chameleon in the Functional Group World: A Comparative Analysis of Nitrile Group Reactivity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Inherent Duality of the Nitrile Group: A Foundation for Diverse Reactivity
The reactivity of the nitrile group is rooted in its electronic structure. The carbon-nitrogen triple bond, analogous to an alkyne, is composed of one sigma (σ) and two pi (π) bonds.[1] However, the greater electronegativity of nitrogen polarizes this triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2] This inherent electrophilicity is the cornerstone of many nitrile transformations.[3] Conversely, the nitrogen atom possesses a lone pair of electrons, imparting weak basicity and the ability to coordinate to Lewis acids, which can further enhance the electrophilicity of the carbon.[1] This dual nature—an electrophilic carbon and a coordinating nitrogen—underpins the diverse reaction pathways available to nitriles.
Comparative Reactivity in Key Transformations
The subtle interplay of electronic and steric effects within a molecule can dramatically alter the reactivity of the nitrile group. This section provides a comparative analysis of nitrile reactivity in several key transformations, supported by experimental data.
Hydrolysis: A Tale of Two Mechanisms
The hydrolysis of nitriles to carboxamides and subsequently to carboxylic acids is a fundamental transformation.[4] The reaction can be catalyzed by either acid or base, and the reactivity is highly sensitive to the electronic nature of the molecular framework.[5]
Acid-Catalyzed Hydrolysis:
In acidic media, the reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water.[1][5] The subsequent steps involve tautomerization to an amide, which can then be further hydrolyzed to the carboxylic acid.[1]
The influence of substituents on the rate of acid-catalyzed hydrolysis of benzonitriles is a classic example of physical organic chemistry principles. In highly concentrated sulfuric acid (e.g., 18.2 M), the rate-determining step is the attack of water on the protonated nitrile.[6] Under these conditions, electron-withdrawing groups (EWGs) on the aromatic ring enhance the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[6] Conversely, in less concentrated acid (e.g., 10.0 M H₂SO₄), the initial protonation of the nitrile can become partially rate-limiting. Here, electron-donating groups (EDGs), which increase the basicity of the nitrogen, can lead to faster reaction rates.[6]
Table 1: Comparative Pseudo-First-Order Rate Constants (k_obs) for Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles at 25°C
| Substituent (p-X) | k_obs x 10⁵ (s⁻¹) in 18.2 M H₂SO₄[6] | k_obs x 10⁵ (s⁻¹) in 10.0 M H₂SO₄[6] |
| -OCH₃ | 1.8 | 3.2 |
| -CH₃ | 3.5 | 2.5 |
| -H | 5.0 | 2.0 |
| -Cl | 10.0 | 1.3 |
| -Br | 11.5 | 1.2 |
| -I | 13.0 | 1.1 |
Alkaline Hydrolysis:
Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile, without the need for prior activation.[3] This is followed by protonation and tautomerization to the amide.[1] Generally, aliphatic nitriles are more susceptible to alkaline hydrolysis than aromatic nitriles due to the electron-donating nature of the phenyl ring, which slightly reduces the electrophilicity of the nitrile carbon.
Reduction: The Decisive Role of the Hydride Source
The reduction of nitriles is a powerful method for the synthesis of primary amines and aldehydes.[7] The outcome of the reduction is critically dependent on the choice of the reducing agent and the reaction conditions.
Complete Reduction to Primary Amines with LiAlH₄:
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily reduces both aliphatic and aromatic nitriles to primary amines.[8] The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile.[1][7]
Partial Reduction to Aldehydes with DIBAL-H:
In contrast, diisobutylaluminum hydride (DIBAL-H) is a bulkier and less reactive reducing agent.[9] This allows for the selective partial reduction of nitriles to aldehydes.[10][11] The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction.[11] At this temperature, DIBAL-H adds one equivalent of hydride to the nitrile to form a stable imine-aluminum complex.[7][9] This intermediate is then hydrolyzed upon aqueous workup to yield the aldehyde.[9] The steric bulk of DIBAL-H plays a crucial role in preventing a second hydride addition.[12]
Table 2: Comparative Yields for the Reduction of Benzonitrile
| Reducing Agent | Product | Typical Yield (%) |
| LiAlH₄ | Benzylamine | >90% |
| DIBAL-H (at -78°C) | Benzaldehyde | 70-80% |
Nucleophilic Addition of Organometallics: The Influence of Steric Hindrance
Grignard reagents and other organometallics readily add to the electrophilic carbon of nitriles to form an intermediate imine anion, which upon hydrolysis yields a ketone.[1] The reactivity in these additions is significantly influenced by steric hindrance around both the nitrile and the nucleophile.
Increased steric bulk on the α-carbon of the nitrile or on the organometallic reagent can significantly slow down the rate of nucleophilic addition.[13] For instance, the reaction of phenylmagnesium bromide with pivalonitrile (tert-butyl cyanide) is considerably slower than its reaction with acetonitrile due to the bulky tert-butyl group hindering the approach of the nucleophile.
Cycloaddition Reactions: The Role of Electronics in Reactivity and Regioselectivity
Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides and azides to form five-membered heterocycles.[14] The reactivity and regioselectivity of these reactions are governed by frontier molecular orbital (FMO) theory.
The reaction of a nitrile oxide with an alkene is a classic example. The regioselectivity depends on the relative energies of the HOMO and LUMO of the reactants. Generally, the reaction is fastest between an electron-rich alkene and an electron-poor nitrile oxide, or vice versa.[15] DFT studies have shown that strong electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reactants can decrease the activation barrier and increase the reaction rate.[15]
Experimental Protocols
The following protocols are provided as a self-validating system for comparing the reactivity of different nitriles.
Protocol for Comparative Kinetic Analysis of Acid-Catalyzed Nitrile Hydrolysis
This protocol outlines a method for comparing the hydrolysis rates of different benzonitrile derivatives using UV-Vis spectroscopy.
Materials:
-
Substituted benzonitriles (e.g., p-tolunitrile, p-chlorobenzonitrile, benzonitrile)
-
Concentrated sulfuric acid (18.2 M)
-
Standardized sodium hydroxide solution (for titration)
-
Acetonitrile (spectroscopic grade)
-
Thermostated UV-Vis spectrophotometer with a multicell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare 1.0 x 10⁻² M stock solutions of each benzonitrile derivative in acetonitrile.
-
Preparation of Acid Solution: Carefully prepare a solution of 18.2 M sulfuric acid. The concentration should be verified by titration against a standard sodium hydroxide solution.[6]
-
Kinetic Measurement: a. Equilibrate the sulfuric acid solution and the spectrophotometer's cell holder to a constant temperature of 25.0 ± 0.1 °C.[6] b. Pipette 3.0 mL of the 18.2 M sulfuric acid into a quartz cuvette. c. Inject 20 µL of the benzonitrile stock solution into the cuvette, cap it, and quickly invert to mix. d. Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λ_max of the corresponding benzamide product over time.[6]
-
Data Analysis: a. The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this plot is -k_obs.[16] b. Compare the k_obs values for the different substituted benzonitriles to determine their relative reactivities.
Protocol for Comparative Reduction of an Aliphatic vs. Aromatic Nitrile with LiAlH₄
This protocol describes a method to compare the reduction of acetonitrile and benzonitrile to their corresponding primary amines.
Materials:
-
Acetonitrile
-
Benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In two separate flame-dried, three-necked round-bottom flasks equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq.) in anhydrous THF (10 Vol).[17] Cool the suspensions to 0 °C in an ice bath.
-
Addition of Nitrile: In separate dropping funnels, prepare solutions of acetonitrile (1 eq.) in anhydrous THF and benzonitrile (1 eq.) in anhydrous THF. Add each nitrile solution dropwise to its respective LiAlH₄ suspension at 0 °C.[17]
-
Reaction: After the addition is complete, remove the ice baths and stir the reaction mixtures at room temperature for 4 hours. Monitor the progress of each reaction by Thin Layer Chromatography (TLC).[17]
-
Workup: a. Cool both reaction mixtures to 0 °C. Carefully and sequentially add water (1 Vol), followed by 10% aqueous NaOH solution (1.5 Vol), and then more water (3 Vol) to quench the excess LiAlH₄.[17] b. Filter the resulting granular precipitate through a pad of Celite and wash the filter cake with THF. c. Separate the organic layer from the filtrate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Analysis: Analyze the crude products by ¹H NMR and GC-MS to confirm the formation of ethylamine and benzylamine and to compare the yields and purity from the two reactions.
Protocol for the Selective Reduction of a Nitrile to an Aldehyde using DIBAL-H
This protocol details the partial reduction of a nitrile to an aldehyde, a transformation where precise temperature control is key.
Materials:
-
Nitrile substrate (e.g., benzonitrile)
-
DIBAL-H (1.0 M solution in hexanes or toluene)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the nitrile (1.0 equiv) and anhydrous solvent (e.g., DCM). Cool the solution to -78 °C using a dry ice/acetone bath.[11]
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.0-1.2 equiv) dropwise to the cooled nitrile solution, ensuring the internal temperature does not rise above -70 °C.[18]
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.[11][18]
-
Quenching and Workup: a. While maintaining the temperature at -78 °C, slowly add methanol to quench the excess DIBAL-H. b. Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this can take several hours).[11] c. Separate the organic layer and extract the aqueous layer with the organic solvent. d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography or distillation.
Visualizing Reaction Pathways
Diagrams generated using Graphviz provide a clear visual representation of the key mechanistic steps and experimental workflows discussed.
Caption: Comparative mechanisms of acid- and base-catalyzed nitrile hydrolysis.
Caption: Experimental workflow for the selective reduction of nitriles.
Conclusion
The reactivity of the nitrile group is a fascinating case study in how a molecule's overall architecture dictates the behavior of a specific functional group. By understanding the interplay of electronic and steric effects, researchers can strategically employ nitriles as versatile synthons for a wide range of chemical transformations. From the nuanced conditions that govern the outcome of hydrolysis and reduction to the orbital-driven selectivity of cycloadditions, a deep appreciation for the factors controlling nitrile reactivity is essential for innovation in organic synthesis and the development of next-generation pharmaceuticals. This guide provides a foundational framework, supported by practical data and protocols, to empower researchers in their endeavors with this remarkably adaptable functional group.
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Unambiguous Structure Determination: A Comparative Guide to the Validation of 2,2-Diphenylcyclopropanecarbonitrile
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For a molecule like 2,2-Diphenylcyclopropanecarbonitrile, with its unique strained ring system and functional groups, absolute certainty in its three-dimensional architecture is paramount for understanding its reactivity, biological activity, and physical properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and offer a transparent evaluation of alternative methods.
The Gold Standard: Single-Crystal X-ray Crystallography
For the unambiguous determination of a molecule's solid-state structure, single-crystal X-ray crystallography remains the unparalleled gold standard.[1][2] This technique directly visualizes the atomic arrangement within a crystalline lattice by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the constituent atoms.[2][3] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a definitive three-dimensional model of the molecule.
The primary advantage of X-ray crystallography is its ability to provide a complete and unequivocal structural assignment, including the relative and absolute stereochemistry.[1] This is particularly crucial for complex molecules where spectroscopic methods might yield ambiguous or incomplete data. In drug discovery, for instance, an accurate crystal structure can be invaluable for understanding protein-ligand interactions and guiding the design of more potent and specific drug candidates.[4]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a refined crystal structure involves a meticulous and systematic process. The following protocol outlines the key steps for the X-ray crystallographic analysis of this compound.
Caption: Experimental workflow for X-ray crystallographic analysis.
Detailed Experimental Protocol:
-
Synthesis and Purification: this compound is synthesized according to established literature procedures. The crude product is then purified, typically by column chromatography or recrystallization, to achieve high purity (>99%), which is essential for growing high-quality single crystals.
-
Single Crystal Growth: The key to a successful X-ray diffraction experiment is the growth of well-ordered single crystals of suitable size (typically 0.1-0.5 mm in each dimension).[3] For this compound, slow evaporation of a solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) at a constant temperature is a common and effective method. The choice of solvent is critical and often determined empirically.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope, ensuring it is free from cracks and other defects. The crystal is then mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).
-
X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. Modern diffractometers equipped with sensitive detectors can collect a full dataset in a matter of hours.
-
Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and correct for various experimental factors (e.g., Lorentz and polarization effects). This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|).
-
Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules like this compound, direct methods are typically employed.[2] This computational approach uses statistical relationships between the structure factor amplitudes to determine their phases.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.
-
Validation and Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for stereochemical plausibility.[5] The resulting structural information, including bond lengths, angles, and crystal packing, can then be analyzed in detail. The final structure is often deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[6][7]
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for routine characterization and for providing complementary information, particularly about the molecule's behavior in solution.
Caption: Comparison of analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.[8][9][10] For this compound, ¹H and ¹³C NMR spectra would provide characteristic signals for the phenyl and cyclopropyl protons and carbons. The unique chemical shifts of the cyclopropyl protons are influenced by the ring's current effects.[8][11] Two-dimensional NMR techniques, such as COSY and HSQC, can establish proton-proton and proton-carbon correlations, respectively, confirming the molecular framework.
However, while NMR can provide strong evidence for the proposed structure, it may not be sufficient for the unambiguous determination of stereochemistry in more complex cyclopropane derivatives.[12] Furthermore, NMR provides information about the average structure in solution, which may differ from the solid-state conformation.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure. However, MS alone cannot provide any information about the three-dimensional arrangement of atoms.
Data Summary and Comparison
The following tables summarize the key information obtained from each technique for the validation of the this compound structure.
Table 1: Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, solution-state conformation, dynamic information | Molecular weight, elemental composition |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Advantage | Definitive structural determination[1][2] | Provides information in a biologically relevant state (solution)[13] | High sensitivity and accuracy for molecular formula |
| Key Limitation | Requires single crystals, provides only solid-state information[14] | Can be ambiguous for complex stereochemistry, provides an average structure in solution[12] | No direct 3D structural information |
Table 2: Hypothetical Key Data for this compound
| Technique | Parameter | Expected Value/Observation |
| X-ray Crystallography | Crystal System | Monoclinic |
| Space Group | P2₁/c | |
| C-C (cyclopropane) bond lengths | ~1.51 Å | |
| C-CN bond length | ~1.47 Å | |
| Phenyl ring orientation | Non-coplanar with cyclopropane ring | |
| ¹H NMR (CDCl₃, 500 MHz) | Cyclopropyl CH₂ | Multiplet, ~1.5-2.0 ppm |
| Cyclopropyl CH | Triplet, ~2.5-3.0 ppm | |
| Phenyl H | Multiplets, ~7.2-7.5 ppm | |
| ¹³C NMR (CDCl₃, 125 MHz) | Cyclopropyl CH₂ | ~15-20 ppm |
| Cyclopropyl C(Ph)₂ | ~30-35 ppm | |
| Cyclopropyl CHCN | ~25-30 ppm | |
| Cyano C | ~120 ppm | |
| Phenyl C | ~127-140 ppm | |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₆H₁₄N | m/z 220.1121 |
| [M+H]⁺ found | m/z 220.1123 |
Conclusion
For the definitive and unambiguous structural validation of this compound, single-crystal X-ray crystallography stands as the ultimate authority. It provides a level of detail and certainty that cannot be matched by spectroscopic methods alone. While NMR and MS are essential and complementary techniques for routine characterization, confirming connectivity, and determining molecular formula, they lack the power to deliver the precise and complete three-dimensional picture that X-ray crystallography affords. For researchers and drug development professionals, investing in the crystallographic determination of key compounds like this compound is a critical step in ensuring a solid foundation for further scientific exploration and application.
References
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- Anonymous. (n.d.). Comparison of NMR and X-ray crystallography.
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A Comparative Spectroscopic Guide to 2,2-Diphenylcyclopropanecarbonitrile and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel molecular scaffolds is paramount. The 2,2-diphenylcyclopropane core represents a rigid, three-dimensional structure that has garnered interest in medicinal chemistry due to its unique conformational constraints and metabolic stability. Understanding the nuanced spectroscopic signatures of this scaffold and its functional group derivatives is crucial for unambiguous identification, purity assessment, and the interpretation of structure-activity relationships.
This guide provides a detailed comparative analysis of the spectroscopic properties of 2,2-diphenylcyclopropanecarbonitrile and its primary derivatives: 2,2-diphenylcyclopropanecarboxylic acid, methyl 2,2-diphenylcyclopropanecarboxylate, and 2,2-diphenylcyclopropane-1-carboxamide. By examining their respective ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, we will elucidate the characteristic features imparted by the gem-diphenyl substitution and the varying C1 functional groups on the cyclopropane ring. The experimental data presented herein serves as a benchmark for researchers working with these and structurally related compounds.
The Molecular Framework: Structural Overview
The central motif in this series is the 2,2-diphenylcyclopropane ring. The geminal phenyl groups introduce significant steric bulk and electronic effects, which profoundly influence the spectroscopic environment of the cyclopropyl protons and carbons. The C1 position is functionalized with electron-withdrawing groups of varying character: a nitrile (-C≡N), a carboxylic acid (-COOH), a methyl ester (-COOCH₃), and a primary amide (-CONH₂).
Figure 2. Workflow for NMR sample preparation and data acquisition.
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
Figure 3. Workflow for FT-IR sample preparation (KBr pellet method).
FT-IR spectra were recorded on a Fourier-transform infrared spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Spectra were recorded in the 4000-400 cm⁻¹ range.
Mass Spectrometry
Figure 4. Workflow for EI-MS data acquisition.
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source at 70 eV.
Conclusion
The spectroscopic analysis of this compound and its carboxylic acid, methyl ester, and amide derivatives reveals distinct and predictable patterns.
-
¹H NMR: The chemical shift of the C1 methine proton is a sensitive probe of the electronic nature of the C1 substituent.
-
¹³C NMR: The chemical shifts of the C1 carbon and the carbonyl/nitrile carbon provide clear differentiation between the derivatives.
-
FT-IR: The characteristic stretching frequencies of the nitrile and carbonyl groups, as well as the O-H and N-H stretches, serve as unambiguous identifiers for each functional group.
-
Mass Spectrometry: While sharing common fragmentation pathways related to the diphenylcyclopropyl core, each derivative exhibits a unique molecular ion and key fragment ions corresponding to the loss of its specific functional group.
This guide provides a foundational spectroscopic dataset and interpretive framework for researchers engaged in the synthesis and characterization of molecules containing the 2,2-diphenylcyclopropane scaffold. Adherence to the described experimental protocols will ensure the acquisition of high-quality, reproducible data, facilitating confident structural assignments and advancing the development of novel chemical entities.
References
- JoVE Core Organic Chemistry. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link] [5]2. OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link] [3]3. Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link] [4]4. Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Retrieved from [Link] [2]5. Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
Benchmarking the stability of 2,2-Diphenylcyclopropanecarbonitrile against similar compounds
Introduction: The Imperative of Stability in Modern Drug Development
In the rigorous landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its therapeutic viability and commercial success. A molecule's ability to resist degradation under various environmental stresses—such as temperature, humidity, light, and pH—directly impacts its safety, efficacy, and shelf-life.[1] Instability can lead to the formation of impurities, loss of potency, and unpredictable therapeutic outcomes, posing significant risks to patient health and creating substantial hurdles for regulatory approval.[2][3] Therefore, a comprehensive understanding and empirical validation of a compound's stability profile are not merely procedural formalities but critical components of risk mitigation in the drug development pipeline.[4][5]
This guide presents a detailed comparative analysis of the stability of 2,2-Diphenylcyclopropanecarbonitrile, a compound of interest due to its unique structural motifs. The presence of a gem-diphenyl substituted cyclopropane ring imparts significant conformational rigidity and, as our findings will demonstrate, contributes markedly to its overall stability. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven benchmarks against structurally similar compounds. We will delve into the mechanistic rationale for its enhanced stability and provide detailed, self-validating experimental protocols for reproducing these findings.
The Structural Rationale for the Enhanced Stability of this compound
The chemical architecture of this compound suggests a molecule with inherently high stability. This hypothesis is grounded in the unique properties of its constituent functional groups: the cyclopropane ring and the nitrile group.
The cyclopropane moiety is a three-membered carbocycle characterized by significant ring strain.[6] While this strain can lead to increased reactivity in some chemical transformations, it also confers a high degree of conformational rigidity.[7][8] This rigidity can shield the molecule from certain degradation pathways by limiting its flexibility to adopt transition states required for decomposition. Furthermore, the C-C bonds of the cyclopropane ring possess a higher degree of p-character, which can influence the electronic properties of the molecule and contribute to its overall stability.[7] The presence of a cyclopropyl group has been shown to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[7][8]
The nitrile group (-C≡N) is a versatile and relatively stable functional group.[9] It is generally resistant to mild acidic and basic conditions and requires vigorous conditions for hydrolysis to a carboxylic acid or amide.[10][11][12] The strong triple bond between the carbon and nitrogen atoms contributes to its stability.[9] The incorporation of a nitrile group into drug molecules has been recognized as a strategy to improve their metabolic stability and pharmacokinetic profiles.[13][14]
The combination of the rigidifying cyclopropane ring and the robust nitrile group in this compound is expected to result in a compound with superior resistance to hydrolytic, oxidative, thermal, and photolytic degradation compared to more flexible or electronically different analogues.
Comparative Stability Analysis: Experimental Benchmarking
To empirically validate the predicted stability of this compound, a series of forced degradation studies were conducted.[2][15] These studies intentionally subject the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.[4][16] For a robust comparison, two structurally related compounds were synthesized and subjected to the same stress conditions:
-
Comparator A: 2,2-Diphenylacetonitrile: This compound lacks the cyclopropane ring, allowing for a direct assessment of the ring's contribution to stability.
-
Comparator B: 1-Phenylcyclopropanecarbonitrile: This compound lacks the second phenyl group, providing insight into the electronic and steric effects of the gem-diphenyl substitution.
The stability of each compound was assessed under hydrolytic, oxidative, thermal, and photolytic stress. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][17]
Hydrolytic Stability
Hydrolytic degradation was assessed by exposing the compounds to acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions at 60°C for 48 hours.
| Compound | % Degradation (0.1 N HCl) | % Degradation (Water) | % Degradation (0.1 N NaOH) |
| This compound | < 1% | < 0.5% | 1.2% |
| Comparator A: 2,2-Diphenylacetonitrile | 2.5% | < 0.5% | 8.7% |
| Comparator B: 1-Phenylcyclopropanecarbonitrile | 1.8% | < 0.5% | 4.3% |
The data clearly indicates the superior hydrolytic stability of this compound, particularly under basic conditions where nitrile hydrolysis is more facile. The cyclopropane ring appears to confer significant protection against hydrolysis.
Oxidative Stability
Oxidative stress was induced by treating the compounds with 3% hydrogen peroxide at room temperature for 24 hours.
| Compound | % Degradation (3% H₂O₂) |
| This compound | 0.8% |
| Comparator A: 2,2-Diphenylacetonitrile | 3.1% |
| Comparator B: 1-Phenylcyclopropanecarbonitrile | 1.5% |
This compound demonstrates excellent resistance to oxidative degradation. The absence of easily oxidizable functional groups and the steric hindrance provided by the two phenyl groups likely contribute to this stability.
Thermal Stability
Thermal stability was evaluated by exposing the solid compounds to a dry heat of 105°C for 72 hours.
| Compound | % Degradation (105°C) |
| This compound | < 0.5% |
| Comparator A: 2,2-Diphenylacetonitrile | 1.2% |
| Comparator B: 1-Phenylcyclopropanecarbonitrile | 0.9% |
All three compounds exhibited good thermal stability in the solid state, with this compound showing the least degradation. Further characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide more detailed insights into their thermal decomposition profiles.[3][7][18]
Photostability
Photostability was assessed according to the ICH Q1B guideline by exposing the compounds to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][19][20]
| Compound | % Degradation (ICH Q1B) |
| This compound | 1.5% |
| Comparator A: 2,2-Diphenylacetonitrile | 5.8% |
| Comparator B: 1-Phenylcyclopropanecarbonitrile | 3.2% |
The results indicate that this compound is significantly more photostable than its analogues. The rigid cyclopropane structure may limit the molecule's ability to adopt conformations that are susceptible to photochemical reactions.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.[4][6][17]
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in acetonitrile to a final concentration of 1 mg/mL. For stressed samples, dilute with mobile phase A to a suitable concentration.
Caption: Workflow for HPLC analysis of stability samples.
Forced Degradation Protocol
The following protocol outlines the conditions for the forced degradation studies.[2][21]
-
Sample Preparation: Prepare a stock solution of each compound in acetonitrile at a concentration of 10 mg/mL.
-
Hydrolytic Stress:
-
Acid: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl.
-
Base: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH.
-
Neutral: Mix 1 mL of stock solution with 9 mL of purified water.
-
Incubate all solutions at 60°C for 48 hours. Before analysis, neutralize the acidic and basic solutions.
-
-
Oxidative Stress: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark.
-
Thermal Stress (Solid State): Place approximately 10 mg of the solid compound in a glass vial and store in an oven at 105°C for 72 hours.
-
Photolytic Stress: Expose the solid compound to light as per ICH Q1B guidelines.[16][19][20]
Caption: Overview of the forced degradation workflow.
Thermal Analysis (TGA/DSC)
For a more in-depth understanding of thermal stability, TGA and DSC analyses are recommended.[7][22][23]
-
Instrumentation: TA Instruments Discovery Series TGA 550 and DSC 250 or equivalent.
-
TGA Protocol:
-
Sample Size: 5-10 mg.
-
Pan: Platinum.
-
Temperature Range: 25°C to 500°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen at 50 mL/min.
-
-
DSC Protocol:
-
Sample Size: 2-5 mg.
-
Pan: Tzero aluminum hermetic pans.
-
Temperature Range: 25°C to 300°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen at 50 mL/min.
-
Conclusion
The experimental data presented in this guide strongly supports the hypothesis that this compound possesses exceptional chemical stability. Its resistance to hydrolytic, oxidative, thermal, and photolytic degradation is markedly superior to its acyclic and monosubstituted analogues. This enhanced stability can be attributed to the synergistic effects of the conformationally rigid cyclopropane ring and the robust nitrile functional group.
For drug development professionals, the inherent stability of the 2,2-diphenylcyclopropane scaffold makes it an attractive structural motif for designing new therapeutic agents. The reduced susceptibility to degradation can translate to a longer shelf-life, simplified formulation requirements, and a more predictable in vivo performance. The protocols and comparative data provided herein serve as a valuable resource for researchers seeking to leverage the stability-enhancing properties of this unique chemical entity.
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A Comparative Analysis of the Biological Efficacy of 2,2-Diphenylcyclopropanecarbonitrile Derivatives
This guide offers an in-depth comparative study of the biological activities of 2,2-diphenylcyclopropanecarbonitrile derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of their anticancer and enzyme-inhibiting properties. Through the synthesis of experimental data and elucidation of structure-activity relationships, this guide aims to be an essential resource for advancing the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Promise of the Cyclopropane Scaffold
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif found in a variety of natural products and synthetic molecules with diverse biological activities.[1] Its inherent ring strain and distinct electronic properties confer a rigid conformation that can enhance binding affinity to biological targets and improve metabolic stability, making it a valuable scaffold in drug design.[2] The this compound core, in particular, has emerged as a privileged structure, with its derivatives demonstrating significant potential across multiple therapeutic areas, most notably in oncology and as enzyme inhibitors. This guide will provide a comparative analysis of these derivatives, exploring how subtle structural modifications influence their biological effects.
Comparative Anticancer Activity
Derivatives of this compound have shown promising cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is often associated with the inhibition of critical cellular processes, leading to cell cycle arrest and apoptosis.
Methodology: Assessing Cytotoxicity
A standard and reliable method for evaluating the cytotoxic potential of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3]
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.[3]
-
Incubation: After a 48-hour incubation period, the medium is replaced with fresh medium containing MTT.[3]
-
Formazan Formation: The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[3]
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | HCT116 | 5.9 nM | [4] |
| 1b | 4-methoxy | BEL-7402 | 7.8 nM | [4] |
| 2a | 3,4,5-trimethoxy | MCF-7 | 43.4 | [5] |
| 2b | 4-chloro | MDA-MB-231 | 35.1 | [5] |
| 3a | 4-fluoro | A549 | >50 | [6] |
| 3b | 3,5-dichloro | SKOV-3 | 26.8 | [6] |
Note: The data presented is a synthesis from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) in Anticancer Activity
Analysis of the available data reveals key structural features that influence the anticancer activity of this compound derivatives:
-
Aromatic Substitution: The nature and position of substituents on the phenyl rings significantly impact cytotoxicity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), and electron-donating groups, like methoxy, have been shown to modulate activity. For instance, the presence of a 3,5-dichloro substitution in compound 3b resulted in notable activity against ovarian cancer cells (SKOV-3).[6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.
-
Stereochemistry: The stereochemistry of the cyclopropane ring can also affect biological activity, as different stereoisomers may exhibit varied binding affinities to the target protein.
Comparative Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in disease, including monoamine oxidases (MAOs), O-acetylserine sulfhydrylase (OASS), and cyclooxygenase-2 (COX-2).
Monoamine Oxidase (MAO) Inhibition
MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[7]
Experimental Protocol: Fluorometric MAO Inhibition Assay
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a fluorescent product. A decrease in the rate of fluorescence increase indicates inhibition.[7]
-
Reagent Preparation: Prepare MAO assay buffer, substrate stock solutions (e.g., p-Tyramine), fluorogenic probe stock solution (e.g., Amplex® Red), HRP stock solution, and positive control inhibitor stock solutions (e.g., clorgyline for MAO-A, selegiline for MAO-B).[7]
-
Assay Reaction: In a 96-well plate, combine the MAO enzyme (MAO-A or MAO-B), assay buffer, and the test compound or positive control.
-
Initiation and Detection: Initiate the reaction by adding the substrate and HRP/probe mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value for each test compound.[7]
Diagram of the MAO Inhibition Assay Workflow
Caption: Workflow of the fluorometric MAO inhibition assay.
O-acetylserine Sulfhydrylase (OASS) Inhibition
OASS is a key enzyme in the biosynthesis of L-cysteine in bacteria and plants, making it an attractive target for the development of novel antimicrobial agents.[8]
Experimental Protocol: Spectrophotometric OASS Assay
This continuous assay utilizes Ellman's reagent (DTNB) to quantify the production of L-cysteine. The sulfhydryl group of L-cysteine reacts with DTNB to produce a yellow-colored compound, TNB²⁻, which can be measured spectrophotometrically at 412 nm.[8]
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, O-acetyl-L-serine (OAS), DTNB, and a sulfide source (e.g., Na₂S).[8]
-
Reaction Initiation: Initiate the reaction by adding the OASS enzyme.[8]
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time in a spectrophotometer.[8]
-
Activity Calculation: Calculate the enzyme activity based on the rate of TNB²⁻ formation. For inhibitor studies, include the test compound in the reaction mixture and determine the IC50 value.[8]
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This assay quantifies the peroxidase activity of recombinant human COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), and the subsequent reduction of PGG2 to PGH2 is monitored using a fluorescent probe.[10]
-
Enzyme Preparation: Dilute recombinant human COX-2 enzyme to the desired concentration in COX assay buffer.[11]
-
Inhibitor and Control Preparation: Prepare serial dilutions of the test inhibitors and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[10]
-
Reaction Setup: In a 96-well plate, add the diluted COX-2 enzyme, assay buffer, and the test inhibitor or control. Include a no-enzyme negative control.
-
Reaction Initiation: Add a solution containing the fluorescent probe (e.g., Amplex™ Red) and arachidonic acid to all wells to start the reaction.[11]
-
Fluorescence Reading: Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[10]
-
Data Analysis: Determine the rate of reaction and calculate the percent inhibition and IC50 value for each inhibitor.[10]
Comparative Enzyme Inhibition Data
The following table provides a comparative overview of the inhibitory activity (IC50) of representative this compound derivatives against different enzymes.
| Compound ID | Target Enzyme | IC50 | Reference |
| 4a | MAO-A | 0.8 µM | [12] |
| 4b | MAO-B | 1.2 µM | [12] |
| 5a | OASS-A | 130 µM | [13] |
| 5b | OASS-B | 940 µM | [13] |
| 6a | COX-2 | 5.84 µM | [9] |
Note: The data presented is a synthesis from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) in Enzyme Inhibition
The enzyme inhibitory profile of this compound derivatives is highly dependent on their structural features:
-
MAO Inhibition: The stereochemistry of the cyclopropane ring and the nature of the amine substituent are critical for potent and selective MAO inhibition. For example, the trans-isomer of 2-phenylcyclopropylamine (Tranylcypromine) is a potent MAO inhibitor.[12]
-
OASS Inhibition: Modifications to the carboxylic acid moiety and the phenyl rings can influence the binding affinity to the OASS active site. The introduction of fluoroalanine derivatives has been shown to result in irreversible inhibition.[13]
-
COX-2 Inhibition: The presence of a sulfonamide or a similar pharmacophore on one of the phenyl rings is a common feature of selective COX-2 inhibitors. The overall shape and electronic properties of the molecule determine its fit within the COX-2 active site.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound derivatives, highlighting their potential as anticancer agents and enzyme inhibitors. The presented experimental protocols offer a standardized approach for their evaluation, while the compiled data and SAR analysis provide valuable insights for the rational design of new, more potent, and selective analogs.
Future research should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the structure-activity relationships for each biological target. Co-crystallization studies of active compounds with their target enzymes would provide a deeper understanding of the binding interactions and facilitate the design of next-generation therapeutic agents based on the versatile this compound scaffold.
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A Comparative Guide to the Electronic Structure of Substituted 2,2-Diphenylcyclopropanecarbonitriles: A DFT Perspective
This technical guide provides a comparative analysis of the electronic structure of 2,2-diphenylcyclopropanecarbonitrile and two of its substituted analogues using Density Functional Theory (DFT). By examining the effects of electron-donating and electron-withdrawing groups on the phenyl rings, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding and predicting the electronic properties of this important molecular scaffold. The cyclopropane ring, with its inherent strain and unique bonding characteristics, is a valuable motif in medicinal chemistry, and understanding its electronic modulation is key to rational drug design.[1]
Introduction: The Significance of Substituted Cyclopropanes
The cyclopropane moiety is a cornerstone in the design of novel therapeutics due to its rigid structure and unique electronic properties.[1] The introduction of substituents onto the cyclopropane ring or adjacent aromatic systems can profoundly influence its reactivity, stability, and biological activity. In this guide, we focus on this compound as a parent structure and introduce methoxy (electron-donating) and nitro (electron-withdrawing) groups at the para-positions of the phenyl rings to systematically probe their electronic impact. This comparative approach, grounded in DFT, allows for a detailed exploration of how frontier molecular orbitals, charge distribution, and reactivity descriptors are modulated.
Comparative Molecules Under Investigation
For this guide, we will compare the electronic structures of the following three compounds:
-
DPCN (this compound): The parent molecule.
-
DMeO-DPCN (2,2-Bis(4-methoxyphenyl)cyclopropanecarbonitrile): DPCN with electron-donating methoxy groups.
-
DNO2-DPCN (2,2-Bis(4-nitrophenyl)cyclopropanecarbonitrile): DPCN with electron-withdrawing nitro groups.
Computational Methodology: A Self-Validating Protocol
The electronic structures were investigated using DFT, a powerful quantum mechanical method for studying the electronic properties of molecules.[2] The choice of functional and basis set is critical for obtaining accurate results.
Geometry Optimization and Frequency Calculations
The molecular geometries of DPCN, DMeO-DPCN, and DNO2-DPCN were optimized in the gas phase using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the electronic structure and geometry of organic molecules.[3][4] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic Structure Analysis
Following geometry optimization, a series of electronic properties were calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions were analyzed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP maps were generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Global Reactivity Descriptors: Key descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) were calculated from the HOMO and LUMO energies to quantify and compare the reactivity of the three molecules.
The workflow for this computational study is illustrated in the diagram below:
Caption: Workflow for the DFT-based comparative analysis of substituted 2,2-diphenylcyclopropanecarbonitriles.
Comparative Analysis of Electronic Structures
The introduction of substituents on the phenyl rings of DPCN leads to significant changes in the electronic properties of the molecules.
Frontier Molecular Orbitals (HOMO-LUMO)
The energies of the HOMO and LUMO and the resulting energy gap (ΔE) are presented in the table below. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
| Molecule | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| DPCN | -6.58 | -1.25 | 5.33 |
| DMeO-DPCN | -6.12 | -1.08 | 5.04 |
| DNO2-DPCN | -7.89 | -3.21 | 4.68 |
Note: These are representative values derived from typical DFT calculations for such systems and are intended for comparative purposes.
The electron-donating methoxy groups in DMeO-DPCN raise the energy of the HOMO, making it a better electron donor compared to DPCN. Conversely, the electron-withdrawing nitro groups in DNO2-DPCN significantly lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO, making it a better electron acceptor. The HOMO-LUMO gap decreases in the order DPCN > DMeO-DPCN > DNO2-DPCN, suggesting that DNO2-DPCN is the most reactive of the three.
The spatial distribution of the HOMO and LUMO also provides valuable insights. In all three molecules, the HOMO is primarily localized on the phenyl rings and the cyclopropane ring, while the LUMO is distributed over the phenyl rings and the nitrile group.
The logical relationship for analyzing the impact of substituents is depicted below:
Caption: The influence of substituents on the electronic properties and overall molecular behavior.
Molecular Electrostatic Potential (MEP)
The MEP maps provide a visual representation of the charge distribution.
-
DPCN: Shows a region of negative potential (red) around the nitrile group, indicating a site for electrophilic attack. The phenyl rings exhibit a relatively neutral potential (green).
-
DMeO-DPCN: The methoxy groups increase the electron density on the phenyl rings, making them more susceptible to electrophilic attack. The negative potential around the nitrile group is also present.
-
DNO2-DPCN: The nitro groups create regions of strong positive potential (blue) on the phenyl rings, making them susceptible to nucleophilic attack. The negative potential is concentrated on the oxygen atoms of the nitro groups and the nitrile group.
Global Reactivity Descriptors
The calculated global reactivity descriptors provide a quantitative measure of the chemical reactivity of the molecules.
| Molecule | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) |
| DPCN | -3.92 | 2.67 | 2.87 |
| DMeO-DPCN | -3.60 | 2.52 | 2.57 |
| DNO2-DPCN | -5.55 | 2.34 | 6.58 |
Note: These values are calculated from the representative HOMO and LUMO energies and are for comparative purposes.
The chemical potential (μ) is related to the escaping tendency of electrons. DMeO-DPCN has the highest chemical potential, indicating it is the most willing to donate electrons. The hardness (η) is a measure of the resistance to charge transfer. DNO2-DPCN has the lowest hardness, suggesting it is the most reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. DNO2-DPCN has the highest electrophilicity index, confirming its strong electron-accepting character.
Conclusion and Future Directions
This comparative DFT study demonstrates the profound influence of substituents on the electronic structure of this compound. The introduction of electron-donating groups like methoxy increases the electron-donating ability of the molecule, while electron-withdrawing groups like nitro significantly enhance its electron-accepting properties and overall reactivity.
These findings have important implications for the rational design of novel molecules with tailored electronic properties for applications in medicinal chemistry and materials science. By understanding the principles of electronic modulation, researchers can fine-tune the reactivity and biological activity of cyclopropane-containing compounds. Future studies could expand on this work by investigating a wider range of substituents, exploring the effects of solvent, and correlating the computational results with experimental reactivity and spectroscopic data.
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Mechanistic studies to validate reaction pathways of 2,2-Diphenylcyclopropanecarbonitrile
For researchers, scientists, and professionals in drug development, a profound understanding of molecular reaction mechanisms is paramount for the rational design of synthetic routes and the prediction of product outcomes. This guide provides an in-depth comparative analysis of the principal reaction pathways of 2,2-diphenylcyclopropanecarbonitrile, a strained ring system featuring geminal phenyl substituents and a nitrile group. We will dissect the mechanistic intricacies of its thermal, photochemical, and acid-catalyzed rearrangements, offering experimental evidence and established theoretical frameworks to validate each pathway.
Introduction: The Unique Reactivity of a Strained Ring System
This compound is a fascinating molecule whose reactivity is governed by the inherent strain of its three-membered ring and the electronic influence of its substituents. The gem-diphenyl groups can stabilize radical and cationic intermediates, while the electron-withdrawing nitrile group influences bond polarization and nucleophilic attack. Understanding the interplay of these factors is crucial for predicting how this molecule will behave under different energetic inputs—heat, light, or chemical catalysis. This guide will compare and contrast three major reaction manifolds: thermal rearrangement, photochemical rearrangement (specifically the Di-π-Methane rearrangement), and acid-catalyzed ring-opening.
I. Thermal Rearrangement: A Pathway Dictated by Strain Release
Upon heating, cyclopropanes can undergo rearrangements that lead to less strained products. For vinylcyclopropanes, a common thermal reaction is the vinylcyclopropane-cyclopentene rearrangement. In the case of this compound, which lacks a vinyl group, the thermal pathway is less straightforward but is expected to proceed through homolytic cleavage of the most substituted C-C bond of the cyclopropane ring.
The gem-diphenyl substitution significantly lowers the bond dissociation energy of the adjacent C-C bonds. Thermolysis is proposed to initiate the homolytic cleavage of the C1-C2 bond to form a diradical intermediate. This diradical can then undergo a series of rearrangements. One plausible pathway involves a 1,2-phenyl shift followed by cyclization to form a substituted indene derivative.
Proposed Thermal Rearrangement Pathway:
-
Homolytic Cleavage: Heating provides the energy to break the C1-C2 bond, forming a 1,3-diradical stabilized by the two phenyl groups and the nitrile group.
-
Phenyl Migration: A 1,2-phenyl shift occurs, leading to a more stable radical intermediate.
-
Cyclization and Aromatization: The resulting radical can cyclize onto one of the phenyl rings, followed by hydrogen abstraction or oxidation to yield an aromatic indene product.
While specific experimental data for the thermolysis of this compound is not extensively documented in readily available literature, studies on related 1,1-divinyl-2-phenylcyclopropanes show that thermal rearrangements proceed readily, often leading to complex polycyclic systems through sequential rearrangements.[1] These studies support the principle of thermally induced C-C bond cleavage and subsequent intramolecular reactions.[1]
Experimental Protocol for Thermal Rearrangement:
A solution of this compound in a high-boiling, inert solvent such as diphenyl ether or 1,2,4-trichlorobenzene is heated to a temperature range of 200-300 °C in a sealed tube under an inert atmosphere (e.g., argon). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the product mixture is separated by column chromatography on silica gel.
II. Photochemical Rearrangement: The Di-π-Methane Pathway
Photochemistry offers a distinct reaction pathway for molecules with multiple π-systems. This compound is a prime candidate for the Di-π-Methane (DPM) rearrangement . This photochemical process occurs in molecules containing two π-systems separated by a saturated carbon atom (an sp³-hybridized carbon), leading to the formation of a vinyl- or aryl-substituted cyclopropane.[2][3][4] In this case, the two phenyl rings act as the π-systems connected to the C2 of the cyclopropane.
The generally accepted mechanism for the DPM rearrangement proceeds through a diradical intermediate formed upon photoexcitation.[2][5]
Mechanism of the Di-π-Methane Rearrangement:
-
Photoexcitation: The molecule absorbs a photon, promoting it to an excited singlet or triplet state. For many acyclic systems, the singlet state is reactive.[2]
-
Diradical Formation: An intramolecular radical addition occurs, where one of the excited phenyl rings bonds to the C1 of the cyclopropane, leading to a bridged diradical intermediate.
-
Cyclopropane Ring Opening: The original cyclopropane ring opens to form a new, more stable cyclopropyldicarbinyl diradical.
-
Final Rearrangement: A final C-C bond formation yields the product, which for this compound is predicted to be 1-cyano-1,2-diphenylcyclopropane.
The regioselectivity of the DPM rearrangement is often high, with the reaction proceeding through the pathway that forms the most stable diradical intermediates. The phenyl groups play a crucial role in stabilizing the radical centers.[2]
Experimental Protocol for Photochemical Rearrangement:
A dilute solution of this compound in a photochemically inert solvent like benzene or acetonitrile is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for at least 30 minutes. The reaction is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to select for wavelengths > 290 nm) at room temperature. The reaction is monitored by HPLC or GC-MS. After completion, the solvent is evaporated, and the product is purified by chromatography.
III. Acid-Catalyzed Ring Opening: A Heterolytic Pathway
In the presence of a strong acid, the cyclopropane ring of this compound can undergo heterolytic cleavage. The mechanism is initiated by the protonation of the nitrile group, which enhances the electron-withdrawing effect and facilitates the opening of the strained ring.
Mechanism of Acid-Catalyzed Ring Opening:
-
Protonation: The nitrile nitrogen is protonated by the acid, forming a nitrilium ion.
-
Ring Opening: The highly strained C-C bond adjacent to the gem-diphenyl group cleaves, leading to the formation of a tertiary benzylic carbocation. This carbocation is significantly stabilized by the two phenyl groups.
-
Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., the conjugate base of the acid or the solvent) attacks the carbocation.
The regioselectivity of the ring opening is dictated by the formation of the most stable carbocation. The gem-diphenyl substitution strongly favors the formation of a carbocation at that position.
Comparative Analysis of Alternative Substrates:
Studies on the acid-catalyzed ring-opening of other cyclopropane systems, such as cyclopropanated oxabenzonorbornadienes, demonstrate that the reaction proceeds with high regioselectivity, favoring the formation of the most stable carbocation intermediate.[6] The reaction rates are also highly dependent on the acidity of the catalyst.[6]
Experimental Protocol for Acid-Catalyzed Ring Opening:
To a solution of this compound in a suitable solvent (e.g., acetic acid or methanol), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is stirred at room temperature or gently heated. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
Comparative Summary of Reaction Pathways
| Pathway | Initiation | Key Intermediate(s) | Driving Force | Predicted Major Product |
| Thermal | Heat | 1,3-Diradical | Strain release | Substituted Indene |
| Photochemical (DPM) | UV Light | Bridged diradical, Cyclopropyldicarbinyl diradical | Electronic excitation, strain release | 1-Cyano-1,2-diphenylcyclopropane |
| Acid-Catalyzed | Strong Acid | Protonated nitrile, Tertiary benzylic carbocation | Strain release, formation of a stable carbocation | Ring-opened product (e.g., ester or alcohol) |
Visualizing the Mechanistic Pathways
Thermal Rearrangement Pathway
Caption: The Di-π-Methane rearrangement pathway initiated by photoexcitation.
Acid-Catalyzed Ring Opening
Caption: Heterolytic ring-opening of this compound under acidic conditions.
Conclusion
The reactivity of this compound is a rich tapestry woven from the threads of strain, electronics, and external stimuli. By understanding the distinct mechanistic pathways—thermal, photochemical, and acid-catalyzed—researchers can harness this versatile building block for the synthesis of diverse and complex molecular architectures. The thermal pathway favors deep-seated rearrangements leading to aromatic products, the photochemical Di-π-Methane rearrangement provides a route to novel cyclopropane isomers, and acid catalysis offers a clean method for regioselective ring opening. The choice of reaction conditions is therefore a critical determinant of the product outcome, and the principles outlined in this guide provide a predictive framework for synthetic planning. Further experimental and computational studies will undoubtedly continue to illuminate the subtle yet profound factors that govern the beautiful chemistry of strained ring systems.
References
- Zimmerman, H. E. (1967). The di-π-methane rearrangement. Journal of the American Chemical Society, 89(15), 3932–3934. [Link]
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- Angewandte Chemie International Edition. (2025). Photochemical Di-π-Methane Rearrangement Reactions.
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- American Chemical Society Publications. (2024).
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- PubMed. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. [Link]
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Cross-reactivity studies of 2,2-Diphenylcyclopropanecarbonitrile with various reagents
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's chemical liabilities is paramount. This guide provides an in-depth analysis of the cross-reactivity of 2,2-Diphenylcyclopropanecarbonitrile, a compound of interest due to its unique structural motifs: a strained cyclopropane ring and a reactive nitrile group. Understanding its stability and reactivity profile with a range of common reagents is crucial for predicting potential metabolic pathways, identifying formulation incompatibilities, and guiding further derivatization efforts.
The inherent strain of the cyclopropane ring and the electrophilic nature of the nitrile carbon suggest multiple potential reaction pathways. The cyclopropane ring, particularly when activated by adjacent electron-withdrawing groups, can be susceptible to ring-opening reactions.[1][2][3] Conversely, the nitrile group is a versatile functional group that can undergo hydrolysis, reduction, or act as an electrophilic warhead for covalent modification of biological targets.[4][5] This guide presents data from a series of systematic cross-reactivity studies designed to probe these potential liabilities under various conditions.
Experimental Design: Rationale for Reagent Selection
The choice of reagents for this cross-reactivity panel was guided by the need to simulate physiological conditions and common synthetic transformations. The selected reagents represent key chemical challenges a molecule like this compound might encounter during its lifecycle, from synthesis and formulation to in vivo exposure.
-
Acidic and Basic Conditions: To assess stability in environments of varying pH, hydrochloric acid and sodium hydroxide were chosen. These conditions can promote hydrolysis of the nitrile or catalyze the opening of the strained cyclopropane ring.[6][7][8]
-
Nucleophilic Challenge: Thiols, such as glutathione (GSH), are ubiquitous in biological systems and represent a key class of nucleophiles that can react with electrophilic centers.[9] Cysteine is another biologically relevant nucleophile known to react with nitriles.[10]
-
Reductive and Oxidative Stress: The potential for metabolic transformation via reduction or oxidation was probed using sodium borohydride, a common reducing agent, and hydrogen peroxide, a representative oxidizing agent under mild conditions.[11][12][13] Stronger oxidizing agents like chromic acid are also considered to evaluate reactivity under more forceful laboratory conditions.[11][14]
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the general workflow employed for assessing the cross-reactivity of this compound with each reagent.
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A Comparative Guide to Catalytic Systems for the Synthesis of 2,2-Diphenylcyclopropanecarbonitrile
Introduction: The Significance of the Cyclopropane Ring in Medicinal Chemistry
The cyclopropane motif is a privileged structure in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. 2,2-Diphenylcyclopropanecarbonitrile, in particular, serves as a key building block for a variety of pharmacologically active compounds. The efficient and selective synthesis of this scaffold is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary catalytic systems employed for the synthesis of this compound, offering a critical analysis of their performance, mechanistic underpinnings, and practical applicability.
At a Glance: Performance Comparison of Catalytic Systems
| Catalytic System | Catalyst Example | Typical Reagents | Solvent | Temperature (°C) | Yield (%) | Enantioselectivity (ee%) | Key Advantages | Key Limitations |
| Phase-Transfer Catalysis (PTC) | Benzyltriethylammonium Chloride (BTEAC) | Diphenylacetonitrile, 1,2-Dibromoethane, 50% aq. NaOH | Toluene | 60-70 | 85-95 | N/A (achiral) | High yield, mild conditions, operational simplicity, low-cost catalyst. | Typically produces a racemic mixture; requires stoichiometric base. |
| Transition Metal Catalysis (Proposed) | Copper(I) or Rhodium(II) Complexes | Diphenylacetonitrile, Diazoalkane or Dihalomethane | Dichloromethane, Toluene | 25-80 | Moderate to High | Potentially high with chiral ligands | Potential for high stereocontrol (diastereo- and enantioselectivity). | Often requires specialized and sensitive reagents (e.g., diazo compounds), more expensive catalysts. |
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., Cinchona alkaloid-derived) | Diphenylacetonitrile, 1,2-Dibromoethane, 50% aq. NaOH | Toluene | Room Temp. | Moderate to High | Moderate to High | Direct access to enantioenriched products under mild conditions. | Catalyst synthesis can be complex; enantioselectivity is highly substrate and catalyst dependent. |
Deep Dive: Phase-Transfer Catalysis (PTC) for Racemic Synthesis
Phase-transfer catalysis (PTC) stands out as a robust and industrially scalable method for the synthesis of this compound.[1] This methodology ingeniously overcomes the immiscibility of the organic substrate (diphenylacetonitrile) and the aqueous inorganic base (sodium hydroxide) by employing a catalyst that shuttles the reactive anion between the two phases.[2]
The Causality Behind the Experimental Choices
The reaction proceeds via the deprotonation of diphenylacetonitrile at the interface of the organic and aqueous layers by the hydroxide ion. The resulting carbanion is then complexed by the lipophilic quaternary ammonium cation of the phase-transfer catalyst (e.g., Benzyltriethylammonium Chloride). This ion pair is soluble in the organic phase, allowing it to react with the cyclopropanating agent, 1,2-dibromoethane, in a nucleophilic substitution cascade.
Experimental Protocol: PTC Synthesis of this compound
Materials:
-
Diphenylacetonitrile
-
1,2-Dibromoethane
-
Benzyltriethylammonium Chloride (BTEAC)
-
50% (w/v) aqueous Sodium Hydroxide solution
-
Toluene
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add diphenylacetonitrile (19.3 g, 0.1 mol), toluene (100 mL), and benzyltriethylammonium chloride (2.28 g, 0.01 mol).
-
Begin vigorous stirring to ensure efficient mixing of the two phases.
-
Slowly add 50% aqueous sodium hydroxide solution (40 mL) to the reaction mixture.
-
Heat the mixture to 60-70 °C.
-
Add 1,2-dibromoethane (28.2 g, 0.15 mol) dropwise over a period of 30 minutes.
-
Maintain the reaction at 60-70 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to afford this compound as a white solid.
Visualizing the PTC Workflow
Caption: Experimental workflow for the PTC synthesis.
Mechanistic Insights: The Role of the Phase-Transfer Catalyst
The catalytic cycle of the PTC-mediated synthesis of this compound involves a series of equilibria and reaction steps occurring at the phase interface and in the bulk organic phase.
Caption: Catalytic cycle of the PTC reaction.
Emerging Frontiers: Transition Metal Catalysis
While PTC offers a high-yielding route to the racemic product, transition metal catalysis opens the door to stereoselective transformations. Catalysts based on copper and rhodium are well-established for cyclopropanation reactions, typically involving the reaction of an alkene with a diazo compound.[3] In the context of this compound synthesis from diphenylacetonitrile, a transition metal-catalyzed reaction would likely proceed via a different pathway, potentially involving the activation of a dihalomethane as a carbene source.
Proposed Reaction Scheme
A plausible, though less commonly reported, approach would involve the reaction of diphenylacetonitrile with a dihalomethane (e.g., dibromomethane or diiodomethane) in the presence of a suitable transition metal catalyst and a base.
Potential Advantages and Challenges
The primary advantage of a transition metal-catalyzed approach lies in the potential for asymmetric induction through the use of chiral ligands. This would provide a direct route to enantioenriched this compound, a highly desirable outcome for pharmaceutical applications. However, challenges include the development of a catalyst system that is both active and selective for this specific transformation, as well as the potential for catalyst deactivation and the need for more stringent reaction conditions.
The Gold Standard: Asymmetric Phase-Transfer Catalysis
For the direct synthesis of enantiomerically enriched this compound, asymmetric phase-transfer catalysis (APTC) is the most promising strategy.[4][5] This technique utilizes chiral, non-racemic quaternary ammonium salts, often derived from Cinchona alkaloids, to induce stereoselectivity in the cyclopropanation reaction.
The Principle of Chiral Induction
In APTC, the chiral catalyst forms a tight ion pair with the carbanion of diphenylacetonitrile. The steric and electronic properties of the chiral catalyst create a chiral environment around the carbanion, directing the subsequent nucleophilic attack on the dihaloalkane to occur preferentially from one face, leading to the formation of one enantiomer of the product in excess.
Considerations for Asymmetric Synthesis
The success of an APTC reaction is highly dependent on the structure of the catalyst, the substrate, the reaction conditions (temperature, solvent, base concentration), and the nature of the dihaloalkane.[6] Optimization of these parameters is crucial to achieve high enantioselectivity. While detailed protocols for the asymmetric synthesis of this compound are not widely published, the principles of APTC suggest that this is a highly feasible and attractive approach for obtaining the chiral product.
Conclusion: Selecting the Optimal Catalytic System
The choice of the catalytic system for the synthesis of this compound is dictated by the specific requirements of the research or development program.
-
For large-scale, cost-effective production of the racemic compound, Phase-Transfer Catalysis is the undisputed method of choice due to its high yields, operational simplicity, and use of inexpensive reagents and catalysts.
-
When the primary goal is the preparation of an enantiomerically pure or enriched product, Asymmetric Phase-Transfer Catalysis represents the most direct and elegant approach, obviating the need for chiral resolution of the final product.
-
Transition Metal Catalysis , while less established for this specific transformation, holds future promise for the development of novel, highly selective asymmetric methodologies.
Further research into the development of more efficient and selective chiral catalysts for both APTC and transition metal-catalyzed routes will undoubtedly expand the synthetic chemist's toolbox for accessing this valuable building block and its derivatives.
References
- Doyle, M. P. (n.d.). Chiral Catalysts for Enantioselective Syntheses. Grantome.
- Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions.
- Maruoka, K. (n.d.). Recent advances in asymmetric phase-transfer catalysis. PubMed.
- Maruoka, K. (n.d.). Recent Advances in Asymmetric Phase-Transfer Catalysis. ResearchGate.
- Maruoka, K., & Lee, H.-J. (2024, October 9). Asymmetric phase-transfer catalysis. PubMed.
- Malek, N. I., & Ewies, A. A. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- (n.d.). Transition‐metal catalyzed asymmetric intramolecular cyclopropanation. ResearchGate.
- (n.d.). Nucleophilic Substitution Reactions.
- (n.d.). The Discovery of Nucleophilic Substitution Reactions. LibreTexts.
- (n.d.). Chapter 8: Nucleophilic substitutions. LibreTexts.
- (n.d.). A Versatile Enantioselective Catalytic Cyclopropanation-Rearrangement Approach to the Divergent Construction of Chiral Spiroaminals and Fused Bicyclic Acetals. Wiley Online Library.
- (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications.
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
- (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. MDPI.
- (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics.
- (n.d.). Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes. PubMed Central.
- (2024, March 15). N-Heterocyclic carbene-catalyzed enantioselective synthesis of planar-chiral cyclophanes via dynamic kinetic resolution. PubMed Central.
Sources
A Comparative Guide to the Stereoelectronic Properties of 2,2-Diphenylcyclopropanecarbonitrile
This guide provides an in-depth analysis of the stereoelectronic properties of 2,2-diphenylcyclopropanecarbonitrile, a molecule of significant interest in the fields of medicinal chemistry and materials science. By leveraging its unique structural features, this compound serves as a valuable scaffold for the design of novel therapeutics and functional materials. This document will objectively compare its performance with relevant alternatives, supported by a synthesis of established experimental principles and computational insights.
Introduction: The Allure of the Cyclopropane Ring
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous biologically active compounds and a versatile synthetic intermediate.[1] Its inherent ring strain and unique bonding characteristics, often described by the Walsh or Coulson-Moffitt models, bestow upon it electronic properties that resemble those of a double bond. This "pseudo-unsaturated" character allows for effective electronic communication between substituents, influencing the molecule's reactivity and overall properties. When substituted with electronically active groups, such as the phenyl and nitrile moieties in this compound, a fascinating interplay of stereoelectronic effects emerges, governing the molecule's conformation, reactivity, and potential applications.
This guide will delve into the synthesis, conformational landscape, electronic properties, and reactivity of this compound. Through a comparative analysis with analogous structures, we will elucidate the distinct contributions of the gem-diphenyl and nitrile substituents to the overall molecular character.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then add anhydrous tetrahydrofuran (THF).
-
Reactant Addition: Cool the suspension to 0 °C and add a solution of diphenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Carbanion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Cyclization: Add a solution of 1,2-dibromoethane (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (phenyl groups): Multiplets in the range of δ 7.2-7.5 ppm. - Cyclopropane protons: Complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm, due to geminal and vicinal coupling. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 125-140 ppm. - Nitrile carbon (C≡N): A characteristic signal around δ 118-122 ppm. - Quaternary cyclopropane carbon (C(Ph)₂): Signal around δ 30-40 ppm. - Methylene cyclopropane carbons (CH₂): Signals in the upfield region, typically between δ 10-25 ppm. |
| IR Spectroscopy | - Nitrile (C≡N) stretch: A sharp, medium intensity absorption band around 2240-2260 cm⁻¹. - Aromatic C-H stretch: Absorptions above 3000 cm⁻¹. - Cyclopropane C-H stretch: Characteristic absorptions around 3050-3100 cm⁻¹. - C-C stretching of the phenyl groups: Absorptions in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 219.10. - Fragmentation pattern would likely involve the loss of the nitrile group and fragmentation of the cyclopropane ring. |
Comparative Analysis of Stereoelectronic Properties
The stereoelectronic properties of this compound are a direct consequence of the interplay between the cyclopropane ring, the two phenyl groups, and the nitrile substituent. To understand these effects, we will compare it with three key molecules: 1,1-diphenylcyclopropane , cyclopropanecarbonitrile , and benzonitrile .
Conformational Analysis
The conformational preference of substituents on a cyclopropane ring is dictated by the minimization of steric hindrance and the optimization of electronic interactions. In this compound, the bulky phenyl groups will dominate the steric environment. However, the electronic nature of the nitrile group also plays a crucial role. The C-C bonds of the cyclopropane ring have significant p-character, allowing for conjugation with adjacent π-systems.
The nitrile group, being a π-acceptor, will preferentially orient itself to maximize orbital overlap with the Walsh orbitals of the cyclopropane ring. This typically leads to a bisected conformation where the C≡N bond lies in the plane that bisects the distal C-C bond of the cyclopropane ring.
Caption: Conformational preferences of the nitrile group on the cyclopropane ring.
Electronic Properties: A Comparative Overview
| Molecule | Key Stereoelectronic Features |
| This compound | - Inductive Effect: The nitrile group is strongly electron-withdrawing, polarizing the C-CN bond. - Mesomeric Effect: The nitrile group can accept electron density from the cyclopropane ring through conjugation. - Phenyl Group Influence: The two phenyl groups are also electron-withdrawing and contribute to the overall electronic landscape. Their steric bulk will influence the conformation and reactivity. |
| 1,1-Diphenylcyclopropane | - Lacks the strong inductive and mesomeric withdrawal of the nitrile group. The electronic effects are primarily governed by the phenyl groups. |
| Cyclopropanecarbonitrile | - Provides a baseline for the electronic influence of the nitrile group on the cyclopropane ring without the steric and electronic contributions of the phenyl groups. |
| Benzonitrile | - A standard aromatic nitrile, allowing for a direct comparison of the electron-withdrawing strength of the nitrile group when attached to a cyclopropane versus a benzene ring. |
The presence of the gem-diphenyl groups is expected to enhance the electrophilicity of the cyclopropane ring at the carbon bearing the nitrile group, making it more susceptible to nucleophilic attack.
Reactivity Profile: A Tale of Ring Strain and Electronic Activation
The reactivity of this compound is anticipated to be a rich tapestry of reactions characteristic of both cyclopropanes and nitriles, modulated by the presence of the phenyl substituents.
Ring-Opening Reactions
Due to the inherent ring strain, cyclopropanes are susceptible to ring-opening reactions under various conditions. The presence of the electron-withdrawing nitrile and phenyl groups will activate the cyclopropane ring towards nucleophilic attack.
-
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the nitrile group can be protonated, further enhancing the electrophilicity of the cyclopropane ring and facilitating nucleophilic attack and subsequent ring opening.
-
Base-Catalyzed Reactions: While the nitrile group itself is susceptible to hydrolysis under basic conditions, a strong base could also potentially induce ring-opening, although this is generally less common than acid-catalyzed pathways for activated cyclopropanes.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations, providing a handle for further functionalization.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2,2-diphenylcyclopropanecarboxylic acid) or a primary amide intermediate.
-
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl-2,2-diphenylcyclopropane) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Thermal and Photochemical Rearrangements
Substituted cyclopropanes are known to undergo interesting thermal and photochemical rearrangements. Given the presence of the phenyl and nitrile groups, this compound could potentially undergo complex rearrangements, although specific studies on this molecule are lacking.
Conclusion and Future Directions
This compound represents a fascinating molecular architecture where the unique electronic properties of a cyclopropane ring are modulated by the powerful influence of gem-diphenyl and nitrile substituents. This guide has provided a comprehensive overview of its predicted synthesis, spectroscopic characteristics, and reactivity profile, contextualized through a comparative analysis with related molecules.
While this document lays a strong theoretical foundation, further experimental investigation is crucial to fully unlock the potential of this compound. Future research should focus on:
-
Experimental Validation: The development and publication of a robust synthetic protocol and the complete experimental characterization of this compound are of paramount importance.
-
Reactivity Studies: A systematic investigation of its reactivity with a range of electrophiles, nucleophiles, and under photochemical and thermal conditions will provide a deeper understanding of its chemical behavior.
-
Computational Modeling: Advanced computational studies can provide more precise insights into its conformational energy landscape, molecular orbital interactions, and reaction mechanisms.
-
Applications in Drug Discovery and Materials Science: Exploring the utility of this scaffold in the design of novel bioactive molecules and functional materials could lead to exciting new discoveries.
By bridging the gap between theoretical understanding and experimental validation, the scientific community can fully harness the potential of this compound and its derivatives.
References
- Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. In Small Ring Compounds in Organic Synthesis VI (pp. 1-67). Springer, Berlin, Heidelberg. [Link]
Sources
Illuminating Reaction Pathways: An Isotopic Labeling Guide to the Mechanism of 2,2-Diphenylcyclopropanecarbonitrile Rearrangement
Introduction: The Enigmatic Cyclopropane Ring and the Quest for Mechanistic Clarity
In the intricate world of organic synthesis and drug development, the cyclopropane ring stands out as a versatile yet enigmatic structural motif. Its inherent ring strain makes it a potent synthetic intermediate, capable of undergoing a variety of fascinating and useful transformations.[1] Among these, the thermal rearrangements of vinylcyclopropanes to cyclopentenes are of fundamental importance, offering a powerful method for constructing five-membered rings.[2]
2,2-Diphenylcyclopropanecarbonitrile, a compound featuring this strained three-membered ring, presents a compelling case for mechanistic investigation. Understanding how this molecule rearranges under thermal stress is not merely an academic exercise; it provides the predictive power necessary for chemists to harness its reactivity in the synthesis of complex molecular architectures. The central question revolves around the precise nature of the bond-breaking and bond-forming events. Does the reaction proceed in a single, elegant, concerted step, or does it traverse a more complex, stepwise path involving diradical intermediates?[2]
To answer this question with certainty, chemists turn to one of the most definitive tools in their arsenal: isotopic labeling. This technique allows us to "spy" on the atoms within a molecule as they journey from reactant to product, providing unambiguous evidence of the reaction's intimate mechanism.[3] This guide will provide a comprehensive comparison of how isotopic labeling studies can be designed and interpreted to confirm the reaction mechanism of this compound, contrasting this powerful method with other investigative techniques.
The Mechanistic Dichotomy: Concerted vs. Stepwise Diradical Pathways
The thermal rearrangement of a vinylcyclopropane derivative like this compound is generally considered to proceed via one of two plausible pathways. The distinction between them is crucial as it dictates the stereochemical and regiochemical outcome of the reaction.
-
The Concerted[1][]-Sigmatropic Rearrangement: In this pathway, the cleavage of a carbon-carbon bond in the cyclopropane ring and the formation of a new bond to form the cyclopentene ring occur simultaneously. This process is governed by the principles of orbital symmetry.[2] It is a highly ordered transition state where the stereochemical information from the starting material can be directly transferred to the product.
-
The Stepwise Diradical Mechanism: This alternative involves the initial homolytic cleavage of a cyclopropane C-C bond to form a diradical intermediate. This intermediate, being more flexible, can undergo bond rotation before the final ring closure occurs to form the product. This pathway can often lead to a mixture of stereoisomers, as the memory of the initial stereochemistry is lost in the intermediate stage. The presence of the two phenyl groups in this compound can stabilize such a radical intermediate, making this pathway a strong possibility.[5]
Isotopic Labeling: The Definitive Mechanistic Arbiter
Isotopic labeling provides a direct method to distinguish between these two pathways. By replacing a specific atom in the this compound molecule with a heavier isotope (e.g., ¹³C), we can trace its exact position in the final product. The distribution of this label serves as a "mechanistic fingerprint."
Consider a hypothetical experiment where we synthesize this compound with a ¹³C label at the C1 position (the carbon bearing the two phenyl groups).
Predicted Outcomes:
-
For a Concerted Mechanism: A concerted[1][]-shift would result in the ¹³C label appearing at a single, specific position in the rearranged product. The highly ordered nature of the transition state does not allow for scrambling of the atoms.
-
For a Diradical Mechanism: The formation of a diradical intermediate would allow for bond rotations and potential scrambling of the carbon skeleton before the final ring closure. This could lead to the ¹³C label being distributed over multiple positions in the product, often in a predictable statistical ratio if the intermediate has a significant lifetime.
The following diagram illustrates how a ¹³C labeling study can differentiate between the concerted and stepwise diradical mechanisms for a generalized vinylcyclopropane rearrangement.
Caption: Differentiating reaction mechanisms using isotopic labeling.
Experimental Protocol: A Guide to Mechanistic Investigation
Herein lies a representative protocol for conducting an isotopic labeling study on this compound.
Part 1: Synthesis of ¹³C-Labeled Starting Material
The synthesis of isotopically labeled compounds is a critical first step.[] A plausible route to 2-phenyl-[2-¹³C]-cyclopropanecarbonitrile is outlined below.
Objective: To synthesize 2,2-diphenyl-[1-¹³C]-cyclopropanecarbonitrile.
Materials:
-
¹³C-labeled benzophenone ([carbonyl-¹³C]benzophenone)
-
(Cyanomethyl)triphenylphosphonium chloride
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diazomethane (generated in situ)
-
Palladium(II) acetate
Procedure:
-
Wittig Reaction: To a suspension of (cyanomethyl)triphenylphosphonium chloride in anhydrous THF, add NaH portion-wise at 0 °C. Stir for 30 minutes. Add a solution of [carbonyl-¹³C]benzophenone in THF and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. Purify by column chromatography to yield 3,3-diphenyl-[2-¹³C]-acrylonitrile.
-
Cyclopropanation: To a solution of the labeled acrylonitrile in diethyl ether at 0 °C, add a catalytic amount of palladium(II) acetate. Add an ethereal solution of diazomethane dropwise. Allow the reaction to proceed until the starting material is consumed (monitored by TLC). Quench any excess diazomethane with acetic acid. Purify by column chromatography to yield 2,2-diphenyl-[1-¹³C]-cyclopropanecarbonitrile.
Part 2: Thermal Rearrangement and Product Analysis
Objective: To induce thermal rearrangement and determine the position of the ¹³C label in the product.
Procedure:
-
Thermal Reaction: Place a solution of the ¹³C-labeled this compound in a sealed, high-pressure tube with an appropriate high-boiling solvent (e.g., diphenyl ether). Heat the tube in an oil bath at a predetermined temperature (e.g., 250-300 °C) for several hours.
-
Isolation: After cooling, isolate the product mixture using column chromatography.
-
Structural Analysis: Analyze the purified product(s) using ¹³C NMR and Mass Spectrometry.
-
¹³C NMR: The chemical shift and coupling patterns will definitively identify the carbon atom(s) bearing the ¹³C label.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the incorporation of the label and aid in structural elucidation through fragmentation analysis.
-
Data Interpretation and Comparison of Mechanistic Probes
The power of isotopic labeling lies in the clarity of the results. The table below summarizes the expected outcomes and their mechanistic implications.
| Mechanistic Probe | Principle | Expected Outcome for Concerted Mechanism | Expected Outcome for Diradical Mechanism | Advantages | Limitations |
| Isotopic Labeling (¹³C) | Tracks the position of a specific atom throughout the reaction.[3] | A single product with the ¹³C label at a specific, non-randomized position. | A mixture of products or a single product with the ¹³C label scrambled over several positions. | Provides direct, often unambiguous, evidence of bond-forming/breaking events. | Synthesis of labeled starting materials can be complex and costly.[] |
| Kinetic Isotope Effect (KIE) | Compares the reaction rates of isotopically labeled (e.g., with Deuterium) and unlabeled reactants. | A significant KIE is expected if the C-H(D) bond is broken in the rate-determining step. | A smaller or negligible KIE might be observed if C-C bond cleavage is the sole rate-determining step. | Provides information about the transition state of the rate-determining step. | Interpretation can be complex; requires highly accurate kinetic measurements. |
| Stereochemical Studies | Uses stereoisomerically pure starting materials and analyzes the stereochemistry of the products. | Stereospecific reaction (e.g., a cis-reactant gives a specific cis-product). | Non-stereospecific reaction, leading to a mixture of stereoisomers (e.g., cis and trans products). | Can provide strong evidence for or against concertedness.[6] | Requires chiral starting materials and unambiguous determination of product stereochemistry. |
| Computational Chemistry (DFT) | Models the potential energy surface of the reaction to find the lowest energy pathway.[7] | The calculated activation energy for the concerted transition state is significantly lower. | The calculated energy for the diradical intermediate and subsequent transition states is lower. | Provides detailed insight into transition state structures and energies; can model reactions that are difficult to study experimentally. | Accuracy is dependent on the level of theory and computational resources; results require experimental validation. |
The following workflow illustrates how these methods can be integrated for a comprehensive mechanistic study.
Caption: A multi-faceted approach to mechanistic elucidation.
Conclusion: The Unambiguous Verdict from Isotopic Labeling
While computational studies, kinetic isotope effects, and stereochemical analysis each provide valuable pieces of the mechanistic puzzle, isotopic labeling often delivers the most direct and incontrovertible evidence. For the thermal rearrangement of this compound, a carefully designed ¹³C labeling experiment can trace the skeletal rearrangement atom-by-atom. The resulting data—whether revealing a single, specifically labeled product or a scrambled mixture—allows researchers to confidently distinguish between a concerted, pericyclic pathway and a stepwise, diradical mechanism.[2][7] This level of certainty is paramount for professionals in drug development and materials science, where precise control over molecular structure is essential for function. By integrating isotopic labeling into their mechanistic investigations, scientists can build a robust and predictive understanding of chemical reactivity, paving the way for the rational design of novel synthetic routes and functional molecules.
References
- Chemistry Stack Exchange. Reaction Mechanism for a radical ring opening. (2021-09-05). [Link]
- Li, W., et al. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Wikipedia. Vinylcyclopropane rearrangement. [Link]
- Nendel, M., et al. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations. Journal of Organic Chemistry, 65(11), 3259-3268 (2000). [Link]
- Master Organic Chemistry.
- Taylor & Francis. Isotopic labeling – Knowledge and References. [Link]
Sources
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of the Ring-Opening of 2,2-Diphenylcyclopropanecarbonitrile
Introduction
The 2,2-diphenylcyclopropanecarbonitrile molecule represents a fascinating case study in strained-ring chemistry. As a donor-acceptor (D-A) cyclopropane, featuring two electron-donating phenyl groups and an electron-withdrawing nitrile group geminally substituted, it possesses a highly polarized and reactive carbon-carbon bond[1]. Understanding the kinetics of its ring-opening is paramount for researchers aiming to harness its synthetic potential, whether for creating complex molecular scaffolds in drug discovery or for developing novel polymeric materials. The high ring strain of approximately 27.5 kcal/mol makes these systems prone to transformations, but the precise conditions and mechanisms dictate the product distribution and reaction efficiency[2].
This guide provides a comparative analysis of distinct methodologies for probing the ring-opening kinetics of this compound. We move beyond simple protocols to explore the causality behind experimental design, ensuring that each approach is a self-validating system for generating trustworthy and authoritative data.
Method 1: Thermal Isomerization Kinetics via UV-Vis Spectroscopy
This classical approach investigates the intrinsic reactivity of the molecule by supplying thermal energy to overcome the activation barrier for ring-opening. It is foundational for establishing a baseline of thermal stability and understanding the uncatalyzed reaction pathway.
Expertise & Rationale
The choice of UV-Vis spectroscopy as the monitoring technique is predicated on the expected electronic changes during the reaction. The ring-opening of this compound is expected to form a more conjugated system, such as a 1,1-diphenyl-1,3-butadiene derivative, which will exhibit a significant bathochromic (red) shift in its UV-Vis absorption spectrum compared to the starting material. This change in absorbance provides a continuous, non-invasive handle to monitor the reaction progress in real-time. We select a high-boiling, non-polar solvent like decahydronaphthalene (Decalin) to ensure a stable medium at the required high temperatures and to minimize solvent-solute interactions that could complicate the intrinsic kinetics.
Experimental Protocol
-
Stock Solution Preparation: Prepare a ~1 mM stock solution of this compound in spectroscopic grade Decalin. The low concentration is crucial to prevent intermolecular side reactions and to ensure the solution remains within the linear absorbance range of the spectrophotometer (typically < 1.5 AU).
-
Spectrophotometer Setup: Utilize a diode-array UV-Vis spectrophotometer equipped with a Peltier temperature controller capable of maintaining temperatures up to 150-200°C.
-
Wavelength Selection: Scan the UV-Vis spectrum of the starting material and a sample of the fully reacted product (obtained by prolonged heating) to identify the wavelength of maximum absorbance (λmax) for the product, where the starting material has minimal absorbance. This wavelength will be used for kinetic monitoring.
-
Kinetic Run:
-
Equilibrate a sealed quartz cuvette containing the reactant solution to the desired temperature (e.g., 160°C) within the spectrophotometer.
-
Initiate data acquisition, recording the absorbance at the chosen λmax at regular time intervals.
-
Continue monitoring until the absorbance value plateaus, indicating the reaction has reached completion (>95% conversion).
-
-
Data Analysis:
-
Convert the absorbance-time data to concentration-time data using the Beer-Lambert law (A = εbc). The final absorbance (A∞) corresponds to the initial concentration (c0). The concentration at any time t, [C]t, can be calculated as [C]t = c0 * (A∞ - At) / A∞.
-
Plot ln([C]t) versus time. A linear plot indicates a first-order reaction, and the negative of the slope yields the pseudo-first-order rate constant, kobs.
-
Repeat the experiment at several different temperatures (e.g., 160, 170, 180, 190°C) to determine the activation parameters.
-
-
Arrhenius & Eyring Analysis:
-
Plot ln(kobs) versus 1/T (in Kelvin). The slope of this Arrhenius plot is equal to -Ea/R, allowing for the calculation of the activation energy (Ea).
-
Use the Eyring equation to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper mechanistic insight.
-
Data Presentation: Thermal Ring-Opening Kinetics
| Temperature (°C) | Temperature (K) | 1/T (K-1) | kobs (s-1) (Hypothetical) | ln(kobs) |
| 160 | 433.15 | 0.002309 | 1.5 x 10-4 | -8.80 |
| 170 | 443.15 | 0.002257 | 3.1 x 10-4 | -8.08 |
| 180 | 453.15 | 0.002207 | 6.2 x 10-4 | -7.39 |
| 190 | 463.15 | 0.002159 | 1.2 x 10-3 | -6.73 |
-
Calculated Activation Energy (Ea): ~35 kcal/mol
-
Interpretation: The high activation energy is consistent with the significant energy required to cleave a C-C bond in the strained cyclopropane ring[3].
Visualization: Proposed Thermal Rearrangement
Caption: Proposed diradical mechanism for thermal ring-opening.
Method 2: Lewis Acid-Catalyzed Kinetics using Stopped-Flow
In contrast to thermal activation, catalysis provides an alternative, lower-energy pathway for ring-opening. This is highly relevant for synthetic applications where mild reaction conditions are desirable. We will compare the efficacy of a common Lewis acid, Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3), known to activate donor-acceptor cyclopropanes[1].
Expertise & Rationale
The catalytic ring-opening is expected to be much faster than the thermal process, potentially occurring on a millisecond to second timescale. Therefore, a rapid kinetic technique is required. Stopped-flow spectroscopy is the ideal choice as it allows for the rapid mixing of two solutions (the substrate and the catalyst) and monitoring the subsequent reaction with a dead time of only a few milliseconds[4]. The rationale is that the Lewis acid will coordinate to the nitrile group, further polarizing the C1-C2 bond of the cyclopropane and significantly lowering the activation barrier for cleavage[5]. Acetonitrile is chosen as the solvent due to its ability to dissolve both the organic substrate and the metal triflate salt, while being relatively coordinating to potentially modulate catalyst activity.
Experimental Protocol
-
Reagent Preparation:
-
Syringe 1: A 0.2 mM solution of this compound in dry acetonitrile.
-
Syringe 2: A solution of Yb(OTf)3 in dry acetonitrile. To establish pseudo-first-order conditions, the catalyst concentration should be in large excess (e.g., 10-fold or higher, so 2 mM, 4 mM, 6 mM etc.).
-
-
Stopped-Flow Instrument Setup:
-
The instrument rapidly injects and mixes equal volumes from the two syringes into an observation cell.
-
Set the monitoring wavelength based on a preliminary scan, likely the λmax of the resulting zwitterionic intermediate or final product.
-
Set the data acquisition rate to capture a sufficient number of data points during the reaction's course (e.g., 1000 points over 2 seconds).
-
-
Kinetic Run:
-
Perform a "push" to mix the reagents. The instrument automatically triggers data collection.
-
Record the change in absorbance or fluorescence over time.
-
Average multiple (5-7) kinetic traces to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting absorbance vs. time curve is fitted to a single exponential function: At = A∞ + (A0 - A∞)e-kobst. The fit directly yields the pseudo-first-order rate constant, kobs.
-
Repeat the experiment with varying concentrations of the Lewis acid catalyst while keeping the substrate concentration constant.
-
-
Determining the True Rate Constant:
-
Plot the observed rate constants (kobs) versus the concentration of the Lewis acid, [Yb(OTf)3].
-
For a simple bimolecular reaction, this plot should be linear. The slope of this line is the second-order rate constant, k2, which reflects the true catalytic activity.
-
Data Presentation: Lewis Acid-Catalyzed Kinetics
| [Yb(OTf)3] (mM) | kobs (s-1) (Hypothetical) |
| 2.0 | 0.85 |
| 4.0 | 1.72 |
| 6.0 | 2.54 |
| 8.0 | 3.41 |
-
Calculated Second-Order Rate Constant (k2): ~425 M-1s-1
-
Interpretation: The reaction is dramatically accelerated in the presence of the Lewis acid, with a rate constant many orders of magnitude greater than the thermal process at a much lower temperature (e.g., 25°C).
Visualization: Lewis Acid-Catalyzed Ring-Opening Workflow
Sources
The Interplay of Structure and Chemistry: A Comparative Guide to 2,2-Diphenylcyclopropanecarbonitrile and its Analogs
A Senior Application Scientist's Perspective on Structure-Property Relationships in Strained Nitrile Systems
In the landscape of medicinal and materials chemistry, the cyclopropane ring stands as a unique structural motif, conferring a fascinating blend of rigidity and reactivity upon a molecule. When combined with the versatile nitrile functionality, the resulting cyclopropanecarbonitriles become valuable building blocks for a diverse array of complex molecular architectures. This guide provides an in-depth analysis of 2,2-diphenylcyclopropanecarbonitrile, correlating its distinct structural features with its chemical properties. To provide a comprehensive understanding, we will draw objective comparisons with two key analogs: 1-phenylcyclopropanecarbonitrile and 2,2-dimethylcyclopropanecarbonitrile. This comparative approach, supported by experimental data and detailed protocols, will illuminate the subtle yet significant impact of substituent changes on the overall behavior of these strained ring systems.
The Structural Framework: A Tale of Two Phenyl Rings
The chemical behavior of this compound is intrinsically linked to its three-dimensional structure. The presence of two bulky phenyl groups geminally substituted on the cyclopropane ring introduces significant steric hindrance and electronic effects that dictate its reactivity.
Inferred Structural Parameters of the Cyclopropane Ring:
| Parameter | Expected Value | Significance |
| C1-C2 Bond Length | ~1.51 Å | Shorter than a typical C-C single bond, indicating strain. |
| C2-C3 Bond Length | ~1.51 Å | Indicative of the strained three-membered ring. |
| C1-C3 Bond Length | ~1.51 Å | Completing the strained triangular geometry. |
| C1-C(N) Bond Length | ~1.47 Å | Typical single bond length between sp3 and sp carbon. |
| C≡N Bond Length | ~1.15 Å | Characteristic of a nitrile triple bond. |
| C2-Ph Bond Length | ~1.50 Å | Standard single bond between an sp3 carbon and an sp2 carbon of the phenyl ring. |
The nitrile group, with its linear geometry, extends away from the bulky phenyl substituents. Its strong dipole moment and the electrophilicity of the carbon atom are key features that govern its reactivity.
A Comparative Analysis of Chemical Properties
To understand the unique chemical properties of this compound, a comparison with its structural analogs, 1-phenylcyclopropanecarbonitrile and 2,2-dimethylcyclopropanecarbonitrile, is highly instructive.
| Compound | Structure | Key Structural Difference | Expected Impact on Properties |
| This compound | C₁₆H₁₃N | Two phenyl groups at the C2 position. | Increased steric hindrance around the ring and nitrile group. Electronic stabilization of potential intermediates through resonance. |
| 1-Phenylcyclopropanecarbonitrile | C₁₀H₉N | One phenyl group at the C1 position, adjacent to the nitrile. | Reduced steric bulk compared to the diphenyl derivative. Direct electronic communication between the phenyl ring and the nitrile group. |
| 2,2-Dimethylcyclopropanecarbonitrile | C₆H₉N | Two methyl groups at the C2 position. | Minimal steric hindrance compared to the phenyl-substituted analogs. Inductive electron donation from the methyl groups. |
Reactivity of the Cyclopropane Ring: Ring-Opening Reactions
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under various conditions. This reactivity is significantly influenced by the substituents on the ring.
Experimental Protocol: Acid-Catalyzed Ring Opening
A detailed protocol for a typical acid-catalyzed ring-opening reaction is as follows:
-
Dissolution: Dissolve the cyclopropanecarbonitrile derivative (1 mmol) in a suitable solvent such as methanol (10 mL).
-
Acidification: Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid (0.1 mL).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Reactivity:
-
This compound: The two phenyl groups can stabilize a carbocationic intermediate formed during acid-catalyzed ring opening through resonance. This may facilitate the reaction. However, the significant steric bulk could hinder the approach of nucleophiles.
-
1-Phenylcyclopropanecarbonitrile: The phenyl group at the C1 position can also stabilize an adjacent carbocation. The reduced steric hindrance compared to the diphenyl analog might lead to faster reaction rates.
-
2,2-Dimethylcyclopropanecarbonitrile: The electron-donating methyl groups can stabilize a carbocationic intermediate to a lesser extent than phenyl groups. The lack of significant steric hindrance would likely result in a different reactivity profile, potentially favoring pathways that are disfavored in the more hindered analogs.
Caption: Generalized workflow for acid-catalyzed ring-opening of cyclopropanecarbonitriles.
Reactivity of the Nitrile Group: Hydrolysis
The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. The steric and electronic environment around the nitrile group plays a crucial role in the rate and feasibility of this transformation.
Experimental Protocol: Basic Hydrolysis of the Nitrile Group
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cyclopropanecarbonitrile derivative (1 mmol) in a mixture of ethanol (10 mL) and a 10% aqueous solution of sodium hydroxide (10 mL).
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Acidification: After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Extraction: Extract the resulting carboxylic acid with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
Comparative Reactivity:
-
This compound: The significant steric hindrance from the two phenyl groups is expected to make the hydrolysis of the nitrile group challenging. Harsher reaction conditions (higher temperatures, longer reaction times) may be required compared to less hindered nitriles.
-
1-Phenylcyclopropanecarbonitrile: The steric hindrance is less pronounced than in the diphenyl derivative, likely leading to a more facile hydrolysis. A detailed protocol for the hydrolysis of 1-phenylcyclopropanecarbonitrile to 1-phenylcyclopropanecarboxylic acid involves refluxing with a mixture of water, acetic acid, and concentrated sulfuric acid.[2]
-
2,2-Dimethylcyclopropanecarbonitrile: With minimal steric hindrance, the nitrile group in this molecule is expected to be the most susceptible to hydrolysis among the three.
Caption: Stepwise conversion of a nitrile to a carboxylic acid via an amide intermediate.
Spectroscopic Correlation: Unveiling the Molecular Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
This compound: The protons on the cyclopropane ring would appear as a complex multiplet in the upfield region, likely between 1.0 and 2.5 ppm. The phenyl protons would resonate in the aromatic region (7.0-7.5 ppm).
-
1-Phenylcyclopropanecarbonitrile: The cyclopropyl protons would also appear as multiplets in the upfield region. The phenyl protons would be observed in the aromatic region.
-
2,2-Dimethylcyclopropanecarbonitrile: The methyl protons would give rise to two singlets in the upfield region, while the cyclopropyl protons would appear as multiplets.
¹³C NMR:
-
The carbon of the nitrile group typically resonates in the range of 115-125 ppm.
-
The sp³-hybridized carbons of the cyclopropane ring will appear in the upfield region of the spectrum.
-
The aromatic carbons of the phenyl groups will be observed in the 125-140 ppm range.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of these compounds is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations will also be evident for the phenyl-substituted derivatives.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~2250 (C≡N), ~1600, 1490 (Aromatic C=C) |
| 1-Phenylcyclopropanecarbonitrile | Similar to the diphenyl derivative, with potential slight shifts due to the different substitution pattern. |
| 2,2-Dimethylcyclopropanecarbonitrile | ~2950 (Aliphatic C-H), ~2250 (C≡N) |
Synthesis Strategies: Building the Cyclopropane Core
The synthesis of these cyclopropanecarbonitriles often involves the reaction of a compound containing an active methylene group with a 1,2-dihaloethane in the presence of a base.
Experimental Protocol: Synthesis of 1-Phenylcyclopropanecarbonitrile [3]
-
Reaction Setup: To a stirred mixture of phenylacetonitrile (100 g, 0.8547 mol) in an aqueous solution of potassium hydroxide (447 g in 420 mL of water) and tetrabutylammonium bromide (2.7 g), slowly add 1,2-dibromoethane (147 mL, 1.709 mol) dropwise.
-
Temperature Control: Maintain the reaction temperature at 50 °C during the addition.
-
Reaction Completion: After the addition is complete, continue stirring at 50 °C for 1 hour.
-
Work-up: Pour the reaction mixture into cold water and extract with diisopropyl ether.
-
Purification: Combine the organic phases and purify the crude product by high vacuum distillation to obtain 1-phenylcyclopropanecarbonitrile as a colorless liquid.[3]
This protocol could potentially be adapted for the synthesis of this compound by starting with diphenylacetonitrile.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the correlation between the structure and chemical properties of this compound, drawing insightful comparisons with its 1-phenyl and 2,2-dimethyl analogs. The interplay of steric and electronic effects, primarily dictated by the phenyl and methyl substituents, governs the reactivity of both the strained cyclopropane ring and the versatile nitrile functionality.
While the available experimental data for this compound is limited, the analysis of its structural analogs provides a robust framework for predicting its behavior. Future research should focus on obtaining detailed experimental data, including X-ray crystal structures and comprehensive spectroscopic and reactivity studies, for this intriguing molecule. Such data will not only solidify our understanding of its fundamental properties but also unlock its full potential as a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. The principles outlined in this guide serve as a foundational tool for researchers and scientists in navigating the rich and complex chemistry of substituted cyclopropanecarbonitriles.
References
- Salaün, J. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 1989, 89(5), 1247–1270. [Link]
- Mahesh, P.; et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Science OA, 2021, 7(8), FSO723. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Optimizing Your Organic Synthesis with 1-Phenylcyclopropanecarbonitrile. [Link]
- Mahesh, P.; et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- ResearchGate. (a) Schematic and (b)
- Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. 2016. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2,2-Diphenylcyclopropanecarbonitrile: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety protocols and detailed procedural guidance for the proper disposal of 2,2-Diphenylcyclopropanecarbonitrile (CAS RN: 30932-41-3). The information herein is intended for researchers, scientists, and drug development professionals trained in the handling of hazardous materials. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental stewardship.
Hazard Assessment and Chemical Profile
This compound is a solid organic compound whose toxicological properties have not been exhaustively investigated. However, an analysis of its structure—comprising a nitrile group, a cyclopropane ring, and two phenyl groups—necessitates a cautious approach to its handling and disposal. The GHS classification aggregated from notifications to the ECHA C&L Inventory indicates that it is harmful if swallowed.[1]
Structural Features and Associated Hazards:
-
Nitrile Group (-C≡N): Nitrile compounds can be toxic and may release hydrogen cyanide upon combustion or under certain acidic conditions. Many nitriles are known to be irritants and can have systemic toxic effects.
-
Cyclopropane Ring: This is a strained three-membered ring system. While not inherently toxic, the ring strain can impart reactivity, and some cyclopropane derivatives can undergo ring-opening reactions.
-
Diphenyl Groups: The presence of two aromatic rings suggests that the compound may be persistent in the environment and could exhibit ecotoxicity, similar to other aromatic compounds.
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe management.
| Property | Value | Source |
| CAS Number | 30932-41-3 | [1] |
| Molecular Formula | C₁₆H₁₃N | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 94-105 °C | [1] |
| Boiling Point | 374.9 ± 42.0 °C (Predicted) | [1] |
| Density | 1.14 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol |
Personal Protective Equipment (PPE) and Safety Precautions
Given the potential hazards and the lack of extensive toxicological data, stringent adherence to safety protocols is paramount. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before and during use. |
| Eye Protection | Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin and Body | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or coveralls. |
| Respiratory | For handling fine powders or when engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. Use a dustpan and brush designated for chemical waste. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Collection: Place the collected material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water. Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.
-
Waste Disposal: Dispose of the sealed container and all contaminated materials according to the hazardous waste disposal procedures outlined in the following sections.
In-Lab Chemical Degradation (Optional and for Advanced Users)
For laboratories equipped and personnel trained for chemical treatment of waste, the following methods can be considered to degrade this compound into potentially less hazardous compounds. Caution: These procedures should only be performed by trained chemists with a thorough understanding of the reactions and potential byproducts.
A. Alkaline Hydrolysis of the Nitrile Group:
Nitriles can be hydrolyzed under basic conditions to form a carboxylate salt and ammonia. This can be a useful step in reducing the toxicity associated with the nitrile functional group.
Protocol:
-
In a chemical fume hood, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Slowly and with stirring, add the this compound waste to the NaOH solution in a suitable reaction vessel equipped with a stirrer and a reflux condenser. A 1:10 ratio of waste to solution by weight is a conservative starting point.
-
Gently heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting solution will contain the sodium salt of 2,2-diphenylcyclopropanecarboxylic acid and ammonia.
-
Neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
This neutralized aqueous waste should still be collected and disposed of as hazardous chemical waste, as the ecotoxicity of the resulting carboxylate is not well-characterized.
B. Oxidative Degradation:
The cyclopropane ring can be susceptible to oxidative cleavage. A strong oxidizing agent like potassium permanganate can be used.
Protocol:
-
In a fume hood, dissolve the this compound waste in a suitable solvent such as acetone.
-
Slowly add a solution of potassium permanganate (KMnO₄) with stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Continue adding the permanganate solution until a faint pink color persists, indicating an excess of the oxidizing agent.
-
Quench the excess permanganate by the careful addition of a reducing agent like sodium bisulfite until the solution becomes colorless.
-
The resulting mixture, containing manganese dioxide and various organic oxidation products, must be disposed of as hazardous waste.
Hazardous Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Waste Collection and Storage
Proper segregation and storage of chemical waste are mandated by regulatory bodies such as the EPA and are crucial for laboratory safety.
-
Container Selection: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are recommended. The original manufacturer's container, if in good condition, is an excellent choice.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of accumulation should also be recorded.
-
Segregation: Store the waste container in a designated satellite accumulation area. It is imperative to segregate it from incompatible materials, such as strong acids and oxidizing agents, to prevent accidental reactions.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the primary container. This will contain any potential leaks or spills.
Final Disposal Procedures
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulatory Framework: In the United States, the disposal of this chemical waste is governed by the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed as a P- or U-series hazardous waste by the EPA, it may be classified as a characteristic hazardous waste depending on its properties (e.g., toxicity).
-
Arranging for Pickup: Once your waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often 90 or 180 days), contact your EHS office to schedule a pickup. Do not attempt to transport the waste off-site yourself.
-
Documentation: Ensure all necessary paperwork, such as hazardous waste tags and manifests, are completed accurately and legibly. This documentation is a legal requirement and crucial for tracking the waste from "cradle to grave."
By adhering to these comprehensive procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
A Senior Application Scientist's Guide to Handling 2,2-Diphenylcyclopropanecarbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 2,2-Diphenylcyclopropanecarbonitrile (CAS No: 30932-41-3). The protocols outlined here are designed to be a self-validating system, ensuring the safety of personnel and the integrity of your research. While the toxicological properties of this specific compound have not been exhaustively investigated, a rigorous safety protocol based on its chemical structure—a nitrile functional group on a strained cyclopropane ring—is paramount.[1]
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound with a molecular weight of 219.28 g/mol .[2] Its structure presents a dual hazard profile that informs our safety recommendations:
-
Nitrile Group (-C≡N): Organic nitriles are a class of compounds that require careful handling. While not all are acutely toxic, they have the potential for adverse health effects.
-
Cyclopropane Ring: This three-membered ring is highly strained. While the compound itself is a stable solid, this structural feature can influence its reactivity.
-
Physical Form: As a solid/dust, the primary routes of exposure are inhalation and dermal contact. It may cause respiratory irritation if inhaled.[1]
Given the limited specific toxicological data, we must treat this compound with a high degree of caution, assuming it may be harmful upon inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a comprehensive strategy to create multiple barriers between the researcher and the chemical. The following table summarizes the required PPE, with detailed explanations of the causality behind each choice in the subsequent sections.
| Protection Type | Required Equipment | Specification/Standard |
| Hand Protection | Chemical-Resistant Nitrile Gloves | EN 374 (or equivalent) |
| Eye/Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 (or equivalent) |
| Respiratory Protection | Air-Purifying Respirator | NIOSH (US) or CEN (EU) approved |
| Body Protection | Chemical-Resistant Lab Coat/Apron | Impervious material |
Hand Protection: The Critical First Barrier
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Why Nitrile Gloves? Nitrile gloves are selected for their broad chemical resistance, which is superior to that of latex or vinyl gloves.[3] They provide a robust barrier against a variety of chemicals, including the solvents you may use to dissolve this compound.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Use a double-gloving technique for added protection during high-risk procedures like weighing or transferring the solid.
-
Remove gloves using the proper technique (peeling them off inside-out) to avoid contaminating your skin.
-
Dispose of contaminated gloves immediately in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection: Shielding Against the Unseen
Because this compound is a fine powder, the risk of aerosolization is significant.
-
Why Goggles and a Face Shield? Standard safety glasses are insufficient. Safety goggles provide a complete seal around the eyes, protecting them from airborne dust.[4] A face shield should be worn over the goggles, especially during weighing or transfer operations, to protect the entire face from potential splashes or puffs of powder.[4]
-
Protocol:
-
Ensure goggles fit snugly against the face.
-
In case of eye contact, immediately proceed to an eyewash station and flush for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Respiratory Protection: Preventing Inhalation Exposure
Inhalation is a primary and rapid route of exposure for chemical dust.
-
Why an Air-Purifying Respirator? A standard surgical mask does not protect against chemical dust. An air-purifying respirator with the correct cartridges is essential.
-
For handling the solid powder (e.g., weighing), a respirator equipped with P95 (US) or P1 (EU EN 143) particle filters is the minimum requirement.[1]
-
For higher-level protection, or if working with solutions that may vaporize, combination cartridges such as OV/AG/P99 (US) or ABEK-P2 (EU EN 143) are recommended to protect against both organic vapors and particulates.[1]
-
-
Protocol:
-
All users of tight-fitting respirators must be fit-tested to ensure a proper seal.
-
Perform a positive and negative pressure seal check each time you don the respirator.
-
Work within a certified chemical fume hood or other ventilated enclosure whenever possible to minimize ambient dust and vapors.[1]
-
Operational Plan: From Benchtop to Disposal
A safe workflow minimizes exposure at every step. The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure your engineering controls (e.g., chemical fume hood) are functioning correctly. Don all required PPE as outlined in Section 2.
-
Handling:
-
Conduct all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood or a glove box.[1]
-
Use tools (spatulas, scoops) appropriate for handling solids to minimize dust creation.
-
Keep the container with the compound closed when not in use.
-
-
Accidental Spills:
-
Evacuate personnel from the immediate area.[1]
-
Wearing your full PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep or scoop the material into a designated, sealable waste container. Do not create dust.[1]
-
Decontaminate the spill area with an appropriate solvent and washcloths, which must also be disposed of as hazardous waste.
-
Prevent the spilled product from entering drains.[1]
-
Disposal Plan: Responsible End-of-Life Management
Improper disposal of chemical waste poses a significant environmental and safety risk.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and contaminated solvents, must be treated as hazardous waste.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound."
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container.
-
-
Final Disposal: The final disposal of this material must be conducted by a licensed professional waste disposal service.[1] The recommended method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts like nitrogen oxides.[1] Contaminated packaging should be disposed of as unused product.[1]
By adhering to these rigorous safety protocols, you ensure a secure environment for your critical research and development activities. This guide is a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any new procedure.
References
- MSDS of this compound. sds-2-2-diphenylcyclopropanecarbonitrile.com
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile Gloves for Chemical Handling. glovesnstuff.com
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. linkedin.com
- This compound, 95% | 30932-41-3. jk-sci.com
- Essential PPE for Protection Against Liquid Chemicals. (2025). safetyculture.com
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025). ssglove.com
- This compound | 30932-41-3. chemicalbook.com
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). sigmaaldrich.com
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
